(S)-Viloxazine-d5 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-HEBYHJGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858565 | |
| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-39-6 | |
| Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Viloxazine-d5 Hydrochloride chemical structure and properties
An In-depth Technical Guide to (S)-Viloxazine-d5 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a critical tool in pharmaceutical research and development. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with additional serotonergic activity, has been repurposed from an antidepressant to a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The (S)-enantiomer is the more pharmacologically potent isomer.[1][3] This document details the chemical structure, physicochemical properties, and complex mechanism of action of the parent compound. The core focus is on the deuterated variant, this compound, elucidating its synthesis, and its primary application as a stable isotope-labeled internal standard (SIL-IS) for highly accurate and precise quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for analytical characterization, including chiral and purity analysis via HPLC, are also provided to support its use in regulated and research environments.
Chapter 1: Introduction to (S)-Viloxazine and the Role of Isotopic Labeling
Pharmacological Profile: From Antidepressant to ADHD Therapy
Viloxazine was first introduced in Europe in the 1970s as an antidepressant.[1][2] After being withdrawn for commercial reasons, it was repurposed and approved by the U.S. FDA in 2021 as an extended-release formulation (Qelbree®) for the treatment of ADHD in pediatric and adult patients.[1][4][5] Unlike many ADHD medications, viloxazine is a non-stimulant, offering an alternative treatment modality with no known potential for abuse.[3] Its efficacy is rooted in its ability to modulate key neurotransmitters implicated in the pathophysiology of ADHD, namely norepinephrine and serotonin.[3][6]
Stereoselectivity: The Significance of the (S)-Enantiomer
Viloxazine is a chiral molecule, existing as two stereoisomers: (S)- and (R)-viloxazine. Pharmacological studies have demonstrated significant stereoselectivity in its action. The (S)-stereoisomer exhibits approximately 5 to 10 times greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer.[1][3] This makes the enantiomerically pure (S)-viloxazine the primary contributor to the drug's therapeutic effect. Consequently, research and development efforts, particularly in quantitative pharmacology, focus on the specific analysis of this isomer.
The Scientific Rationale for Deuteration: (S)-Viloxazine-d5 as a Research Tool
This compound is a stable isotope-labeled version of the active molecule. In this compound, five hydrogen atoms on the ethoxy group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[7][8]
The rationale for this substitution is not to alter the drug's primary pharmacological effect but to create an ideal internal standard for quantitative analysis.[9] The key advantages of using a SIL-IS in mass spectrometry-based assays are:
-
Co-elution: It is chemically identical to the analyte, ensuring it behaves the same way during chromatographic separation.
-
Identical Extraction Recovery: It mirrors the analyte's behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer source as the analyte, allowing for highly accurate correction.
These properties make this compound an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the highest level of accuracy and precision.[9]
Chapter 2: Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The structure of this compound incorporates the (S)-configuration at the chiral center of the morpholine ring and five deuterium atoms on the terminal ethyl group.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | PubChem[7] |
| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride | Santa Cruz Biotechnology[8] |
| CAS Number | 1246816-39-6 | PubChem[7] |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | Santa Cruz Biotechnology[8] |
| Molecular Weight | ~278.78 g/mol | PubChem[7] |
| Appearance | White Solid | Pharmaffiliates[10] |
Chapter 3: Mechanism of Action and Pharmacology
While (S)-Viloxazine-d5 is used as an analytical standard, its relevance is tied to the pharmacology of the non-deuterated parent compound.
Primary MoA: Selective Norepinephrine Reuptake Inhibition
The foundational mechanism of action for viloxazine is its function as a selective norepinephrine reuptake inhibitor (NRI).[2][3][4] It binds to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, which is believed to be the primary driver of its efficacy in ADHD.[3][4]
Expanded MoA: A Serotonin-Norepinephrine Modulating Agent (SNMA)
More recent investigations have revealed a more complex pharmacological profile.[6] Viloxazine also functions as a serotonin 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[4][6] This dual activity has led to its classification as a serotonin norepinephrine modulating agent (SNMA).[6] The antagonism of 5-HT₂B receptors and agonism of 5-HT₂C receptors are hypothesized to contribute to its therapeutic effects by further modulating serotonergic and noradrenergic pathways, including an increase of dopamine in the prefrontal cortex.[6]
Pharmacokinetic Profile and Metabolism
Viloxazine is metabolized primarily by the cytochrome P450 enzyme CYP2D6 and through glucuronidation by UGT1A9 and UGT2B15.[2] The major inactive metabolite is 5-hydroxyviloxazine glucuronide.[2] It is also important to note that viloxazine is an inhibitor of CYP1A2 and CYP2D6, creating a potential for drug-drug interactions with substrates of these enzymes.[4] The extended-release formulation has an elimination half-life of approximately 7 hours.[2]
Caption: Proposed multimodal mechanism of action for (S)-Viloxazine.
Chapter 4: Synthesis and Manufacturing Considerations
Representative Synthetic Pathway for Viloxazine Hydrochloride
The synthesis of viloxazine hydrochloride has been described in the literature, generally involving a multi-step process.[5][11] A common pathway begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with an aminoethyl derivative, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base. This step facilitates the opening of the epoxide ring and subsequent cyclization to form the morpholine core of viloxazine.[11] Finally, treatment with hydrochloric acid yields the hydrochloride salt, which can be purified through recrystallization.[11]
Isotopic Labeling Strategy for (S)-Viloxazine-d5
To produce (S)-Viloxazine-d5, the synthetic scheme must be modified to incorporate the deuterium atoms. The most direct approach involves utilizing a deuterated starting material. The synthesis would begin with 2-(ethoxy-d5)phenol, where the ethyl group is already deuterated. This labeled precursor would then be carried through the same synthetic sequence described above, ensuring the final product contains the d5-labeled ethoxy moiety. Chiral resolution or asymmetric synthesis steps would be required to isolate the desired (S)-enantiomer.
Caption: Representative synthetic workflow for (S)-Viloxazine-d5 HCl.
Chapter 5: Application in Quantitative Bioanalysis (LC-MS/MS)
The Principle of Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
The "gold standard" for quantitative bioanalysis of small molecules in complex matrices like plasma or urine is LC-MS/MS using a SIL-IS. The analyte ((S)-Viloxazine) and the IS ((S)-Viloxazine-d5) are chemically identical but have a mass difference (in this case, 5 Daltons). The mass spectrometer can easily distinguish between them. A known amount of the IS is spiked into every sample and standard. The instrument measures the peak area ratio of the analyte to the IS. Because any sample loss or matrix-induced signal variation affects both the analyte and the IS identically, the ratio remains constant, providing exceptionally accurate and precise quantification.
Protocol: Development of a Quantitative LC-MS/MS Assay for (S)-Viloxazine
This protocol outlines the typical steps for developing a robust method for quantifying (S)-Viloxazine in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
2. Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm) is a suitable starting point.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. (This is an example gradient and must be optimized).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyte MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The product ion is determined by infusing the compound and performing a product ion scan.
-
IS MRM Transition: The precursor ion will be [M+5+H]⁺. The product ion should be the same fragment as the analyte, if possible, or an analogous fragment.
-
Optimization: Optimize collision energy (CE) and other source parameters (e.g., gas flows, temperature) to maximize signal for each transition.
Caption: Standard bioanalytical workflow using a SIL-IS like (S)-Viloxazine-d5.
Chapter 6: Quality Control and Analytical Characterization
Ensuring the purity and identity of the this compound standard is paramount for its use in regulated studies.
Protocol: Chiral Purity Assessment by HPLC
This method is crucial to confirm the enantiomeric excess of the (S)-isomer and ensure minimal contamination from the less active (R)-isomer.
-
Objective: Separate and quantify (S)-Viloxazine from (R)-Viloxazine.
-
Column: Chiral Stationary Phase (e.g., Chiralpak IM, 250x10mm, 5 µm).[13]
-
Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient.[13]
-
Detection: UV at 265 nm.[13]
-
Procedure: Prepare a solution of (S)-Viloxazine-d5 HCl in the mobile phase. Inject onto the column and integrate the peaks corresponding to the (S) and any detected (R) enantiomers. Calculate the enantiomeric purity as a percentage.
Protocol: Related Substances and Stability-Indicating Analysis by RP-HPLC
This method is used to assess chemical purity and identify any potential impurities or degradants.
-
Objective: Separate the main compound from process-related impurities and degradation products.
-
Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[12][14]
-
Mobile Phase A: Potassium phosphate buffer, pH adjusted to 2.35 with phosphoric acid.[12][14]
-
Mobile Phase B: Acetonitrile.[12]
-
Mode: Gradient elution (specific gradient to be developed based on impurity profile).
-
Detection: UV at 210 nm.[12]
-
Procedure: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and robustness.[12] Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the method is stability-indicating.[13]
| Parameter | Chiral Purity Method[13] | Related Substances Method[12] |
| Technique | Normal Phase Chiral HPLC | Reverse Phase HPLC |
| Column | Chiralpak IM | Agilent Eclipse XDB C8 |
| Mobile Phase | Methanol / n-hexane / IPA | Acetonitrile / Phosphate Buffer |
| Detection | UV at 265 nm | UV at 210 nm |
| Primary Goal | Determine Enantiomeric Excess | Determine Chemical Purity & Impurities |
Chapter 7: Conclusion and Future Directions
This compound is an essential analytical reagent that enables the rigorous, high-precision quantification of (S)-Viloxazine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the successful execution of pharmacokinetic, pharmacodynamic, and toxicokinetic studies that underpin modern drug development. The multimodal mechanism of its parent compound, blending norepinephrine reuptake inhibition with serotonin receptor modulation, makes Viloxazine a continued subject of interest. Future research will likely focus on further elucidating the clinical impact of its serotonergic activities and exploring its therapeutic potential in other CNS disorders. The availability of high-purity analytical tools like this compound will be critical to the success of these investigations.
References
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. Available at: [Link]
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Strawn, J.R., et al. (2023). Viloxazine - StatPearls. NCBI Bookshelf. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Summary for CID 5666. Available at: [Link]
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Wikipedia. (n.d.). Viloxazine. Available at: [Link]
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Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71752945. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. CAS No: 1246816-39-6. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Deuterated Viloxazine. PubChem Compound Summary for CID 177747018. Available at: [Link]
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Analytica Chemie. (n.d.). rac Viloxazine-d5 Hydrochloride. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]
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Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]
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Journal of Chemical Health Risks. (n.d.). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]
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Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Available at: [Link]
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Cambridge Bioscience. (n.d.). (rac)-Viloxazine-d5 (hydrochloride). Available at: [Link]
- Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
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Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of (S)-Viloxazine-d5 Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of the chemical synthesis and analytical characterization of (S)-Viloxazine-d5 Hydrochloride. Viloxazine, a selective norepinephrine reuptake inhibitor, is clinically significant in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The (S)-enantiomer is known to be the more pharmacologically active stereoisomer.[1][3] Isotopically labeled analogs, such as the deuterated form presented here, are indispensable tools in modern drug development, particularly as internal standards for pharmacokinetic and bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).[4][5] This document details a robust synthetic pathway for the preparation of this compound, beginning with commercially available starting materials. It further outlines a rigorous, multi-technique analytical workflow to confirm the compound's identity, stereochemical integrity, isotopic enrichment, and overall purity. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of the synthesis and validation of isotopically labeled pharmaceutical compounds.
Introduction: The Rationale for (S)-Viloxazine-d5
Viloxazine functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which is believed to be the core of its therapeutic efficacy.[2][6] More recent studies have revealed a more complex pharmacological profile, including antagonist activity at the 5-HT₂B receptor and agonist activity at the 5-HT₂C receptor, suggesting it acts as a serotonin norepinephrine modulating agent.[7] The molecule possesses a single chiral center, with the (S)-isomer exhibiting approximately five to ten times greater pharmacological activity than the (R)-isomer.[1][8] This stereospecificity underscores the importance of enantiomerically pure synthesis for therapeutic applications.
The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule creates a heavier version of the compound that is chemically identical in its biological interactions but distinguishable by mass spectrometry.[9] This "heavy" version, (S)-Viloxazine-d5, is an ideal internal standard for quantitative bioanalysis.[4] When added to a biological sample (e.g., plasma or urine) at a known concentration, it co-elutes with the non-labeled drug during chromatography and experiences similar extraction losses and matrix effects.[5][9] By comparing the mass spectrometer's signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification of the drug in complex biological matrices.[4][10]
This guide focuses on a synthetic strategy where the five deuterium atoms are incorporated into the ethyl group of the 2-ethoxyphenol precursor, a common and stable position for labeling.
Synthetic Pathway and Protocol
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and reaction conditions. The chosen pathway emphasizes efficiency and the use of well-established chemical transformations.
Diagram of Synthetic Pathway
Caption: Synthetic route for this compound.
Step 1: Synthesis of 2-(Ethoxy-d5)phenol (Intermediate C)
The foundational step is the introduction of the deuterated ethyl group via a Williamson ether synthesis. This method is reliable for forming ethers from a phenoxide and an alkyl halide.
-
Rationale: Catechol is selected as the starting material due to its commercial availability and the reactivity of its hydroxyl groups. Using bromoethane-d5 ensures the stable incorporation of five deuterium atoms. A mild base like potassium carbonate is sufficient to deprotonate one phenolic hydroxyl group selectively, minimizing the formation of the diether byproduct.[11][12]
-
Protocol:
-
To a solution of catechol (1.0 eq) in acetone, add potassium carbonate (1.1 eq) and bromoethane-d5 (1.05 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2-(ethoxy-d5)phenol.
-
Step 2: Synthesis of (S)-1-(2-(Ethoxy-d5)phenoxy)-2,3-epoxypropane (Intermediate E)
This step forms the key chiral epoxide intermediate. The stereochemistry of the final product is set here by using an enantiomerically pure epichlorohydrin.
-
Rationale: (R)-epichlorohydrin is used to ensure the desired (S)-configuration in the final Viloxazine molecule after the subsequent ring-opening and cyclization. A strong base like sodium hydride (NaH) is used to fully deprotonate the phenol, creating a potent nucleophile. A phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.[13][14]
-
Protocol:
-
In a flask under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of 2-(ethoxy-d5)phenol (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add (R)-epichlorohydrin (1.1 eq) dropwise at 0°C.
-
Let the reaction proceed at room temperature for 6-8 hours.
-
Quench the reaction carefully with cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide, which can often be used in the next step without further purification.
-
Step 3: Synthesis of (S)-Viloxazine-d5 Free Base (Intermediate G)
This is the crucial ring-forming step that constructs the morpholine heterocycle.
-
Rationale: The reaction of the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base like sodium hydroxide leads to the opening of the epoxide ring by the amine, followed by an intramolecular cyclization to form the morpholine ring.[14][15]
-
Protocol:
-
Dissolve the crude epoxide (Intermediate E) (1.0 eq) in ethanol.
-
Add a solution of 2-aminoethyl hydrogen sulfate (1.5 eq) and sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, evaporate the ethanol, and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-Viloxazine-d5 free base.
-
Step 4: Formation of this compound (Final Product I)
The final step involves converting the free base into its more stable and handleable hydrochloride salt.
-
Rationale: The hydrochloride salt form generally exhibits improved stability, crystallinity, and solubility properties compared to the free base, which is advantageous for purification and formulation.
-
Protocol:
-
Dissolve the crude (S)-Viloxazine-d5 free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in ether (or bubble dry HCl gas through the solution) until precipitation is complete.
-
Stir the resulting slurry at 0°C for 1 hour.
-
Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield this compound. Recrystallization from a solvent system like aqueous isopropanol/ethyl acetate can be performed for further purification.[14][16]
-
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, isotopic enrichment, and stereochemical integrity of the synthesized this compound.
Diagram of Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic enrichment.
-
Objective: To verify the incorporation of five deuterium atoms and calculate the isotopic purity.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Acquire the full scan mass spectrum.
-
-
Expected Results: The analysis should show a protonated molecular ion [M+H]⁺ peak corresponding to the mass of the d5-labeled compound. The isotopic distribution will confirm the high enrichment of the d5 species compared to d0 to d4 species.
| Compound | Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| (S)-Viloxazine (unlabeled) | C₁₃H₂₀NO₃⁺ | 238.1438 | - |
| (S)-Viloxazine-d5 | C₁₃H₁₅D₅NO₃⁺ | 243.1752 | Value to be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure and the site of deuteration.
-
Objective: To verify the overall molecular structure and confirm the absence of protons on the ethyl group.
-
Methodology:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Results:
-
¹H NMR: The spectrum will show all characteristic peaks for the Viloxazine structure, but the signals corresponding to the ethoxy group's CH₂ (quartet) and CH₃ (triplet) will be absent or significantly diminished, confirming successful deuteration.
-
¹³C NMR: The spectrum will show all expected carbon signals. The signals for the deuterated carbons (-CD₂- and -CD₃) will appear as multiplets with lower intensity due to C-D coupling.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.
-
Objective: To separate and quantify the (S) and (R) enantiomers and determine the enantiomeric excess (e.e.) of the (S)-isomer.
-
Methodology: A validated chiral HPLC method is crucial for this analysis.[17]
-
Column: A chiral stationary phase (CSP) column, such as Chiralpack IM or CHIRALCEL OD-H, is used.[17][18]
-
Mobile Phase: A typical mobile phase could be a mixture of hexane, isopropanol, and methanol.[17][19] An example condition is Methanol:n-hexane:Isopropanol (30:50:20 v/v/v).[17]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection: UV detection at a suitable wavelength, such as 264.6 nm.[17][20]
-
Sample Preparation: Dissolve a known amount of (S)-Viloxazine-d5 HCl in the mobile phase. A racemic standard is run to identify the retention times of both enantiomers.
-
-
Expected Results: The chromatogram of the synthesized sample should show a major peak corresponding to the retention time of the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. The enantiomeric excess should be calculated and is expected to be >99%.
Elemental Analysis
Elemental analysis provides confirmation of the bulk purity and elemental composition of the hydrochloride salt.
-
Objective: To verify the percentages of Carbon, Hydrogen, Nitrogen, and Chlorine in the final salt form.
-
Methodology: The sample is subjected to combustion analysis.
-
Expected Results: The experimentally determined percentages of C, H, D, N, O, and Cl should be within ±0.4% of the theoretical values calculated for the C₁₃H₁₄D₅ClNO₃ formula.
Conclusion
This guide has outlined a detailed and logical pathway for the synthesis and comprehensive characterization of this compound. By following the described protocols, researchers can reliably produce this valuable isotopically labeled internal standard. The causality-driven explanations for experimental choices and the multi-faceted analytical validation workflow ensure that the final product meets the high standards of identity, purity, and isotopic enrichment required for its application in regulated bioanalytical assays. The successful synthesis and rigorous characterization of such standards are foundational to advancing pharmaceutical research and development.
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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Faraone, S. V., & Cutler, A. J. (2023). Viloxazine. In StatPearls. StatPearls Publishing. Available at: [Link]
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Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Database. Available at: [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3). Available at: [Link]
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Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]
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Wang, R., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism. Available at: [Link]
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Mastanamma, S., et al. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Annapurna, M. M., et al. (2025). Quantitative Chiral Separations of the Norepinephrine Reuptake Blocker Viloxazine by PO-HPLC–DAD: Application to Evaluate the Influence of Elevated Temperature and Varied pH on Chiral Interconversion. Journal of Chromatographic Science. Available at: [Link]
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Danchev, N. D., et al. (1984). [Behavioral and radioreceptor analysis of viloxazine stereoisomers]. Biulleten' Eksperimental'noi Biologii i Meditsiny. Available at: [Link]
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Mamada, K., et al. (1988). Synthesis of deuterium-labelled viloxazine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]
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Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Available at: [Link]
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Priya, K. S. (2024). ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. World Journal of Pharmaceutical Sciences. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Viloxazine on Newcrom R1 HPLC column. Available at: [Link]
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Greenwood, D. T. (1976). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. Postgraduate Medical Journal. Available at: [Link]
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Mallion, K. B., et al. (1975). Optical isomers of 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine (viloxazine) and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Deuterated Viloxazine. PubChem Compound Database. Available at: [Link]
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(S)-Viloxazine-d5 Hydrochloride CAS number and molecular weight
This technical guide provides a comprehensive overview of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of (S)-Viloxazine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical properties, mechanism of action, and analytical considerations.
Core Compound Identification
This compound is the hydrochloride salt of (S)-Viloxazine in which five hydrogen atoms on the ethoxy group have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it serves as an internal standard for the accurate quantification of (S)-Viloxazine in biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1246816-39-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | [1][3] |
| Molecular Weight | 278.79 g/mol | [1][3] |
| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride | [1][3] |
| Appearance | Solid | |
| Purity | Typically ≥98% (Isotopic Purity Dependent on Lot) | |
| Storage | -20°C, under inert atmosphere |
Mechanism of Action and Pharmacological Profile
(S)-Viloxazine is the more active enantiomer of viloxazine, a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism of action involves binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
The deuteration in this compound does not alter its fundamental mechanism of action. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can potentially lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of these bonds. This property is particularly advantageous when used as an internal standard in metabolic studies.
Signaling Pathway
The therapeutic effects of (S)-Viloxazine are mediated through the modulation of noradrenergic signaling pathways. The diagram below illustrates the simplified mechanism of action at the neuronal synapse.
Sources
A Technical Guide to the Isotopic Purity and Labeling Efficiency of (S)-Viloxazine-d5 Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of (S)-Viloxazine-d5 Hydrochloride, a deuterated active pharmaceutical ingredient (API). As the strategic incorporation of deuterium into drug molecules becomes an increasingly prevalent strategy to enhance pharmacokinetic profiles, rigorous analytical validation is paramount.[1][2][3] This document details the underlying principles of isotopic labeling and furnishes field-proven, self-validating protocols for determining isotopic purity, isotopic enrichment, and labeling efficiency using Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, analytical scientists, and drug development professionals engaged in the development and quality control of deuterated pharmaceuticals.
Introduction: The Rationale for Deuteration in (S)-Viloxazine
(S)-Viloxazine is a selective norepinephrine reuptake inhibitor.[4] The incorporation of deuterium into the ethoxy group of the molecule to create (S)-Viloxazine-d5 is a deliberate chemical modification designed to leverage the Kinetic Isotope Effect (KIE).[2][3]
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[2] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[3]
Key Advantages of Deuteration:
-
Improved Metabolic Stability: By "hardening" metabolic soft spots, deuteration can slow the rate of metabolism, potentially leading to a longer drug half-life.[2][5]
-
Enhanced Pharmacokinetic (PK) Profile: A more stable metabolic profile can result in increased drug exposure, improved bioavailability, and potentially less frequent dosing regimens.[1][5]
-
Reduced Formation of Undesirable Metabolites: Slowing metabolism at a specific site can reduce the formation of potentially toxic or inactive metabolites.[1]
The strategic placement of five deuterium atoms on the terminal ethyl group of the ethoxy moiety in viloxazine targets a potential site of oxidative metabolism. Verifying the precise isotopic composition of this compound is therefore a critical quality attribute to ensure its intended therapeutic effect and regulatory compliance.[6]
Defining Isotopic Purity: A Multi-faceted Approach
For a deuterated API, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[7] It is practically impossible to synthesize a compound with 100% isotopic purity.[7] Therefore, the final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing four, three, or fewer deuterium atoms).[7]
Two key terms must be clearly distinguished:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule population. An enrichment of "99.5% D" means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom.[7]
-
Species Abundance (or Isotopic Purity of the Target Isotopologue): Refers to the percentage of the entire population of molecules that have the desired, fully deuterated composition (i.e., the d5 species).[7]
A high isotopic enrichment does not equate to an equally high species abundance for multi-deuterated compounds due to the statistical probability of having at least one hydrogen atom present across the multiple labeling sites.[7][8]
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An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Viloxazine-d5 Hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of (S)-Viloxazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data and practical insights to support research and development activities.
Introduction: Understanding the Significance of this compound
(S)-Viloxazine is the pharmacologically active enantiomer of Viloxazine, a selective norepinephrine reuptake inhibitor (NRI). Viloxazine has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The deuterated analog, this compound, serves as a critical tool in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms on the ethoxy group provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification of Viloxazine in biological matrices by mass spectrometry. Understanding the fundamental properties of this stable-labeled compound is paramount for its effective application in drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and as a reference standard.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[[2-(Ethoxy-d5)phenoxy]methyl]morpholine hydrochloride | [1][2] |
| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride, (S)-Viloxazine-d5 HCl | [1][2] |
| CAS Number | 1246816-39-6 | [1] |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | [1] |
| Molecular Weight | 278.79 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
Diagram of the chemical structure of this compound:
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies, as well as for the development of analytical methods.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL | May require ultrasonication and heating to 80°C. Hygroscopic DMSO can impact solubility. | [3] |
| Acetonitrile | Slightly soluble | - | [4] |
| Aqueous Solutions | Slightly soluble | To enhance aqueous solubility, dilute an organic solvent solution into aqueous buffers or isotonic saline. | [4] |
Expert Insight: The limited aqueous solubility is a key consideration for the preparation of stock solutions for biological assays. It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO and then perform serial dilutions in the aqueous buffer of choice. For quantitative analysis, ensure that the final concentration of the organic solvent in the assay medium is low enough to not interfere with the experiment.
Thermal Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 185-186 °C | Data for the non-deuterated Viloxazine hydrochloride. The melting point of the deuterated compound is expected to be very similar. | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic data is the fingerprint of a molecule, providing unequivocal identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (based on non-deuterated analog):
-
Aromatic Protons: Signals in the aromatic region (typically ~6.8-7.2 ppm) corresponding to the protons on the phenoxy ring.
-
Morpholine Ring Protons: A complex set of signals in the aliphatic region (typically ~2.5-4.5 ppm) due to the protons of the morpholine ring.
-
OCH₂ Protons: A signal corresponding to the methylene protons of the ethoxy group (absent in the d5 analog).
-
CH₃ Protons: A triplet corresponding to the methyl protons of the ethoxy group (absent in the d5 analog).
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of quantitative analysis using stable-labeled internal standards. The five deuterium atoms in this compound result in a 5 Dalton mass shift compared to the unlabeled compound, allowing for its clear differentiation in a mass spectrometer.
Expected Mass Spectral Data:
-
Exact Mass: 278.1445549 Da (for the free base)[2]
-
Molecular Ion [M+H]⁺: m/z 279.1518
Fragmentation Pathway Insight: Based on studies of the non-deuterated Viloxazine, fragmentation in mass spectrometry would likely involve cleavage of the ether linkage and fragmentation of the morpholine ring. The deuterated ethoxy group would serve as a clear marker in the fragmentation pattern, with fragment ions containing this group exhibiting the +5 mass shift.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum is available for the non-deuterated Viloxazine HCl. The spectrum of the d5 analog is expected to be very similar, with potential subtle shifts in the C-D stretching region compared to the C-H stretching region. Key expected absorptions include:
-
O-H stretch: Broad absorption due to the hydrochloride salt.
-
N-H stretch: Associated with the protonated amine of the morpholine ring.
-
C-H stretch (aromatic and aliphatic): Sharp peaks in the 2800-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Viloxazine and its related substances.
Exemplary HPLC Method for Viloxazine Analysis:
| Parameter | Condition |
| Column | Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with potassium phosphate buffer (pH 2.35) and acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
Source: [6]
Expert Insight: When developing a quantitative LC-MS/MS method using this compound as an internal standard, it is crucial to optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard. This minimizes matrix effects and improves the accuracy and precision of the assay. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of linearity, accuracy, precision, selectivity, and stability.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and purity of this compound.
Storage Conditions
-
Recommended Storage: 2-8°C, in a refrigerator, under an inert atmosphere.[2]
-
Hygroscopicity: The compound is hygroscopic and should be protected from moisture.[2]
Chemical Stability
Forced degradation studies on Viloxazine have shown that it is susceptible to degradation under certain stress conditions. This information is crucial for understanding its stability profile and for the development of stability-indicating analytical methods.
Summary of Forced Degradation Behavior of Viloxazine:
| Stress Condition | Observation |
| Acidic | Degradation observed. |
| Alkaline | Degradation observed. |
| Oxidative | Degradation observed. |
| Photolytic | Degradation observed. |
| Thermal | Degradation observed. |
Expert Insight: The observed degradation under various stress conditions highlights the importance of controlled storage. When preparing solutions, it is recommended to use them fresh or to conduct stability studies to determine their viability over time under specific storage conditions (e.g., refrigerated, frozen). For long-term storage of solid material, a desiccator within a refrigerator is recommended.
Synthesis and Potential Impurities
A general understanding of the synthetic route is valuable for anticipating potential impurities.
Synthetic Approach
The synthesis of deuterated Viloxazine would likely follow a similar pathway to the non-deuterated form, with the key difference being the use of a deuterated starting material. A published method for the synthesis of deuterated Viloxazine exists, though the full experimental details are not widely available.[7] The general synthesis of Viloxazine hydrochloride involves the reaction of 2-ethoxyphenol with an epoxide, followed by cyclization to form the morpholine ring.
Diagram of a plausible synthetic workflow:
Caption: Plausible synthetic pathway for this compound.
Potential Impurities
Based on the synthesis of Viloxazine, potential impurities could include:
-
Starting materials and reagents (e.g., 2-ethoxyphenol-d5, epichlorohydrin).
-
Intermediates from the synthesis.
-
By-products from side reactions.
-
Degradation products.
Commonly listed impurities for Viloxazine include:
-
(R)-Viloxazine Hydrochloride (the other enantiomer)
-
5-Hydroxyviloxazine glucuronide (a metabolite)
-
Viloxazine related compounds arising from incomplete reactions or side reactions.
Safe Handling and Disposal
Adherence to safety protocols is essential when working with any chemical compound.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.
Disposal
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Viloxazine. This guide has provided a detailed examination of its physical and chemical properties, drawing from available data and expert interpretation. A thorough understanding of its structure, solubility, stability, and analytical characteristics, as well as safe handling procedures, will empower researchers to utilize this stable-labeled compound effectively and with confidence in their scientific pursuits.
References
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PubChem. This compound. [Link]
- Mamada, K., Furuta, T., & Kasuya, Y. (1988). Synthesis of deuterium-labelled viloxazine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(6), 661-665.
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International Journal of Pharmaceutical Sciences and Drug Research. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link]
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Pharmaffiliates. This compound. [Link]
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Journal of Chemical Health Risks. A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. [Link]
- Google Patents.
-
Pharmaffiliates. Viloxazine Hydrochloride-impurities. [Link]
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A Technical Guide to (S)-Viloxazine-d5 Hydrochloride: The Mechanism of Action as a Gold-Standard Internal Standard in Bioanalysis
Introduction: The Pursuit of Precision in Pharmacokinetic Analysis
Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has re-emerged as a significant therapeutic agent for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which is significantly more pharmacologically active than the (R)-(+)-isomer.[1][3][4] Accurate quantification of (S)-viloxazine in biological matrices like plasma or serum is therefore paramount for robust pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that underpin drug development and regulatory approval.
This guide delves into the core principles and practical application of (S)-Viloxazine-d5 Hydrochloride as an internal standard (IS) for quantitative bioanalysis. We will move beyond a simple procedural overview to explore the fundamental mechanism by which a stable isotope-labeled internal standard (SIL-IS) ensures the accuracy, precision, and reliability of data generated by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a self-validating system, the use of a SIL-IS is not merely a preference but the gold standard for mitigating the inherent variability of bioanalytical processes.
The Core Principle: Isotope Dilution and the Ideal Internal Standard
The fundamental challenge in quantitative bioanalysis is variability. Unpredictable losses during sample extraction, fluctuations in instrument response, and the suppressive effects of the biological matrix can all introduce significant error.[5][6] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.
The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer source. This is where stable isotope-labeled standards, like this compound, excel. By replacing five hydrogen atoms with deuterium on the ethoxy group, the molecule becomes chemically indistinguishable from the native (S)-Viloxazine in its physical and chemical properties, but its mass is increased by 5 Daltons.[7][8] This mass difference allows the mass spectrometer to detect the analyte and the IS independently, while their identical chemical nature ensures they are affected in the same way by process variations.[9]
Mechanism of Action: How (S)-Viloxazine-d5 HCl Ensures Data Integrity
The "mechanism of action" of a SIL-IS is its ability to normalize the analytical signal by correcting for procedural and systemic errors. This is achieved through several key attributes.
Compensation for Sample Preparation and Extraction Inefficiency
No extraction technique is 100% efficient, and recovery can vary between samples.[10][11] (S)-Viloxazine-d5 HCl is added to the biological sample before any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Causality: Because the SIL-IS is chemically identical to the analyte, it will be lost in exactly the same proportion during every step.[12] If 20% of the native (S)-Viloxazine is lost during a protein precipitation step, 20% of the (S)-Viloxazine-d5 HCl will also be lost. The critical factor is that the ratio of the analyte to the internal standard remains constant. Quantification is based on the peak area ratio of the analyte to the IS, not the absolute response of the analyte, thereby nullifying the effect of variable recovery.
Mitigation of Matrix Effects in Mass Spectrometry
The most insidious source of error in LC-MS/MS is the "matrix effect."[5] This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the analyte in the mass spectrometer's source. This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), causing inaccurate quantification.[6]
-
Causality: (S)-Viloxazine-d5 HCl co-elutes chromatographically with the unlabeled (S)-Viloxazine.[13] Therefore, as they enter the ion source at the same time, they are exposed to the exact same microenvironment of interfering matrix components.[14] If the analyte's ionization is suppressed by 30%, the SIL-IS's ionization will also be suppressed by 30%. Again, the absolute signal intensity changes, but the ratio of the two signals remains a reliable measure of the analyte's true concentration. This is the cornerstone of why SIL-IS are considered the gold standard for overcoming matrix effects.[9][14]
A Practical Guide: Protocol for Quantifying (S)-Viloxazine
This section outlines a typical experimental protocol. It is essential to perform a full method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), before analyzing study samples.[10][15][16]
Materials and Reagents
-
Reference Standards: (S)-Viloxazine Hydrochloride, this compound
-
Biological Matrix: Human plasma (K2EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid (FA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of (S)-Viloxazine and (S)-Viloxazine-d5 HCl in methanol.
-
Working Solutions: Prepare intermediate spiking solutions for calibration standards (for the analyte) and the internal standard by diluting the stock solutions in 50:50 ACN:Water. A typical IS working concentration might be 100 ng/mL.
-
Calibration Curve Standards: Serially dilute the analyte working solution with blank plasma to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in ACN) to each well. The ACN serves to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are representative parameters and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and separation for this class of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Injection Volume | 5 µL | A small volume to minimize potential matrix effects and column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The morpholine nitrogen in viloxazine is readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| (S)-Viloxazine | 238.1 | 100.1 | The precursor is the protonated molecule [M+H]⁺. The product ion corresponds to a stable fragment. |
| (S)-Viloxazine-d5 HCl | 243.1 | 100.1 | The precursor reflects the +5 Da mass shift. The fragment ion is often identical if the deuterium label is not on the fragmented portion. |
Data Analysis and Validation
-
Quantification: The concentration of (S)-Viloxazine in unknown samples is determined by calculating the peak area ratio (Analyte Area / IS Area) and interpolating this value against the weighted linear regression of the calibration curve.
-
Method Validation: The method must be validated for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability of the analyte in the biological matrix, as stipulated by FDA guidelines.[10][16] The consistent performance of the internal standard is critical to meeting the acceptance criteria for these tests.[11]
Conclusion
This compound is more than just a tool for quantification; it is an integral part of a self-validating analytical system. Its mechanism of action lies in its chemical and physical identity to the analyte of interest, which allows it to act as a perfect proxy, tracking and correcting for variability at every stage of the bioanalytical workflow. By compensating for extraction inefficiencies and normalizing unpredictable matrix effects, it ensures that the final reported concentration is a true and accurate reflection of the in vivo reality. For researchers and drug developers, the proper use of a stereospecific, stable isotope-labeled internal standard is the most robust strategy for generating high-integrity pharmacokinetic data worthy of regulatory submission and scientific scrutiny.
References
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Viloxazine | Mechanism of action, ADHD & other Uses, Side effects - Macsen Labs. (n.d.). Macsen Labs. Retrieved January 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 16, 2026, from [Link]
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Reddy, P., & Varikasuvu, S. R. (2023). Viloxazine. StatPearls. StatPearls Publishing. Retrieved from [Link]
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Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 999–1002. [Link]
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Green, A. L., & Grahame-Smith, D. G. (1976). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. British Journal of Pharmacology, 56(1), 3–9. [Link]
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D’Avolio, A., Simiele, M., & De Nicolò, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1065–1067. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
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Viloxazine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]
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Hinchliffe, E., et al. (2019). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 49(12), 1466–1477. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved January 16, 2026, from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 16, 2026, from [Link]
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Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. (2025, June 5). Psychiatry Advisor. Retrieved January 16, 2026, from [Link]
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Qelbree (Viloxazine) Information Sheet. (n.d.). Stahl's. Retrieved January 16, 2026, from [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA. Retrieved January 16, 2026, from [Link]
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Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. Retrieved January 16, 2026, from [Link]
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viloxazine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved January 16, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved January 16, 2026, from [Link]
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Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Viloxazine compositions. (n.d.). Google Patents.
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An In-depth Technical Guide to the Solubility of (S)-Viloxazine-d5 Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (S)-Viloxazine-d5 Hydrochloride, a deuterated isotopologue of the selective norepinephrine reuptake inhibitor, viloxazine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, authoritative protocols, and practical insights to facilitate formulation and analytical development.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
(S)-Viloxazine is the more pharmacologically active stereoisomer of viloxazine, a medication utilized for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The hydrochloride salt form is commonly used to improve the drug's aqueous solubility and stability. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.
Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount. It directly influences key stages of drug development, including:
-
Formulation: Selecting appropriate solvent systems for oral liquid dosage forms, or for processes like spray-drying and crystallization.
-
Purification: Designing efficient crystallization and purification steps to ensure high purity of the API.
-
Analytical Method Development: Preparing stock solutions and standards for quantification assays, such as High-Performance Liquid Chromatography (HPLC).
This guide delves into the known solubility profile of viloxazine hydrochloride, provides a robust experimental framework for its determination, and offers insights into the underlying physicochemical principles. While specific quantitative data for the d5-labeled variant is not extensively published, its solubility is expected to be nearly identical to the unlabeled form, as isotopic substitution with deuterium typically has a negligible effect on this physical property.
Physicochemical Properties of Viloxazine Hydrochloride
A thorough understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 278.79 g/mol | Santa Cruz Biotechnology[2] |
| pKa | 8.47 (for viloxazine base) | US Patent US9603853B2[3] |
| LogP | 1.10 (for viloxazine base) | US Patent US9603853B2[3] |
| Aqueous Solubility (37 °C) | 78 mg/mL | US Patent US9603853B2[3] |
| BCS Classification | Highly Soluble | FDA[4] |
The pKa of 8.47 indicates that viloxazine is a weak base.[3] Consequently, it exists as the ionized hydrochloride salt at physiological pH, contributing to its high aqueous solubility.[3][4] The relatively low LogP value suggests a moderate degree of lipophilicity.[3]
Solubility Profile in Organic Solvents
The official FDA-approved product label for Qelbree™ (viloxazine hydrochloride) provides the following descriptions, which are based on United States Pharmacopeia (USP) definitions[1][5]:
| Solvent | USP Qualitative Description | Estimated Solubility Range (mg/mL) |
| Methanol | Sparingly soluble | 10 - 33.3 |
| Isopropyl Alcohol | Very slightly soluble | 0.1 - 1 |
| Acetonitrile | Very slightly soluble | 0.1 - 1 |
| Ethyl Acetate | Practically insoluble | < 0.1 |
Note: Estimated ranges are derived from USP definitions where "sparingly soluble" means 1g dissolves in 30-100 mL of solvent, and "very slightly soluble" means 1g dissolves in 1,000-10,000 mL of solvent.
For Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in research settings, data from chemical suppliers is available, though values can vary:
| Solvent | Reported Solubility | Source |
| DMSO | 33.33 mg/mL (ultrasonication may be needed) | MedChemExpress[6] |
| DMSO | 25 mg/mL (for R-isomer, ultrasonication may be needed) | MedChemExpress[7] |
| DMSO | 2 mg/mL (clear solution) | Sigma-Aldrich |
Expert Insight: The variability in reported DMSO solubility highlights the importance of experimental verification. Factors such as the exact form of the material (e.g., crystalline vs. amorphous), residual moisture, and the method of dissolution (e.g., temperature, agitation, use of sonication) can significantly impact observed values. The higher values likely represent the kinetic solubility upon heating or sonication, while the lower value may be closer to the equilibrium thermodynamic solubility at room temperature.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH).[8][9]
Principle of the Method
An excess amount of the solid API is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved API in the clear filtrate is determined using a validated analytical method.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
4.3.1 Materials and Equipment
-
This compound (solid powder)
-
Organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
Validated HPLC system with a UV detector
4.3.2 Procedure
-
Preparation: Add an excess amount of (S)-Viloxazine-d5 HCl to a vial containing a precise volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add approximately 50-100 mg of the compound. Prepare in triplicate for each solvent.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached; this can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer increases.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the undissolved solids settle. Visually confirm that an excess of solid is still present.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.
-
Quantification: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the validated HPLC method described below.
Analytical Quantification: HPLC-UV Method
A robust analytical method is required to accurately measure the concentration of the dissolved compound. Reverse-phase HPLC with UV detection is a suitable and widely used technique. Several methods for viloxazine have been published that can be adapted.[10][11]
4.4.1 Suggested HPLC Parameters
-
Column: C8 or C18 column (e.g., Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate, pH adjusted to 2.35) and acetonitrile.[10]
-
Injection Volume: 10 µL.[10]
4.4.2 Self-Validation through Calibration A critical component of this protocol's trustworthiness is the use of a multi-point calibration curve.
-
Prepare a high-concentration stock solution of (S)-Viloxazine-d5 HCl in a solvent in which it is freely soluble (e.g., DMSO or a mobile phase-like mixture).
-
Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.
-
Inject the standards into the HPLC system and plot the peak area against the known concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.999 is required to demonstrate linearity and ensure the accuracy of the subsequent solubility measurements.[10]
Calculation and Reporting
The solubility is calculated from the concentration of the diluted filtrate, accounting for the dilution factor.
Solubility (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
The results should be reported as the mean and standard deviation of the triplicate measurements for each solvent at the specified temperature.
Conclusion and Future Directions
This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. While precise quantitative data is limited in public literature, a combination of regulatory filings and vendor information provides a reliable qualitative and semi-quantitative profile. The provided experimental protocol, grounded in ICH guidelines, offers a robust and self-validating system for researchers to generate high-quality, reproducible solubility data in-house.[8]
For drug development professionals, generating such precise data for a broader range of pharmaceutically relevant solvents and solvent mixtures would be a logical next step. Furthermore, investigating the effect of temperature on solubility would provide valuable thermodynamic data, aiding in the design of robust crystallization and formulation processes.
References
-
U.S. Food and Drug Administration. (2021). Qelbree (viloxazine extended-release capsules) Prescribing Information. [Link]
-
U.S. Food and Drug Administration. (2021). Qelbree Label. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Macsen Labs. Viloxazine. [Link]
-
World Health Organization. (2021). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
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- U.S. Patent 9,434,703. (2016). Viloxazine compositions.
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Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. [Link]
-
U.S. Food and Drug Administration. (2021). Product Quality Review(s) for NDA 211964. [Link]
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PubChem. Viloxazine Hydrochloride. [Link]
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U.S. Food and Drug Administration. (2021). PRODUCT QUALITY REVIEW(S) for NDA 211964Orig1s000. [Link]
-
World Journal of Pharmaceutical Sciences. (2024). ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. [Link]
- U.S. Patent 9,603,853. (2017).
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A Researcher's Guide to (S)-Viloxazine-d5 Hydrochloride: Sourcing, Characterization, and Application as a Gold-Standard Internal Standard
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (S)-Viloxazine-d5 Hydrochloride, a critical tool in the bioanalysis of viloxazine. This guide will delve into the commercially available sources, robust protocols for quality verification, and the scientific rationale behind its application as a stable isotope-labeled internal standard in pharmacokinetic and drug metabolism studies.
Introduction: The Imperative for Stable Isotope-Labeled Standards in Viloxazine Bioanalysis
Viloxazine, a selective norepinephrine reuptake inhibitor, is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It possesses a chiral center, with the (S)-enantiomer being the more pharmacologically active isomer.[2] Accurate quantification of (S)-viloxazine in biological matrices is paramount for pharmacokinetic, bioavailability, and drug-drug interaction studies.
The "gold standard" for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, where five hydrogen atoms on the ethoxy group are replaced with deuterium, is the ideal internal standard for the analysis of (S)-viloxazine.
The rationale for using a SIL-IS is compelling. These standards co-elute chromatographically with the analyte and exhibit identical ionization efficiency and extraction recovery.[3] This allows for the correction of variability during sample preparation and analysis, leading to enhanced accuracy and precision.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL-IS in regulated bioanalysis.
Part 1: Sourcing Commercially Available this compound
A critical first step for any research is securing high-quality reagents. This compound is available from several reputable suppliers of reference standards and research chemicals. When selecting a supplier, it is crucial to consider the provided documentation, such as a Certificate of Analysis (CoA), and the stated purity.
Below is a comparative table of some commercially available sources:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | This compound | 1246816-39-6 | C13H15D5ClNO3 | 278.79 | Offered for research use.[5] |
| LGC Standards | This compound | 1246816-39-6 | Not explicitly stated | Not explicitly stated | Marketed as a certified reference material.[6] |
| MedChemExpress | This compound | 1246816-39-6 | C13H15D5ClNO3 | 278.79 | Provides information on other deuterated and non-deuterated forms of viloxazine. |
| Pharmaffiliates | This compound | 1246816-39-6 | C13H15D5ClNO3 | 278.79 | Categorized under stable isotopes and miscellaneous compounds.[3] |
| SynZeal | Viloxazine D5 | 1276483-10-3 (HCl salt) | C13H14D5NO3 | 242.3 (free base) | Offers a range of viloxazine impurities and stable isotope products.[7] |
Note: This table is not exhaustive and researchers should conduct their own due diligence when selecting a supplier. CAS numbers and other details should be verified on the supplier's website and Certificate of Analysis.
Part 2: Quality Verification and Characterization
Upon receipt of this compound, it is imperative to verify its identity, purity, and isotopic enrichment. A comprehensive Certificate of Analysis should be the first point of reference.[8] However, in-house verification provides an additional layer of confidence.
Visual Inspection and Solubility
The compound should be a white to off-white solid.[3] Preliminary solubility tests in relevant solvents (e.g., water, methanol, DMSO) should be performed to facilitate the preparation of stock solutions.
Chromatographic Purity by HPLC-UV
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a fundamental technique to assess the purity of the standard.
Protocol for HPLC-UV Purity Assessment:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate, pH 2.35) and acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase) at a concentration of approximately 50 µg/mL.[9]
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.
Identity and Isotopic Enrichment by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for confirming the identity and assessing the isotopic enrichment of this compound.
Protocol for LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.[10]
-
Column: Waters Acquity BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase: An aqueous mobile phase of 10 mM ammonium bicarbonate (pH 9.0) and an organic mobile phase of acetonitrile.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Multiple Reaction Monitoring (MRM):
-
Analysis: Infuse a solution of the standard to optimize MS parameters. Then, perform a chromatographic run to confirm the retention time and mass transitions. The absence of a significant peak for the unlabeled transition in the this compound sample confirms high isotopic purity.
Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. While a ¹H NMR will show a simplified spectrum due to the deuterium substitution, a ¹³C NMR will be consistent with the viloxazine structure.
Considerations for NMR Analysis:
-
Solvent: Use a deuterated solvent such as DMSO-d6 or CDCl3.[11]
-
¹H NMR: The spectrum should show the absence of the multiplet corresponding to the ethoxy group protons, confirming deuteration at this position.
-
¹³C NMR: The spectrum should be consistent with the carbon skeleton of viloxazine.
Part 3: Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in the quantification of (S)-viloxazine in biological matrices like plasma and urine.[10]
Experimental Workflow for Bioanalytical Sample Analysis
The following diagram illustrates a typical workflow for the analysis of (S)-viloxazine in a biological sample using this compound as an internal standard.
Caption: Workflow for bioanalysis of (S)-viloxazine using a deuterated internal standard.
Step-by-Step Bioanalytical Protocol (Based on published methods)
This protocol is a composite based on established methodologies for viloxazine analysis.[10]
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of (S)-viloxazine and this compound in methanol.
-
Spike blank biological matrix (e.g., human plasma) with known concentrations of (S)-viloxazine to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, standard, or QC), add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new plate or tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Employ the chromatographic and mass spectrometric conditions as outlined in the "Identity and Isotopic Enrichment by LC-MS/MS" section above.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte ((S)-viloxazine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of (S)-viloxazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation Considerations
Any bioanalytical method utilizing this compound must be fully validated according to regulatory guidelines (e.g., ICH M10).[7] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Calibration Curve: Linearity, range, and goodness of fit.
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte and internal standard under various storage and handling conditions.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of (S)-viloxazine in biological matrices. Its commercial availability from multiple suppliers provides researchers with access to this critical reagent. However, it is the responsibility of the scientist to thoroughly verify the quality of the standard upon receipt and to develop and validate a robust bioanalytical method. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data to support their drug development and research endeavors.
References
-
Pharmaffiliates. This compound. [Link]
- Mamada, K., Furuta, T., & Kasuya, Y. (1988). Synthesis of deuterium-labelled viloxazine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(6), 661-665.
-
SynZeal. Viloxazine Impurities. [Link]
- U.S. Department of Health and Human Services, Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018).
-
PubChem. This compound. [Link]
-
Macsen Labs. Viloxazine hydrochloride API | cGMP Manufacturer. [Link]
- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Journal of Pharmaceutical Sciences and Research, 17(6), 1-8.
- Gandon, V., & Malacria, M. (2016). A general, versatile and divergent synthesis of selectively deuterated amines.
- Journal of Cardiovascular Disease Research. (2020). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Journal of Cardiovascular Disease Research, 11(10), 1341-1345.
- Google Patents. (2016). Viloxazine compositions. US9434703B2.
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A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-Viloxazine-d5 Hydrochloride Reference Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Bedrock of Analytical Precision
In modern pharmaceutical development and bioanalysis, the accuracy of quantitative data is paramount. The reference standard is the cornerstone upon which this accuracy is built. It is the highly characterized, pure substance against which all experimental samples are measured. For a compound like Viloxazine, a selective norepinephrine reuptake inhibitor used to treat ADHD, precision is critical.[1][2] Viloxazine possesses a chiral center, with the (S)-enantiomer being significantly more pharmacologically active than its (R)-counterpart.[1][2]
This guide focuses on a specific, high-value tool in the analytical chemist's arsenal: (S)-Viloxazine-d5 Hydrochloride . This is not merely a reference standard; it is an isotopically labeled internal standard. The incorporation of five deuterium atoms (d5) into the ethoxy group creates a molecule that is chemically identical to the analyte of interest but has a distinct, heavier mass.[3] When used in mass spectrometry-based assays (e.g., LC-MS/MS), it co-elutes with the unlabeled analyte and experiences identical ionization and matrix effects, allowing for highly precise correction and quantification.[4][5]
The Certificate of Analysis (CoA) is the definitive document that attests to the identity, purity, and overall quality of this reference standard. It is not just a piece of paper; it is the culmination of rigorous scientific investigation. This guide deconstructs the CoA, explaining the causality behind the analytical tests and providing the technical foundation necessary to interpret and trust the data presented.
The Anatomy of a Reference Standard CoA
A CoA for a high-quality reference standard like (S)-Viloxazine-d5 HCl is a multi-faceted document. Each section addresses a critical quality attribute, validated through specific analytical techniques. The following sections will explore these attributes, the methodologies used to verify them, and the scientific rationale underpinning these choices.
Workflow for Certification of a Reference Standard
The creation of a certified reference standard is a meticulous process, ensuring that the material is fit for its intended purpose. The workflow involves synthesis, purification, rigorous analytical testing, and final certification.
Caption: High-level workflow for the certification of a reference standard.
Identification and Structural Confirmation
The first and most fundamental question a CoA must answer is: "Is this substance what it claims to be?" For (S)-Viloxazine-d5 HCl, this requires confirming the core molecular structure, the stereochemistry, and the location and incorporation of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[6][7] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule. A ¹H NMR spectrum serves as a unique "fingerprint" for the compound.
Interpretation: The ¹H NMR spectrum of (S)-Viloxazine-d5 HCl will show characteristic peaks corresponding to the protons on the morpholine and phenoxy rings. Crucially, the signal for the ethoxy group's ethyl protons (-CH₂CH₃) will be absent or significantly diminished, confirming the successful deuteration at this position. The integration of the remaining peaks should be consistent with the number of protons in the non-deuterated parts of the molecule.
-
¹H NMR Spectrum: Provides confirmation of the overall proton framework.[8]
-
¹³C NMR Spectrum: Confirms the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity, especially for complex structures.[6]
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition.
Interpretation: For (S)-Viloxazine-d5 HCl (C₁₃H₁₅D₅ClNO₃), the expected mass will be higher than that of its unlabeled counterpart.[3] The mass spectrum will show a molecular ion peak consistent with the deuterated formula, providing orthogonal confirmation of both identity and successful isotopic labeling. The fragmentation pattern observed in MS/MS analysis can further confirm the structure by showing the loss of specific, predictable fragments.[9][10]
Purity and Impurity Profiling
A reference standard must be of high purity to ensure it does not introduce significant error into measurements. The CoA details both the chemical and stereochemical purity.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful separation technique used to separate the main compound from any process-related impurities or degradation products.[11][12] A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule like Viloxazine.[13][14] The method's validity is grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[15][16]
Data Presentation: Typical HPLC Purity Specifications
| Parameter | Method | Specification |
|---|---|---|
| Purity | RP-HPLC with UV Detection | ≥ 98.0% |
| Individual Impurity | Area Normalization | ≤ 0.5% |
| Total Impurities | Area Normalization | ≤ 2.0% |
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a representative example based on published methods and must be validated for its specific use according to ICH Q2(R1) guidelines.[13][14][17]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) or equivalent.[14]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: A time-based gradient from high aqueous to high organic content to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 221 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST): Before analysis, inject a standard solution multiple times. As per USP <621>, key parameters like peak tailing (must be within a defined range, e.g., 0.8-1.5) and precision (%RSD of peak areas for replicate injections, typically <2.0%) must be met.[18][19] This ensures the chromatographic system is performing adequately.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral HPLC
Causality: Since the (S)-enantiomer is the desired, more active form, it is critical to confirm its purity and quantify the amount of the unwanted (R)-enantiomer. This cannot be achieved with standard RP-HPLC. A specialized chiral stationary phase (CSP) is required, which interacts differently with the two enantiomers, causing them to elute at different times.[20]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is based on a published method for the chiral separation of Viloxazine.[20][21]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Chiralpack IM (250 x 10 mm, 5 µm) or a similar chiral column.[21]
-
Mobile Phase: An isocratic mixture of n-Hexane, Isopropanol (IPA), and Methanol (e.g., 50:20:30 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 265 nm.[21]
-
Data Analysis: The enantiomeric purity is expressed as the percentage of the peak area of the (S)-enantiomer relative to the total area of both the (S)- and (R)-enantiomer peaks. A specification of ≥99.0% (S)-isomer is common.
Isotopic Purity and Distribution
Causality: For a deuterated standard, it's essential to know the extent and location of deuterium incorporation. The goal is to have a high percentage of the molecules containing the desired number of deuterium atoms (d5) and minimal amounts of molecules with fewer (d0 to d4) or more deuterations. Mass spectrometry is the definitive technique for this analysis.[22]
Interpretation: The mass spectrum is analyzed to determine the distribution of isotopologues. The CoA will report the percentage of the d5 species. A high isotopic purity (e.g., >99% d5) is crucial to prevent isotopic crosstalk with the unlabeled analyte in sensitive LC-MS assays.
Data Presentation: Typical Isotopic Purity Specifications
| Parameter | Method | Specification |
|---|---|---|
| Isotopic Purity (d5) | Mass Spectrometry | ≥ 99 atom % D |
| Chemical Identity | Confirmed by MS & NMR | Conforms to Structure |
Relationship Between Analytical Tests and Quality Attributes
The various analytical tests are interconnected, each providing a piece of the puzzle to build a complete picture of the reference standard's quality.
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A Technical Guide to Deuterium-Labeled (S)-Viloxazine Hydrochloride for Advanced Pharmaceutical Research
This guide provides an in-depth technical overview of Deuterium-labeled (S)-Viloxazine hydrochloride, a critical tool for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding of its synthesis, characterization, and application in modern drug discovery and development.
Introduction: The Significance of (S)-Viloxazine and the Role of Deuterium Labeling
Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) that has been repurposed from an antidepressant to a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The therapeutic effects of viloxazine are primarily attributed to its ability to block the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft.[2] Notably, the (S)-enantiomer of viloxazine is reported to be significantly more potent than the (R)-enantiomer, making it the focus of targeted therapeutic development.
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the (S)-viloxazine molecule offers a powerful tool for researchers.[3][] This isotopic labeling does not typically alter the fundamental pharmacological activity of the drug but provides a subtle yet crucial modification that can significantly enhance its utility in research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). The primary advantage of deuterium labeling lies in the "Kinetic Isotope Effect" (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond. This property makes deuterium-labeled compounds invaluable for:
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of a drug and identifying its metabolites.[3][]
-
Pharmacokinetic Studies: Serving as an ideal internal standard in bioanalytical assays for accurate quantification of the parent drug in biological matrices.[]
-
Improving Metabolic Stability: In some cases, strategic deuteration can be used to develop "metabolically hardened" drugs with improved pharmacokinetic profiles.
This guide will delve into the practical aspects of working with Deuterium-labeled (S)-Viloxazine hydrochloride, from its synthesis and characterization to its application in robust research protocols.
Synthesis of Deuterium-Labeled (S)-Viloxazine Hydrochloride
The synthesis of Deuterium-labeled (S)-Viloxazine hydrochloride requires a strategic approach to introduce the deuterium atoms at specific, metabolically relevant positions. While multiple deuteration strategies exist, a common approach involves the use of deuterated starting materials. A plausible synthetic route is outlined below, based on known synthetic methods for viloxazine and general principles of deuterium labeling.[5]
Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for Deuterium-labeled (S)-Viloxazine hydrochloride.
Caption: Synthetic workflow for Deuterium-labeled (S)-Viloxazine hydrochloride.
Step-by-Step Synthesis Protocol (Illustrative)
The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and available reagents.
Step 1: Synthesis of Deuterated 2-ethoxyphenol
-
To a solution of 2-ethoxyphenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
-
Slowly add a deuterated ethylating agent, for instance, d5-ethyl iodide, to the reaction mixture. The use of d5-ethyl iodide will introduce five deuterium atoms onto the ethyl group of the ethoxy side chain.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting deuterated 2-ethoxyphenol by column chromatography or distillation.
Step 2: Formation of the Deuterated Epoxide Intermediate
-
React the deuterated 2-ethoxyphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst.[5]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Extract the product into an organic solvent, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude deuterated epoxide intermediate.
Step 3: Ring Opening and Cyclization to form Deuterium-Labeled (S)-Viloxazine (free base)
-
Treat the deuterated epoxide intermediate with 2-aminoethyl hydrogen sulfate in the presence of a strong base.[5] This step will lead to the opening of the epoxide ring and subsequent cyclization to form the morpholine ring structure of viloxazine.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
Upon completion, the reaction mixture is worked up to isolate the crude Deuterium-labeled (S)-Viloxazine free base.
-
Purification is achieved through column chromatography or crystallization.
Step 4: Formation of Deuterium-Labeled (S)-Viloxazine Hydrochloride
-
Dissolve the purified Deuterium-labeled (S)-Viloxazine free base in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the mixture.[6]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product, Deuterium-labeled (S)-Viloxazine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Deuterium-labeled (S)-Viloxazine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the incorporation of deuterium.
-
Expected Mass Shift: The molecular weight of viloxazine is 237.299 g/mol .[1] For a d5-labeled viloxazine, the expected molecular weight will be approximately 242.33 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to four decimal places.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the labeled compound. The fragments containing the deuterated ethyl group will show a corresponding mass shift, confirming the location of the deuterium atoms.
Table 1: Expected Mass Spectrometry Data for d5-(S)-Viloxazine
| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ions (Illustrative) |
| (S)-Viloxazine | 238.1438 | 177, 151 |
| d5-(S)-Viloxazine | 243.1751 | 182, 151 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structural integrity of the molecule and the position of the deuterium labels.
-
¹H NMR: In the proton NMR spectrum of d5-(S)-Viloxazine, the signals corresponding to the ethyl protons will be absent or significantly reduced in intensity. The remaining signals for the aromatic, morpholine, and methylene bridge protons should be consistent with the structure of viloxazine.
-
¹³C NMR: The carbon signals of the deuterated ethyl group will show a characteristic multiplet splitting pattern due to coupling with deuterium (a spin-1 nucleus).
-
²H NMR: Deuterium NMR will show a signal corresponding to the deuterium atoms, confirming their presence in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
-
Methodology: A reverse-phase HPLC (RP-HPLC) method with a suitable C8 or C18 column can be employed.[7][8][9][10] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][9] Detection is usually performed using a UV detector at a wavelength where viloxazine has significant absorbance (e.g., around 210-222 nm).[7][9][11]
-
Purity Assessment: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.
Applications in Research: A Focus on DMPK Studies
Deuterium-labeled (S)-Viloxazine hydrochloride is an indispensable tool for conducting precise and reliable DMPK studies.
In Vitro Metabolic Stability Assays
-
Objective: To determine the rate at which (S)-viloxazine is metabolized by liver microsomes or other metabolically active systems.
-
Workflow:
-
Incubate (S)-viloxazine with liver microsomes and cofactors (e.g., NADPH).
-
At various time points, quench the reaction by adding a cold organic solvent containing a known concentration of Deuterium-labeled (S)-Viloxazine hydrochloride as an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of (S)-viloxazine.
-
-
Rationale for Deuterated Standard: The deuterated internal standard co-elutes with the analyte but is distinguished by its higher mass.[] This allows for accurate correction of any sample loss during preparation and variability in instrument response, leading to highly precise quantification.
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of (S)-viloxazine in an animal model.
-
Protocol:
-
Administer (S)-viloxazine to the animal model (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points.
-
Process the blood samples (e.g., plasma separation).
-
Add a known amount of Deuterium-labeled (S)-Viloxazine hydrochloride as an internal standard to each plasma sample.
-
Extract the drug and internal standard from the plasma.
-
Analyze the extracts by LC-MS/MS to determine the concentration of (S)-viloxazine over time.
-
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[12][13]
Conclusion
Deuterium-labeled (S)-Viloxazine hydrochloride is a sophisticated and essential research tool that enables scientists to conduct high-precision studies into the metabolic fate and pharmacokinetic properties of this important therapeutic agent. The ability to synthesize and analytically validate this stable isotope-labeled compound is a critical step in advancing our understanding of its pharmacology and in the broader context of drug development. This guide provides a foundational framework for researchers to confidently work with and apply this valuable molecule in their scientific endeavors.
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (S)-Viloxazine in Human Plasma Using (S)-Viloxazine-d5 Hydrochloride as an Internal Standard
Introduction: The Need for Precision in Viloxazine Bioanalysis
Viloxazine, recently approved by the U.S. Food and Drug Administration (FDA) as an extended-release formulation (Qelbree®) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a selective norepinephrine reuptake inhibitor with additional serotonergic modulating properties.[1][2][3][4][5] Pharmacological activity is primarily attributed to the (S)-stereoisomer, which is approximately 10 times more potent than the (R)-stereoisomer.[1] Given its therapeutic importance, the accurate quantification of (S)-viloxazine in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS data are critically dependent on the ability to correct for variability introduced during the analytical workflow, including sample extraction, chromatographic separation, and ionization. The most effective strategy to mitigate this variability is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7]
This application note provides a detailed, field-proven protocol for the quantification of (S)-viloxazine in human plasma. It leverages (S)-Viloxazine-d5 Hydrochloride , a deuterated analog, as the internal standard to ensure the highest degree of analytical robustness and compliance with global regulatory standards.
The Foundational Role of this compound
An ideal internal standard (IS) must mimic the analyte of interest throughout the entire analytical process.[7] SIL-IS, where hydrogen atoms are replaced with deuterium, are considered the "perfect" internal standards for mass spectrometry.[6][8]
(S)-Viloxazine-d5 is chemically identical to (S)-viloxazine, ensuring it shares the same physicochemical properties. This near-perfect analogy provides several critical advantages:
-
Co-elution: It co-elutes with the unlabeled analyte during liquid chromatography, ensuring both experience the same matrix effects at the same time.[6]
-
Equivalent Extraction Recovery: It behaves identically during sample preparation, compensating for any analyte loss.
-
Correction for Ion Suppression/Enhancement: As it ionizes under the same conditions as the analyte, it accurately reflects and corrects for matrix-induced changes in ionization efficiency.[8]
-
Mass Differentiation: The five deuterium atoms provide a +5 Da mass shift, allowing the mass spectrometer to easily distinguish it from the analyte without compromising its chemical behavior.[9]
The use of a SIL-IS is a self-validating system; the consistent ratio of the analyte to the internal standard across the analytical run is the strongest indicator of a robust and reliable method.
Caption: Conceptual workflow demonstrating how a SIL-IS corrects for analytical variability.
Experimental Protocol
This protocol is designed for the quantitative analysis of (S)-viloxazine in human plasma and is validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[10][11]
Materials and Reagents
-
Analyte: (S)-Viloxazine reference standard (≥98% purity)
-
Internal Standard: this compound (≥98% purity, ≥98% isotopic enrichment)[8][12]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled, drug-free human plasma (K2-EDTA anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Viloxazine and (S)-Viloxazine-d5 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions.
-
Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the (S)-Viloxazine stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking into plasma. Calibration standards and Quality Control (QC) samples must be prepared from separate stock solutions.[11]
-
Internal Standard Working Solution (50 ng/mL): Dilute the (S)-Viloxazine-d5 HCl stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to prepare calibration curve standards. A typical range may be 1-1000 ng/mL.
-
Prepare QC samples in the same manner at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 100 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid, robust, and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[13][14][15]
Caption: Step-by-step protein precipitation workflow for plasma samples.
LC-MS/MS System and Conditions
A standard reversed-phase UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Run Time | ~4.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| (S)-Viloxazine | Q1 (m/z): 238.2 -> Q3 (m/z): 121.1 |
| (S)-Viloxazine-d5 | Q1 (m/z): 243.2 -> Q3 (m/z): 121.1 |
Rationale for MRM Transitions: The precursor ion ([M+H]+) for viloxazine is m/z 238.2. A common, stable product ion corresponds to the morpholine methyl fragment (m/z 121.1), resulting from the cleavage of the ether bond. The deuterated IS fragments to the same product ion, as the deuterium labels are on the stable ethoxyphenoxy ring. This shared fragmentation pathway further enhances the method's robustness.
Method Validation Protocol and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[11] The following parameters were assessed based on the ICH M10 guideline.
Table 3: Method Validation Summary and Acceptance Criteria
| Validation Parameter | Purpose | Experiment | Acceptance Criteria (ICH M10) |
|---|---|---|---|
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte or IS.[11] | Analyze at least 6 blank plasma lots. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Calibration Curve | Define the relationship between concentration and detector response. | Analyze a blank, zero, and 6-8 non-zero standards over 3 runs. | R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet criteria. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter.[16] | Analyze 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) in 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked samples to response in neat solution at LQC and HQC levels. | The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process.[16] | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC. | Recovery should be consistent and reproducible, though 100% is not required. CV across levels should be ≤15%. |
| Stability | Ensure analyte integrity under various storage and handling conditions.[11] | Test QC samples after freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at -80°C. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| Dilution Integrity | Verify that samples above the ULOQ can be diluted and accurately quantified. | Dilute a supra-HQC sample with blank plasma to bring it into the curve range. | Accuracy and precision of diluted samples must be within ±15%. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of (S)-viloxazine in human plasma. The protocol, centered around a simple and efficient protein precipitation step, is made exceptionally reliable through the mandatory use of This compound as an internal standard. This approach effectively mitigates analytical variability, ensuring data integrity for demanding pharmacokinetic and clinical research applications. The described validation scheme confirms the method is fit-for-purpose and adheres to current global bioanalytical regulatory standards.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Faraone, S. V., & Flood, J. G. (2023). Viloxazine. StatPearls [Internet]. [Link]
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. [Link]
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Ji, Q. C., et al. (2001). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Farajzadeh, M. A., et al. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of Separation Science. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Parker, S. J., et al. (2021). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications. [Link]
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El-Bagary, R. I., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules. [Link]
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de Souza, A., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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LCGC International. (2008). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Pallekona, S., et al. (2023). LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Journal of Pharmaceutical Research International. [Link]
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Kvamsøe, M. M., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites. [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. ResearchGate. [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in LC-MS Bioanalysis. [Link]
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Case, D. E., et al. (1975). High-pressure liquid chromatographic determination of viloxazine in human plasma and urine. Journal of Pharmaceutical Sciences. [Link]
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Application Note & Protocol: Development and Validation of a Robust Bioanalytical Method for (S)-Viloxazine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive guide for the development and validation of a selective, sensitive, and robust bioanalytical method for the quantification of (S)-Viloxazine in human plasma. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes (S)-Viloxazine-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), or therapeutic drug monitoring (TDM) studies. The entire process, from sample preparation to method validation, is grounded in established scientific principles and adheres to international regulatory guidelines.
Introduction: The Rationale for a Stereoselective Bioanalytical Method
Viloxazine is a serotonin-norepinephrine modulating agent approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its mechanism of action is primarily linked to the inhibition of norepinephrine reuptake, though it also modulates serotonergic pathways.[3][4] Viloxazine is a chiral molecule, and its (S)-stereoisomer exhibits approximately 10 times greater potency as a norepinephrine reuptake inhibitor than the (R)-stereoisomer.[2] This stereoselectivity underscores the importance of developing bioanalytical methods capable of accurately quantifying the specific, more potent enantiomer in biological matrices.
Quantitative bioanalysis is a cornerstone of drug development, providing critical data for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For (S)-Viloxazine, a validated method is essential for:
-
Pharmacokinetic (PK) Studies: Characterizing the concentration-time profile to determine key parameters like Cmax, Tmax, and half-life.[5]
-
Bioequivalence (BE) Studies: Comparing different formulations of the drug.
-
Therapeutic Drug Monitoring (TDM): Optimizing patient dosing by correlating plasma concentrations with clinical efficacy and safety.
The "gold standard" for quantitative bioanalysis by mass spectrometry involves the use of a SIL-IS. This compound is an ideal internal standard as it is chemically identical to the analyte but has a different mass due to the incorporation of five deuterium atoms.[6][7][8] This ensures it co-elutes chromatographically and experiences nearly identical ionization and matrix effects as the analyte, providing a reliable means to correct for variations during sample preparation and analysis.[9][10]
Foundational Strategy: A Regulatory-Compliant Method Development Workflow
The development of a reliable bioanalytical method is a systematic process. The objective is to create a procedure that is not only accurate and precise but also practical for the intended number of samples. This workflow is designed in accordance with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15]
The overall strategy involves three core stages:
-
Method Development: Optimizing sample preparation, liquid chromatography, and mass spectrometry parameters.
-
Method Validation: A formal process to demonstrate that the method is fit for its intended purpose by assessing key performance characteristics.[16][17]
-
Sample Analysis: Application of the validated method to the analysis of study samples.
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Protocol for spiking plasma samples with (S)-Viloxazine-d5 Hydrochloride
Application Note & Protocol
Topic: A Validated Protocol for the Preparation of (S)-Viloxazine-d5 Hydrochloride Spiked Plasma Samples for Bioanalytical Quantitation
Audience: Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Rationale for Stable Isotope-Labeled Internal Standards in Bioanalysis
In the landscape of regulated bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy and reproducibility of quantitative data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays, a recommendation strongly endorsed by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) through the harmonized International Council for Harmonisation (ICH) M10 guideline.[1][2]
This compound is the deuterated analogue of (S)-Viloxazine and serves as an ideal internal standard (IS) for its quantification in biological matrices like plasma. The core principle behind its utility lies in its near-identical physicochemical properties to the unlabeled analyte.[3][4] A well-designed SIL-IS co-elutes chromatographically with the analyte and exhibits similar behavior during sample extraction and ionization in the mass spectrometer source.[5] This analogous behavior allows it to effectively compensate for variability that may be introduced during sample preparation or due to matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the plasma matrix.[6][7]
The deuterium labels on (S)-Viloxazine-d5 are placed in chemically stable positions to prevent hydrogen/deuterium (H/D) exchange with the solvent or matrix, which would otherwise compromise quantitative integrity.[3][5] This protocol provides a detailed, field-proven methodology for the precise and accurate preparation of stock solutions of this compound and their subsequent use in spiking human plasma to generate calibration standards and quality control samples.
Experimental Design: Materials and Reagents
Successful implementation of this protocol requires high-purity reagents and calibrated equipment.
-
This compound: Certified reference material, ≥98% chemical and isotopic purity.
-
Analyte: (S)-Viloxazine Hydrochloride, certified reference material.
-
Blank Human Plasma: Pooled, screened, and confirmed to be free of the analyte and IS. Store at -20°C or -80°C. Use K2EDTA as the anticoagulant to avoid potential ion-pairing issues with heparin.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).
-
Reagent Water: Deionized (DI) water, 18.2 MΩ·cm.
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg).
-
Class A volumetric flasks (various sizes).
-
Calibrated single-channel air displacement pipettes and tips.
-
Polypropylene microcentrifuge tubes or vials.
-
Vortex mixer.
-
Sonicator bath.
-
Protocol Part I: Preparation of Stock and Working Solutions
The accuracy of the entire assay is founded upon the precise preparation of the initial stock solutions. This protocol employs a serial dilution approach to minimize error.[8][9]
Primary Stock Solution (S1) Preparation (1.0 mg/mL)
The causality behind preparing a concentrated primary stock is twofold: it enhances weighing accuracy by requiring a larger initial mass, and concentrated solutions are often more stable for long-term storage.[8][10]
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the weight to the highest precision possible.
-
Dissolution: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of methanol. While viloxazine hydrochloride has aqueous solubility, using an organic solvent like methanol for the primary stock ensures rapid and complete dissolution and maintains stability.[11][12]
-
Solubilization: Vortex the flask for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure all solid is dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly (Name, Concentration, Date, Initials), and store it at -20°C. This solution is typically stable for several months under these conditions.
Intermediate & Working Solution Preparation
Serial dilution from the primary stock is critical for creating lower-concentration working solutions with high accuracy.[13] The final working solution concentration should be chosen such that a small volume can be spiked into the plasma to achieve the desired final concentration for analysis.
-
Intermediate Stock (S2 - 100 µg/mL): Pipette 1.0 mL of the 1.0 mg/mL Primary Stock (S1) into a 10 mL volumetric flask. Dilute to the mark with 50:50 (v/v) methanol:water. Mix thoroughly.
-
Intermediate Stock (S3 - 10 µg/mL): Pipette 1.0 mL of the 100 µg/mL Intermediate Stock (S2) into a 10 mL volumetric flask. Dilute to the mark with 50:50 (v/v) methanol:water. Mix thoroughly.
-
Spiking Working Solution (WS - 1.0 µg/mL): Pipette 1.0 mL of the 10 µg/mL Intermediate Stock (S3) into a 10 mL volumetric flask. Dilute to the mark with 50:50 (v/v) methanol:water. Mix thoroughly. Store intermediate and working solutions at 2-8°C and prepare them fresh as needed, typically weekly or bi-weekly.
Protocol Part II: Spiking of Plasma Samples
This stage involves introducing a precise amount of the internal standard into the biological matrix. This procedure applies to the preparation of calibration curve (CC) standards, quality control (QC) samples, and the addition of IS to unknown study samples.
Core Directive: Minimizing Matrix Disturbance
A critical, field-proven insight is to limit the volume of the organic-containing spiking solution to ≤5% of the total plasma volume.[14] Adding a large volume of organic solvent can cause protein precipitation, altering the matrix's integrity and potentially affecting the analyte's protein binding and extraction recovery. This ensures that the spiked CC and QC samples are biochemically equivalent to the study samples.
Step-by-Step Spiking Procedure
This example describes adding a 50 ng/mL final concentration of IS to a 200 µL plasma aliquot.
-
Thawing: Thaw blank human plasma aliquots slowly and completely in a water bath at room temperature. Once thawed, vortex gently and keep on ice.
-
Aliquoting: Pipette 200 µL of blank plasma into appropriately labeled polypropylene tubes. For CC and QC samples, this plasma will also be spiked with the analyte working solution. For study samples, this would be the study sample itself.
-
Internal Standard Spiking: Add 10 µL of the 1.0 µg/mL IS Working Solution (WS) to each 200 µL plasma aliquot. This results in a final IS concentration of approximately 50 ng/mL (calculation below) and constitutes a 5% v/v addition.
-
Calculation: (1000 ng/mL * 0.010 mL) / 0.200 mL = 50 ng/mL. Note: For strict accuracy, the final volume is 210 µL, so the concentration is ~47.6 ng/mL. This is consistent across all samples and thus does not affect quantitation.
-
-
Homogenization: Immediately after adding the IS, vortex each tube for 5-10 seconds to ensure complete and uniform distribution within the plasma.
-
Equilibration: Allow the spiked samples to equilibrate for 15-30 minutes at room temperature. This allows for the interaction between the IS and plasma components to stabilize before proceeding with sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Data & Workflow Visualization
Quantitative Data Summary
The following table summarizes the preparation scheme for the this compound solutions.
| Solution ID | Description | Concentration | Solvent/Matrix | Storage Temperature |
| S1 | Primary Stock Solution | 1.0 mg/mL | Methanol | -20°C |
| S2 | Intermediate Stock Solution | 100 µg/mL | 50:50 Methanol:Water | 2-8°C |
| S3 | Intermediate Stock Solution | 10 µg/mL | 50:50 Methanol:Water | 2-8°C |
| WS | Spiking Working Solution | 1.0 µg/mL | 50:50 Methanol:Water | 2-8°C |
| Final IS | Spiked Plasma Sample | ~50 ng/mL | K2EDTA Human Plasma | Process Immediately |
Experimental Workflow Diagram
Caption: Workflow for preparing and spiking (S)-Viloxazine-d5 HCl.
Self-Validating System: Quality Control and Best Practices
A robust protocol is a self-validating one. The integrity of this spiking procedure is ultimately confirmed during formal bioanalytical method validation.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) spanning the expected range of the calibration curve. These are prepared by spiking blank plasma with both the analyte and the internal standard, using the exact same procedure as the calibration standards.
-
Matrix Equivalence: When processing unknown study samples, it is crucial to maintain matrix equivalence. Since the CC and QC samples were spiked with 10 µL of IS working solution, each 200 µL unknown sample should have 10 µL of IS solution added. This ensures that any effects from the minor dilution or organic solvent addition are consistent across all analyzed samples.
-
Stability Assessment: The stability of (S)-Viloxazine-d5 in the stock solution and in spiked plasma (freeze-thaw stability, short-term bench-top stability) must be formally evaluated as part of the validation process outlined in ICH M10 guidelines.[2]
By adhering to this detailed protocol, researchers and scientists can confidently prepare accurately spiked plasma samples, laying the foundation for a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of (S)-Viloxazine.
References
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Sangster, T., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
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Issaq, H. J., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
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Nowak, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Schoepp, R. J., et al. (2014). Standardized Methods to Generate Mock (Spiked) Clinical Specimens by Spiking Blood or Plasma with Cultured Pathogens. PloS one. Available at: [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Available at: [Link]
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University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available at: [Link]
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ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Spiking Plasma for calibration concentrations. Available at: [Link]
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BEBAC Forum. (2015). spiked samples preparation. Available at: [Link]
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Czerwińska, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Smith, C. M., et al. (2020). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. ACS Omega. Available at: [Link]
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Thielsch Engineering. (n.d.). ESS Laboratory Division Standard Operating Procedure. Available at: [Link]
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Edwards, R. L., et al. (2022). Internal Standard Triggered-Parallel Reaction Monitoring Mass Spectrometry Enables Multiplexed Quantification of Candidate Biomarkers in Plasma. Analytical Chemistry. Available at: [Link]
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Application of (S)-Viloxazine-d5 Hydrochloride in pharmacokinetic studies
Application Note & Protocol Guide
Topic: The Strategic Application of (S)-Viloxazine-d5 Hydrochloride in Modern Pharmacokinetic Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
(S)-Viloxazine, the pharmacologically active enantiomer of viloxazine, is a selective norepinephrine reuptake inhibitor approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Rigorous characterization of its pharmacokinetic (PK) profile is fundamental to optimizing dosing strategies and ensuring patient safety. This application note provides a comprehensive guide to the use of this compound, a stable isotope-labeled internal standard (SIL-IS), for the quantitative bioanalysis of (S)-viloxazine in biological matrices. The use of a SIL-IS is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering unparalleled accuracy and precision by compensating for variability in sample preparation and matrix-induced signal fluctuations.[2][3]
This document details the underlying principles of stable isotope dilution, provides validated, step-by-step protocols for sample analysis and method validation, and discusses the critical role of this compound in generating high-integrity data for regulatory submission and clinical decision-making.
Scientific Background: The Imperative for a SIL-Internal Standard
Pharmacology and Pharmacokinetics of (S)-Viloxazine
Viloxazine's therapeutic effect is primarily attributed to the inhibition of norepinephrine reuptake, with the (S)-stereoisomer demonstrating approximately 10-fold greater potency than the (R)-isomer.[1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for clinical application.
-
Metabolism: Viloxazine is extensively metabolized, primarily through 5-hydroxylation mediated by the cytochrome P450 enzyme CYP2D6.[4][5] This is followed by a Phase II conjugation reaction (glucuronidation) via UGT1A9 and UGT2B15 to form the major, inactive metabolite, 5-hydroxyviloxazine glucuronide.[4][6]
-
Elimination: Approximately 90% of a viloxazine dose is excreted renally as metabolites within 24 hours.[4] The extended-release formulation has an elimination half-life of about 7 hours.[4][7]
This metabolic profile underscores the need for a robust analytical method capable of distinguishing the parent drug from its metabolites in complex biological samples.
Caption: Metabolic pathway of (S)-Viloxazine in humans.
The Principle of Stable Isotope Dilution with LC-MS/MS
Quantitative bioanalysis using LC-MS/MS is susceptible to variations that can compromise data accuracy. These include sample loss during extraction and matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.
A SIL-IS like this compound is the ideal tool to correct for these issues.[8] It is chemically identical to the analyte, except for a mass difference due to the deuterium atoms.[2] Because it has nearly identical physicochemical properties, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the unlabeled analyte.[3] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's MS signal to the IS's MS signal is used for quantification. This ratio remains constant even if sample loss or signal fluctuation occurs, ensuring data integrity.[9][10]
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LC-MS/MS conditions for the detection of (S)-Viloxazine-d5 Hydrochloride
An Application Note for the Bioanalytical Quantification of (S)-Viloxazine using (S)-Viloxazine-d5 Hydrochloride Internal Standard via LC-MS/MS
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Viloxazine Quantification
Viloxazine is a selective norepinephrine reuptake inhibitor utilized in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2] Marketed as Qelbree®, its extended-release formulation necessitates a thorough understanding of its pharmacokinetic profile to ensure safety and efficacy.[3][4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity for determining drug concentrations in complex biological matrices like plasma.
This application note provides a detailed protocol for the robust quantification of (S)-Viloxazine. Central to the method's accuracy and precision is the use of a stable isotope-labeled internal standard (SIL-IS), this compound.[5][6] A SIL-IS is the ideal reference compound because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects and potential losses during sample preparation.[7][8] This co-behavior allows the SIL-IS to normalize for variations, leading to highly reliable and reproducible data that meets stringent regulatory standards set by bodies like the U.S. Food and Drug Administration (FDA).[9][10]
Physicochemical Properties of Analyte and Internal Standard
A foundational understanding of the analyte and internal standard is critical for method development. The key properties are summarized below.
| Property | (S)-Viloxazine | This compound |
| IUPAC Name | (2S)-2-[(2-ethoxyphenoxy)methyl]morpholine | (2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride[11] |
| CAS Number | 56287-61-7[12] | 1246816-39-6[5][6] |
| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₅D₅ClNO₃[6] |
| Molecular Weight | 237.30 g/mol [1] | 278.79 g/mol [6] |
| Monoisotopic Mass | 237.1365 Da | 242.1679 Da (Free Base) |
Rationale for Methodological Choices: A Mechanistic Approach
The development of a robust LC-MS/MS method is predicated on logical, science-driven decisions that optimize each stage of the analysis.
Liquid Chromatography (LC) Strategy
Viloxazine is a polar molecule, which can present a challenge for retention on traditional nonpolar reversed-phase C18 columns.[13][14] Poor retention can lead to elution near the solvent front, where matrix effects are most pronounced, compromising data quality.[15] To overcome this, our strategy employs a modern C18 column known for its stability in highly aqueous mobile phases, combined with a mobile phase modifier. The addition of an acid, such as formic acid, serves two purposes:
-
Improved Peak Shape: It ensures the secondary amine in the morpholine ring of viloxazine is consistently protonated, preventing peak tailing.
-
Enhanced Ionization: It provides a source of protons (H⁺), facilitating efficient ionization in the mass spectrometer source.[15]
A gradient elution, starting with a high aqueous composition and transitioning to a high organic composition, allows for the effective elution of viloxazine while separating it from endogenous plasma components.
Mass Spectrometry (MS) Strategy
The goal of the MS/MS detection is to achieve high selectivity and sensitivity through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
Ionization Mode: The morpholine nitrogen in viloxazine is a basic site that readily accepts a proton. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the optimal choice for generating the protonated parent ion, [M+H]⁺.
-
Precursor and Product Ion Selection:
-
Precursor Ion (Q1): This is the protonated molecular ion of the analyte and the internal standard. For (S)-Viloxazine, this is m/z 238.1. For (S)-Viloxazine-d5, with its five deuterium atoms on the ethoxy group, the precursor ion is m/z 243.2.
-
Product Ion (Q2): The precursor ions are fragmented in the collision cell. A stable and abundant fragment ion is selected for monitoring. Based on fragmentation studies of viloxazine and related structures, a characteristic fragmentation involves the cleavage of the molecule, often yielding ions related to the morpholine or phenoxy moieties.[16] The selection of specific, high-intensity product ions ensures a clean signal with minimal background noise. The collision energy (CE) is optimized empirically for each transition to maximize the product ion signal.
-
The logic of using a SIL-IS is visualized in the diagram below.
Caption: Logic of Stable Isotope-Labeled Internal Standard (SIL-IS) use.
Detailed Experimental Protocols
This section provides a step-by-step guide for sample preparation and instrumental analysis. All procedures should be performed in a qualified analytical laboratory.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
-
Thaw Samples: Allow human plasma samples (K₂-EDTA), calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.
-
Aliquot Sample: Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 200 µL of the protein precipitation solution (Acetonitrile containing 50 ng/mL of this compound). This solution simultaneously precipitates proteins and adds the internal standard.
-
Vortex Mix: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Instrumental Conditions
The following tables outline the optimized parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting | Causality/Rationale |
| HPLC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible high-pressure gradient delivery. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Small particle size enhances efficiency; BEH particle provides stability across a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure optimal separation. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Balances sensitivity with the need to avoid column overloading. |
| Gradient Program | Time (min) | %B |
| 0.00 | 5 | |
| 0.50 | 5 | |
| 2.00 | 95 | |
| 2.50 | 95 | |
| 2.60 | 5 | |
| 3.50 | 5 |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Causality/Rationale |
| MS System | SCIEX Triple Quad™ 5500 or equivalent | High-sensitivity triple quadrupole instrument ideal for quantitative bioanalysis. |
| Ionization Source | Turbo V™ with Electrospray Ionization (ESI) | Robust and efficient ionization for polar to moderately polar compounds. |
| Polarity | Positive (+) | Viloxazine contains a basic nitrogen that is readily protonated. |
| Scan Type | MRM (Multiple Reaction Monitoring) | Provides maximum selectivity and sensitivity for quantification. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| IonSpray Voltage | 5500 V | Optimized for efficient droplet formation and ion generation. |
| Temperature | 550°C | Facilitates rapid desolvation of the ESI droplets. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas to assist in droplet formation. |
| Ion Source Gas 2 | 60 psi | Turbo gas to aid in desolvation. |
| Collision Gas | 9 psi (Nitrogen) | Medium for Collision-Induced Dissociation (CID) in Q2. |
| MRM Transitions | Compound | Q1 Mass (Da) |
| (S)-Viloxazine | 238.1 | |
| (S)-Viloxazine-d5 | 243.2 |
Bioanalytical Method Validation Framework
To ensure the reliability of data for clinical or preclinical studies, the method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[9][17][18] A comprehensive validation would include the following assessments:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A linear relationship between concentration and response over the expected analytical range.
-
Accuracy and Precision: Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple concentrations (LLOQ, LQC, MQC, HQC) within and between runs.
-
Matrix Effect: Assessment of the suppression or enhancement of ionization by endogenous components of the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluation of the analyte's stability under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.
The overall workflow for this application is summarized in the diagram below.
Caption: Complete bioanalytical workflow for (S)-Viloxazine quantification.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of (S)-Viloxazine in human plasma. The protocol leverages protein precipitation for efficient sample cleanup and a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The described chromatographic and mass spectrometric conditions are optimized for reliable performance and are suitable for implementation in regulated bioanalytical laboratories to support pharmacokinetic studies and therapeutic drug monitoring of Viloxazine.
References
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Asante-Kwatia, E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved from [Link]
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Hutchison, M., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1285-1300. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Viloxazine. Retrieved from [Link]
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HMP Global Learning Network. (2025, June 5). Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Jackson, A. J., et al. (2021). Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1316-1327. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Qelbree Prescribing Information. Retrieved from [Link]
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Nasser, A., et al. (2022). Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder. Current Psychiatry Reports, 24, 675-684. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
- Carlat, D. (n.d.). VILOXAZINE XR (Qelbree) Fact Sheet.
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Medscape. (n.d.). Qelbree (viloxazine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 394-398. Retrieved from [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. ResearchGate. Retrieved from [Link]
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Pallekona, S., et al. (2023). LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Asian Journal of Pharmaceutical Analysis, 13(3), 164-169. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Qelbree Label. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Medication Guide QELBREE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752945, this compound. Retrieved from [Link]
- Sree, N. D., et al. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences, 13(4).
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Macsen Labs. (n.d.). Viloxazine hydrochloride API. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of viloxazine. Retrieved from [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5666, Viloxazine. Retrieved from [Link]
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Howe, R., et al. (1974). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. Journal of Pharmacy and Pharmacology, 26(S1), 85P-86P. Retrieved from [Link]
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285-300. Retrieved from [Link]
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Application Notes and Protocols for the Bioanalysis of Viloxazine Using a Deuterated Internal Standard
Introduction: The Analytical Imperative for Viloxazine
Viloxazine, a selective norepinephrine reuptake inhibitor, has seen a resurgence in clinical interest, particularly with its approval as an extended-release formulation for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1] This has amplified the need for robust, accurate, and precise bioanalytical methods to support pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The complexity of biological matrices, such as plasma and urine, necessitates meticulous sample preparation to ensure the reliability of quantitative analysis, typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This application note provides a comprehensive guide to sample preparation techniques for the analysis of Viloxazine from biological matrices, with a specific focus on the use of a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Viloxazine-d4, is the gold standard in quantitative mass spectrometry. It offers unparalleled accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[2] We will explore three common sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing detailed protocols and discussing the rationale behind each experimental choice.
The Critical Role of a Deuterated Internal Standard
In LC-MS/MS analysis, a deuterated internal standard is a non-radioactive, isotopically labeled version of the analyte that contains heavier isotopes, such as deuterium (²H), in place of hydrogen (¹H). The key principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it co-extracts with the endogenous Viloxazine. Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the deuterated standard. The ratio of the analyte's mass spectrometry signal to that of the internal standard is used for quantification, effectively normalizing for any experimental variations. This approach significantly enhances the accuracy and precision of the analytical method.
Sample Preparation Methodologies
The choice of sample preparation technique is a critical decision in bioanalysis, balancing the need for sample cleanliness with considerations of recovery, throughput, and cost. Below, we detail three widely used methods for Viloxazine analysis.
Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[3] It is often employed in early-stage drug discovery and high-throughput environments where speed is paramount. The principle involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[3]
Rationale: This method is favored for its simplicity, speed, and low cost. However, it provides the least clean extract, as many endogenous interferences may remain soluble in the supernatant. This can lead to significant matrix effects in the LC-MS/MS analysis, potentially impacting the accuracy and sensitivity of the assay.
Protocol: Protein Precipitation of Viloxazine from Human Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of Viloxazine-d4 internal standard working solution (e.g., 1 µg/mL in methanol) to the plasma sample.
-
Vortexing: Briefly vortex the sample for 10-15 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile. The 3:1 ratio of organic solvent to sample is a common starting point for efficient protein removal.[4]
-
Vortexing for Precipitation: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): To enhance sensitivity and ensure compatibility with the mobile phase, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
dot
Caption: Protein Precipitation Workflow for Viloxazine Analysis.
Liquid-Liquid Extraction (LLE): A Classic Technique for Cleaner Samples
Liquid-Liquid Extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, Viloxazine can be selectively extracted, leaving behind many endogenous interferences.
Rationale: LLE generally provides a cleaner extract than protein precipitation, leading to reduced matrix effects and improved assay performance. The choice of extraction solvent is critical and should be based on the polarity and pKa of Viloxazine. Given Viloxazine's chemical structure, a moderately polar, water-immiscible solvent is a suitable choice.
Protocol: Liquid-Liquid Extraction of Viloxazine from Human Plasma
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of Viloxazine-d4 internal standard working solution.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to deprotonate the Viloxazine, enhancing its extraction into an organic solvent.
-
Vortexing: Briefly vortex the sample.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Vortex vigorously for 5-10 minutes to ensure efficient partitioning of Viloxazine into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
dot
Caption: Liquid-Liquid Extraction Workflow for Viloxazine Analysis.
Solid-Phase Extraction (SPE): The Gold Standard for Sample Purity
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while interferences are washed away.[6][7] The analyte is then eluted with a small volume of a strong solvent.
Rationale: SPE offers the cleanest extracts, significantly reducing matrix effects and leading to the highest sensitivity and reproducibility.[6] For Viloxazine, which is a moderately polar compound, a reversed-phase or a mixed-mode cation-exchange sorbent would be appropriate choices.[8] The latter can leverage both hydrophobic interactions and ionic interactions with the protonated amine group of Viloxazine for enhanced selectivity.
Protocol: Solid-Phase Extraction of Viloxazine from Human Plasma using a Mixed-Mode Cation-Exchange Sorbent
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of Viloxazine-d4 internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.[9]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. The acidified Viloxazine will be retained by both reversed-phase and cation-exchange mechanisms.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the Viloxazine and the deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the Viloxazine, disrupting the ionic interaction with the sorbent and allowing for its release.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
The sample is ready for LC-MS/MS analysis.
-
dot
Caption: Solid-Phase Extraction Workflow for Viloxazine Analysis.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Sample Cleanliness | Low | Moderate | High |
| Recovery | Generally high but can be variable | High, dependent on solvent and pH | High and reproducible |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | More Complex |
| Matrix Effects | High potential | Moderate potential | Low potential |
Conclusion
The selection of an appropriate sample preparation technique is a cornerstone of developing a robust and reliable bioanalytical method for Viloxazine. While Protein Precipitation offers a rapid solution for high-throughput needs, its utility may be limited by significant matrix effects. Liquid-Liquid Extraction provides a cleaner sample and is a cost-effective option for many laboratories. For the highest level of sample purity, sensitivity, and reproducibility, Solid-Phase Extraction remains the gold standard. The use of a deuterated internal standard, such as Viloxazine-d4, is strongly recommended, regardless of the chosen sample preparation method, to ensure the highest quality data for pharmacokinetic and other clinical and preclinical studies. The protocols provided herein serve as a comprehensive starting point for method development and validation for the bioanalysis of Viloxazine.
References
- Vertex AI Search. (2024). Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC - NIH.
- ResearchGate. (2025). Simultaneous Determination of Viloxazine, Venlafaxine, Imipramine, Desipramine, Sertraline, and Amoxapine in Whole Blood: Comparison of Two Extraction/Cleanup Procedures for Capillary Gas Chromatography with Nitrogen-Phosphorus Detection.
- Taylor & Francis Online. (n.d.). Metabolism and in vitro drug–drug interaction assessment of viloxazine.
- SpringerLink. (n.d.). Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Methylphenidate in Healthy Adults.
- Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P.
- Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC.
- World Journal of Pharmaceutical Sciences. (n.d.). Download PDF.
- Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC.
- Zhurnal Prikladnoii Spektroskopii. (n.d.). Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy.
- SAGE Journals. (2025). Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration.
- International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS.
- Wiley Online Library. (n.d.). Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for (R)-Viloxazine Hydrochloride in Preclinical Animal Studies.
- ResearchGate. (n.d.). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS.
- International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS.
- PubMed. (1981). High-pressure liquid chromatographic determination of viloxazine in human plasma and urine.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis.
- PubMed. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- PubMed. (n.d.). Liquid-liquid extraction in flow analysis: A critical review.
- YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals.
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- NIH. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma.
- Unibo. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi.
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Application Notes and Protocols for In Vivo Studies Utilizing (S)-Viloxazine-d5 Hydrochloride as a Tracer
Introduction: Unraveling the In Vivo Journey of (S)-Viloxazine with Stable Isotope Labeling
(S)-Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic effects are primarily attributed to its ability to increase the levels of norepinephrine in the synaptic cleft by blocking its reuptake.[2][3] Recent research also suggests a more complex mechanism of action involving modulation of the serotonin system.[4] To fully characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (S)-Viloxazine, robust in vivo studies are essential.
The use of stable isotope-labeled compounds, such as (S)-Viloxazine-d5 Hydrochloride, offers a powerful tool for these investigations. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for the simultaneous administration and differentiation of the labeled and unlabeled drug using mass spectrometry.[5] This "tracer" approach enables precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles without the need for radioactive isotopes. Furthermore, deuteration can subtly alter the metabolic profile of a drug, potentially leading to a more favorable pharmacokinetic profile.[5]
These application notes provide detailed protocols for conducting in vivo pharmacokinetic and pharmacodynamic studies in rodents using this compound as a tracer. The methodologies are designed to provide researchers with the necessary tools to accurately assess the in vivo behavior of this important therapeutic agent.
Part 1: Pharmacokinetic Profiling of (S)-Viloxazine using a Deuterated Tracer
This section outlines a comprehensive protocol for a single-dose pharmacokinetic study in rats to determine key PK parameters of (S)-Viloxazine.
Experimental Design: A Head-to-Head Comparison
The study design involves the co-administration of a therapeutic dose of unlabeled (S)-Viloxazine Hydrochloride with a tracer amount of this compound. This allows for the direct comparison of the pharmacokinetic profiles of both compounds in the same animal, reducing inter-animal variability.
Table 1: Key Experimental Parameters for Rodent Pharmacokinetic Study
| Parameter | Specification | Rationale |
| Animal Model | Male Sprague-Dawley rats (250-300g) | A commonly used and well-characterized model for pharmacokinetic studies. |
| Housing | Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. | Ensures animal welfare and minimizes environmental variables that could affect drug metabolism. |
| Drug Formulation | (S)-Viloxazine HCl and (S)-Viloxazine-d5 HCl dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water). | Ensures complete dissolution and accurate dosing. |
| Dosing Route | Oral gavage (p.o.) | Mimics the clinical route of administration for viloxazine.[6][7][8] |
| Dose Levels | Unlabeled (S)-Viloxazine HCl: 10 mg/kg; (S)-Viloxazine-d5 HCl: 0.1 mg/kg | A therapeutic dose of the unlabeled drug and a tracer dose of the labeled compound that is high enough for detection but low enough not to significantly alter the overall pharmacology. |
| Blood Sampling | Serial blood collection (approx. 200 µL) from the tail vein at pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h post-dose. | Provides a comprehensive time course for determining key pharmacokinetic parameters. |
| Sample Processing | Blood collected into tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis. | Proper sample handling is crucial for maintaining the integrity of the analytes. |
Workflow for the In Vivo Pharmacokinetic Study
Figure 1: Workflow for the in vivo pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of (S)-Viloxazine and (S)-Viloxazine-d5 in plasma samples.[2][9][10]
Table 2: Suggested LC-MS/MS Parameters for Viloxazine Analysis
| Parameter | Specification |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| (S)-Viloxazine | Precursor Ion (m/z): 238.2 -> Product Ion (m/z): 152.1 (indicative of the ethoxyphenoxy methyl moiety) |
| (S)-Viloxazine-d5 | Precursor Ion (m/z): 243.2 -> Product Ion (m/z): 152.1 |
| 5-hydroxyviloxazine | Precursor Ion (m/z): 254.2 -> Product Ion (m/z): 152.1 |
| 5-hydroxyviloxazine-d5 | Precursor Ion (m/z): 259.2 -> Product Ion (m/z): 152.1 |
| Internal Standard (IS) | A structurally similar compound (e.g., another deuterated analog not used as a tracer) |
Note: MRM transitions should be optimized for the specific instrument used.
Sample Preparation Protocol (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation: The bioanalytical method must be fully validated according to FDA guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12][13][14][15][16]
Part 2: Pharmacodynamic Investigation using In Vivo Microdialysis
This section details a protocol to investigate the effect of (S)-Viloxazine on extracellular levels of norepinephrine and serotonin in the rat prefrontal cortex, a brain region critical for ADHD pathophysiology.[17][18][19]
Experimental Design: Monitoring Neurotransmitter Dynamics
In vivo microdialysis allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal, providing real-time information on neurotransmitter levels.[17]
Table 3: Key Experimental Parameters for In Vivo Microdialysis Study
| Parameter | Specification | Rationale |
| Animal Model | Male Sprague-Dawley rats (250-300g) | Consistent with pharmacokinetic studies. |
| Surgical Procedure | Stereotaxic implantation of a guide cannula targeting the medial prefrontal cortex (mPFC). | Allows for the precise placement of the microdialysis probe. |
| Microdialysis Probe | Concentric probe with a 2-4 mm active membrane. | Suitable for sampling from the mPFC. |
| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min. | Mimics the composition of the brain's extracellular fluid. |
| Drug Administration | (S)-Viloxazine HCl administered systemically (e.g., intraperitoneally or orally) after a stable baseline of neurotransmitter levels is established. | To observe the drug's effect on neurotransmitter release. |
| Dialysate Collection | Samples collected every 20-30 minutes before and after drug administration. | Provides a time course of neurotransmitter changes. |
| Sample Analysis | Quantification of norepinephrine and serotonin in the dialysate using a highly sensitive LC-MS/MS method. | Allows for the detection of low neurotransmitter concentrations. |
Workflow for the In Vivo Microdialysis Study
Figure 2: Workflow for the in vivo microdialysis study.
Bioanalytical Method for Neurotransmitters
The low concentrations of neurotransmitters in microdialysates necessitate a highly sensitive analytical method.
Sample Preparation (Microdialysate):
-
Collect dialysate samples into vials containing a small amount of antioxidant (e.g., ascorbic acid) to prevent degradation.
-
Directly inject an aliquot of the dialysate into the LC-MS/MS system or perform a simple dilution if necessary.
Data Analysis and Interpretation
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life will be calculated for both (S)-Viloxazine and (S)-Viloxazine-d5 using non-compartmental analysis. The data from the microdialysis study will be expressed as a percentage change from the baseline neurotransmitter levels.
Advanced Application: Cassette Dosing for High-Throughput Screening
For early drug discovery, a "cassette dosing" approach can be employed to screen multiple drug candidates simultaneously.[20][21][22][23][24] In this paradigm, a cocktail of several compounds, each with a unique stable isotope label (e.g., d5, d7, 13C), is administered to a single group of animals. This significantly reduces the number of animals required and accelerates the screening process. The bioanalytical method is developed to simultaneously quantify all compounds and their corresponding internal standards.
Conclusion
The use of this compound as a tracer in in vivo studies provides a powerful and efficient means to elucidate the pharmacokinetic and pharmacodynamic properties of this important therapeutic agent. The protocols outlined in these application notes offer a robust framework for researchers to conduct these studies with a high degree of scientific rigor and integrity. The data generated from these experiments will contribute to a deeper understanding of (S)-Viloxazine's mechanism of action and its clinical effects.
References
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
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- Bansal, P., Kumar, A., & Singh, S. (2023). LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Asian Journal of Pharmaceutical and Clinical Research, 16(7), 108-113.
- Bhatt, J., Jangid, A., Shetty, R., Shah, B., & Kambli, S. (2023). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks, 14(4), 1836-1848.
- Bymaster, F. P., Zhang, W., & Shaw, J. (2024). Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. Journal of Pharmacology and Experimental Therapeutics, 388(1), 123-132.
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Certara. (n.d.). Cassette Dosing: Advantages and Challenges. Retrieved from [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Gopinath, S., & Kumar, S. (2023). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(5), 1-8.
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ICH. (2022). M10 Bioanalytical Method Validation. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved from [Link]
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PDR.net. (2025). Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. Retrieved from [Link]
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- Staiti, A. M., Morgan, J. R., O'Connor, K. M., & Leri, F. (2011). A microdialysis study of the medial prefrontal cortex of adolescent and adult rats. Neuropharmacology, 61(1-2), 124–131.
- Vandel, B., Vandel, S., Jounet, J. M., & Blum, D. (1982). Pharmacokinetics of viloxazine hydrochloride in man. European Journal of Drug Metabolism and Pharmacokinetics, 7(1), 65–68.
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Creative Biolabs. (n.d.). Cassette Dosing Study. Retrieved from [Link]
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
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- Popik, P., & Krawczyk, M. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Pharmaceuticals, 13(9), 221.
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World Journal of Pharmaceutical Sciences. (n.d.). Download PDF. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Retrieved from [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Along the X-axis is pathway.... Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening with (S)-Viloxazine-d5 Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: (S)-Viloxazine and the Rationale for a Deuterated Analogue in HTS
Viloxazine is a serotonin and norepinephrine modulating agent (SNMA) with a multifaceted pharmacological profile.[1][2] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft.[2][3] This activity is central to its therapeutic effects in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Notably, viloxazine's activity is stereoselective, with the (S)-enantiomer being approximately 10 times more potent at inhibiting norepinephrine reuptake than the (R)-enantiomer.[4]
Beyond its primary effect on NET, viloxazine also demonstrates antagonistic activity at the serotonin 5-HT2B receptor and agonistic activity at the 5-HT2C receptor.[1][5] This complex pharmacology necessitates robust and reliable high-throughput screening (HTS) assays to identify and characterize novel compounds with similar or improved profiles.
The use of a deuterated internal standard, (S)-Viloxazine-d5 Hydrochloride, in these screening campaigns offers significant advantages. The substitution of hydrogen with deuterium atoms creates a heavier isotopologue of the parent molecule. While chemically almost identical to the non-deuterated form, this mass shift allows for its use as an internal standard in mass spectrometry-based assays, ensuring high accuracy and precision by correcting for variations in sample processing and analysis.[6][7] In the context of HTS, this compound can also serve as a valuable tool compound in competitive binding and uptake assays to ensure consistency and accuracy across large screening campaigns.
This document provides detailed protocols for two distinct high-throughput screening assays designed to identify and characterize modulators of the norepinephrine transporter: a fluorescence-based uptake assay and a radioligand binding scintillation proximity assay (SPA).
Part 1: Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay
This assay provides a functional, cell-based method to measure the inhibition of norepinephrine uptake in a high-throughput format. It relies on a fluorescent substrate that mimics biogenic amines and is transported into cells via NET. Inhibition of this transport by a test compound, such as this compound, results in a decrease in intracellular fluorescence.[8][9]
Scientific Rationale
The core of this assay is the direct measurement of transporter function. By using a cell line stably expressing the human norepinephrine transporter (hNET), we create a biologically relevant system. The use of a fluorescent substrate eliminates the need for radioactivity, simplifying handling and disposal.[3] A masking dye quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the internalized substrate contributes to the signal. This "mix-and-read" format is highly amenable to automation and HTS.[8]
Experimental Workflow
The workflow for the fluorescence-based NET uptake assay is a streamlined process designed for efficiency and high throughput.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing hNET
-
Assay plates: 384-well, black, clear-bottom, tissue culture-treated
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
This compound
-
Reference NET inhibitor (e.g., Desipramine)
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Automated liquid handling systems
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK-hNET cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[8]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and this compound in the assay buffer. Include a known NET inhibitor like Desipramine as a positive control for inhibition.
-
For the assay plate, remove the culture medium and add 25 µL of the diluted compounds to the respective wells.
-
Include wells with assay buffer only (negative control, 100% uptake) and wells with a saturating concentration of Desipramine (positive control, 0% uptake).
-
-
Pre-incubation:
-
Incubate the plate for 10-20 minutes at 37°C to allow the compounds to interact with the norepinephrine transporters.
-
-
Substrate Addition and Signal Reading:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Using an automated dispenser, add 25 µL of the dye solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
Read the fluorescence intensity (e.g., Ex/Em = 485/525 nm) in either kinetic mode for 30 minutes or as a single endpoint reading after a 10-30 minute incubation.[8]
-
Data Analysis and Interpretation
-
Normalization: Normalize the raw fluorescence data using the negative (vehicle) and positive (e.g., Desipramine) controls.
-
% Inhibition = 100 * (1 - [(Signalcompound - Signalpos_control) / (Signalneg_control - Signalpos_control)])
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Quality Control: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay.[6][11]
-
Z' = 1 - [(3 * (SDneg_control + SDpos_control)) / |Meanneg_control - Meanpos_control|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
-
Example Data Table:
| Compound | NET IC₅₀ (nM) |
| Desipramine (Reference) | 4.5 |
| Atomoxetine (Reference) | 12.8 |
| (S)-Viloxazine-d5 HCl | (For determination) |
| Test Compound A | 25.3 |
| Test Compound B | >10,000 |
Part 2: Radioligand Binding Scintillation Proximity Assay (SPA)
This biochemical assay measures the direct binding of a radiolabeled ligand to the norepinephrine transporter, providing a powerful tool for identifying compounds that compete for the same binding site.
Scientific Rationale
The Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay that eliminates the need for a separation step, making it ideal for HTS.[12] The principle involves immobilizing cell membranes containing the target receptor (NET) onto scintillant-embedded beads. When a radiolabeled ligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal.[12] A test compound that competes with the radioligand for binding to NET will reduce the signal.
Experimental Workflow
The SPA workflow is a mix-and-measure format, lending itself well to automation.
Detailed Protocol
Materials:
-
Cell membranes from a cell line overexpressing hNET
-
Wheat Germ Agglutinin (WGA) coated SPA beads
-
Radioligand: [³H]-Nisoxetine (a high-affinity NET ligand)[5][13]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding determinator: Desipramine (10 µM final concentration)
-
This compound
-
384-well white microplates
-
Microplate scintillation counter
Procedure:
-
Membrane-Bead Preparation:
-
Re-suspend the hNET-expressing cell membranes and WGA SPA beads in assay buffer.
-
Combine the membranes and beads and incubate for at least 30 minutes at room temperature to allow the membranes to bind to the beads.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the following to each well using an automated liquid handler:
-
Test compounds or this compound at various concentrations.
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add Desipramine to a final concentration of 10 µM.
-
[³H]-Nisoxetine at a final concentration close to its Kd (e.g., 1-2 nM).[14]
-
The prepared membrane-bead complex.
-
-
-
Incubation:
-
Seal the plate and incubate for 2-3 hours at room temperature with gentle shaking to reach binding equilibrium.[5]
-
-
Signal Detection:
-
Centrifuge the plate briefly to ensure the beads settle to the bottom.
-
Count the plate in a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Determine % Inhibition:
-
% Inhibition = 100 * (1 - [(Specific Bindingcompound) / (Specific Bindingcontrol)])
-
-
Calculate Ki:
-
Plot % Inhibition versus the logarithm of the compound concentration and fit to a four-parameter logistic model to obtain the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation:[9]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Example Data Table:
| Compound | NET Ki (nM) |
| Desipramine (Reference) | 1.1 |
| Nisoxetine (Reference) | 0.8 |
| (S)-Viloxazine-d5 HCl | (For determination) |
| Test Compound C | 15.7 |
| Test Compound D | 850 |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Google Search.
-
McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 16, 2026, from [Link]
-
Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. (2007). PubMed. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 16, 2026, from [Link]
-
Data Standardization for Results Management. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Data Analysis Approaches in High Throughput Screening. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Selected examples of HTS curve fitting used to automatically derive... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. (2012). ResearchGate. [Link]
-
In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
HTS and rational drug design to generate a class of 5-HT(2C)-selective ligands for possible use in schizophrenia. (2010). PubMed. [Link]
-
nisoxetine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. PubMed Central. [Link]
-
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). PubMed Central. [Link]
-
Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012, January 15). PubMed. [Link]
-
Characterization of [3H]nisoxetine binding in rat vas deferens membranes: modulation by sigma and PCP ligands. (1998). PubMed. [Link]
-
Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update. (2022, July 28). PubMed Central. [Link]
-
Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. (2024, January 16). PubMed Central. [Link]
-
Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025, September 13). ACS Publications. [Link]
-
Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of [3H]nisoxetine binding in rat vas deferens membranes: modulation by sigma and PCP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Chiral Separation of Viloxazine Enantiomers
Abstract & Introduction
Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] As a chiral molecule, Viloxazine exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-Viloxazine and (S)-Viloxazine.[1] Pharmacological studies have demonstrated significant stereoselectivity in its action; the (S)-isomer is reportedly five to ten times more potent as a norepinephrine reuptake inhibitor than the (R)-isomer.[2][4]
This disparity in biological activity underscores the regulatory and scientific necessity for a robust, validated analytical method capable of separating and quantifying the individual enantiomers.[1][5] Such a method is critical for ensuring the quality, efficacy, and safety of the active pharmaceutical ingredient (API) and its finished dosage forms. This application note provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the baseline resolution of Viloxazine enantiomers, grounded in the principles of chiral recognition on polysaccharide-based stationary phases.
The Principle of Chiral Recognition by HPLC
The separation of enantiomers by HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP). Enantiomers possess identical physical properties in an achiral environment, making their separation on standard HPLC columns impossible. However, when introduced to a chiral environment, such as a CSP, they form transient, diastereomeric complexes.[6][7] The differing stability and energy of these complexes result in differential retention times, enabling their separation and quantification.[1]
For compounds like Viloxazine, polysaccharide-based CSPs have proven to be exceptionally effective.[6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form intricate chiral cavities and grooves.[6][8][9] The separation mechanism relies on a combination of interactions—including hydrogen bonding, dipole-dipole interactions, and steric hindrance—as the analyte partitions into these "chiral pockets".[9] The use of immobilized polysaccharide CSPs is particularly advantageous, as it allows for a wider range of organic solvents, enhancing method development flexibility and column robustness.[8][9]
Experimental Protocol: Enantioseparation of Viloxazine
This protocol is based on established methodologies for the chiral separation of Viloxazine, utilizing a polysaccharide-based CSP in normal phase mode.[1][10]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance e-2695 or equivalent).[1]
-
Chiral Column: A polysaccharide-based CSP is required. The Chiralpack IM column has shown excellent performance for this separation.[1][10]
-
Reagents: HPLC-grade n-hexane, isopropanol (IPA), and methanol are required.
-
Sample: Viloxazine racemic standard and sample for analysis.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Specification |
| HPLC Column | Chiralpack IM, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: n-Hexane: Isopropanol (30:50:20 v/v/v)[1][10] |
| Flow Rate | 1.0 mL/min[1][10] |
| Column Temperature | Ambient (approx. 25 °C)[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 264.6 nm[1][10] |
| Diluent | Mobile Phase[1] |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure the required volumes of Methanol, n-Hexane, and Isopropanol to achieve the 30:50:20 (v/v/v) ratio.
-
Mix thoroughly in a suitable solvent reservoir.
-
Filter the mobile phase through a 0.45 µm solvent filter to remove particulates.[1]
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.
-
-
Standard Solution Preparation (Racemic Mixture):
-
Accurately weigh approximately 10 mg of the Viloxazine racemic working standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent (Mobile Phase), sonicate for 5 minutes to dissolve, and dilute to the mark with the diluent to obtain a concentration of 1.0 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution containing Viloxazine to a target concentration of 1.0 mg/mL using the mobile phase as the diluent.
-
-
System Equilibration and Suitability:
-
Install the Chiralpack IM column and purge the system with the mobile phase.
-
Equilibrate the column by pumping the mobile phase at the set flow rate (1.0 mL/min) for at least 30-45 minutes, or until a stable, noise-free baseline is achieved.
-
Perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample solutions.
-
Record the chromatograms for the required run time.
-
Identify the (R)- and (S)-Viloxazine enantiomers based on their respective retention times, as determined from the injection of the racemic standard.
-
Quantify the enantiomeric purity by calculating the peak area percentage of each enantiomer relative to the total area of both peaks.[1]
-
Workflow and Method Development Logic
The following diagrams illustrate the experimental workflow and the logical process behind developing a robust chiral separation method.
Caption: Logical workflow for chiral HPLC method development.
Method Validation Considerations
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. [11]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the enantiomers and from any potential impurities. [12]* Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. [12]* Accuracy: The closeness of the test results to the true value. It is often assessed by spike/recovery experiments at different concentration levels, with acceptance criteria typically between 98.0% and 102.0%. [12]* Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2.0% being a common target.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. [12]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the successful chiral separation of Viloxazine enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, baseline resolution can be consistently achieved. This method is suitable for implementation in quality control laboratories for the determination of enantiomeric purity in both bulk drug substance and finished pharmaceutical products, supporting drug development and ensuring product quality.
References
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Google Search Result.
- Application Note: Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-Viloxazine. Benchchem.
- Protein-based chiral stationary phases for high-performance liquid chromatography enantiosepar
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Protein-based Chiral HPLC Columns. Amerigo Scientific.
- Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Macsen Labs.
- Chromatographic Studies of Protein-Based Chiral Separ
- Polysaccharide-based CSPs. Chiralpedia.
- A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Viloxazine - St
- Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. PubMed.
- Viloxazine. Wikipedia.
- Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Viloxazine - Wikipedia [en.wikipedia.org]
- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for (S)-Viloxazine-d5 Hydrochloride
Technical Support Center: (S)-Viloxazine-d5 Hydrochloride
Welcome to the technical support guide for the optimization of mass spectrometry parameters for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust troubleshooting strategies. As a deuterated stable isotope-labeled internal standard (SIL-IS), (S)-Viloxazine-d5 HCl is critical for achieving accurate and precise quantification of Viloxazine in complex biological matrices.[1] This guide follows a logical question-and-answer format to directly address common challenges encountered during method development.
FAQ 1: Foundational Knowledge & Initial Setup
Q: What is this compound and why are its physical properties important for MS optimization?
A: this compound is the deuterium-labeled form of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[2][3] The "-d5" indicates that five hydrogen atoms on the ethoxy group have been replaced with deuterium.[1] This mass shift is the cornerstone of its use as an internal standard in quantitative mass spectrometry.
Understanding its basic properties is the first step to successful method development:
-
Chemical Formula (Free Base): C₁₃H₁₄D₅NO₃
-
Molecular Weight (Non-labeled Free Base): ~237.30 g/mol [4][5]
-
Molecular Weight (d5 Free Base): ~242.33 g/mol
-
Expected [M+H]⁺ (Precursor Ion): m/z 243.2
Expert Insight: The hydrochloride salt will readily dissociate in solution. Always perform calculations based on the free base form of the molecule. In positive electrospray ionization (ESI+), the molecule will gain a proton, so your target precursor ion ([M+H]⁺) will be the molecular weight of the free base + 1.007 Da.
Q: How should I prepare the initial stock and infusion solutions?
A: Proper solution preparation is critical for obtaining a stable signal.
Step-by-Step Protocol for Solution Preparation:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of (S)-Viloxazine-d5 HCl powder.
-
Dissolve it in a suitable organic solvent like HPLC-grade Methanol or Acetonitrile to create a concentrated stock solution. Ensure the powder is fully dissolved; sonication for 5-10 minutes can be beneficial.[2]
-
Store this stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C) to prevent degradation.
-
-
Working/Infusion Solution (e.g., 100-500 ng/mL):
-
Perform a serial dilution of your primary stock solution.
-
The final dilution should be made in a solvent that mimics the initial mobile phase composition of your intended LC method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). This ensures good compatibility with the ion source and promotes stable ionization.
-
Causality: Using a mobile-phase-like solvent for the final infusion prevents signal fluctuations that can occur from solvent mismatch in the ESI source. Formic acid is added to promote protonation, enhancing the signal intensity of the [M+H]⁺ ion in positive ion mode.
FAQ 2: Precursor Ion (MS1) Optimization
Q: How do I confirm the precursor ion for (S)-Viloxazine-d5?
A: You must empirically determine and confirm the precursor ion on your specific instrument. This is done by infusing the working solution directly into the mass spectrometer.
Step-by-Step Protocol for Precursor Ion Identification:
-
Instrument Setup:
-
Set up your mass spectrometer in positive ion mode (ESI+).
-
Infuse the working solution (e.g., 100 ng/mL) at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Begin with generic ESI source parameters (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 300°C, Gas Flow: 8 L/min). These will be optimized later.
-
-
MS1 Full Scan:
-
Perform a full scan in the first quadrupole (Q1), typically scanning a mass range from m/z 100 to 400.
-
You should observe a dominant peak at m/z 243.2 . This is your protonated precursor ion, [M+H]⁺.
-
You may also see other adducts like the sodium adduct [M+Na]⁺ at m/z 265.2. For quantitative assays, the protonated molecule is almost always preferred due to its higher stability and abundance.[6]
-
Trustworthiness Check: The observed mass should be within ±0.2 Da of the theoretical mass on a standard triple quadrupole instrument. A high-resolution mass spectrometer will provide a much more accurate mass measurement.
Workflow for Initial Compound Tuning
Caption: Workflow for MS parameter optimization.
FAQ 3: Product Ion (MS2) and MRM Optimization
Q: What are the expected product ions for (S)-Viloxazine-d5 and how do I select the best ones?
A: Based on published fragmentation data for non-deuterated Viloxazine, the primary fragmentation occurs at the bond connecting the morpholine ring to the rest of the molecule.[7]
Expected Fragmentation:
-
Precursor Ion ([M+H]⁺): m/z 243.2
-
Key Fragmentation Event: Loss of the neutral morpholine group (C₄H₉NO, mass ~87.12 Da).
-
Primary Product Ion: The most abundant and structurally significant product ion for Viloxazine (m/z 238) is m/z 152.1 .[7] Since the deuterium labels are on the ethoxy-phenyl portion which remains in this fragment, the corresponding product ion for the d5-IS should also be m/z 152.1 .
Step-by-Step Protocol for Product Ion Selection:
-
Product Ion Scan:
-
Continue infusing the working solution.
-
Set the instrument to "Product Ion Scan" or "MS2 Scan" mode.
-
Set Q1 to isolate your precursor ion (m/z 243.2).
-
Q3 will scan a mass range (e.g., m/z 40 to 250) to detect all fragment ions produced in the collision cell.
-
-
Collision Energy (CE) Ramp:
-
Apply a range of collision energies (e.g., 5 to 40 V) to observe how the fragmentation pattern changes.
-
Identify the most intense and stable product ions. You should see a strong signal at m/z 152.1 . Other smaller fragments may appear, but the goal is to select 1-2 ions that are both intense and specific.
-
-
MRM Transition Optimization:
-
For each promising product ion, perform a collision energy optimization experiment. The instrument software will typically automate this by ramping the CE for a specific MRM transition (e.g., 243.2 -> 152.1) and plotting the resulting intensity.
-
Select the CE value that produces the maximum signal for that transition. This is your optimal CE.
-
Expert Insight: The goal of a quantitative assay is not necessarily to create the most fragments, but to create the most stable and reproducible fragment. The transition 243.2 -> 152.1 is highly specific because it represents a major structural component of the molecule. A second, less intense "qualifier" transition can be used for confirmation but is not always necessary if the primary transition is robust and selective.
Table 1: Example MRM Parameters for Viloxazine Assay
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| (S)-Viloxazine (Analyte) | 238.2 | 152.1 | 100 | Empirically Determined |
| (S)-Viloxazine-d5 (IS) | 243.2 | 152.1 | 100 | Empirically Determined |
| Note: These values are theoretical starting points. The optimal collision energy must be determined experimentally on your specific instrument platform. |
FAQ 4: Troubleshooting Common Issues
Q: I am seeing a low or unstable signal during infusion. What should I check?
A: This is a common issue with several potential causes. Follow this logical troubleshooting path:
Troubleshooting Workflow: Low/Unstable Signal
Caption: Troubleshooting path for low MS signal.
-
Check Fluidics: Ensure the syringe is properly loaded, the infusion line is not clogged, and there are no leaks at any connection point.
-
Check Solution: Is the concentration appropriate? If too low, you won't see a signal. If too high (>1 µg/mL), you can cause source contamination and signal suppression. Is the solvent appropriate for ESI+ (i.e., contains a proton source like formic acid)?
-
Optimize Source Conditions: The generic parameters are just a starting point. Systematically adjust the capillary/spray voltage, gas temperature, and gas flow rates to maximize the signal for m/z 243.2.
-
Confirm Mass: Double-check that you are looking for the correct mass. Ensure your instrument is properly calibrated.
Q: My deuterated internal standard (IS) peak is separating from my analyte peak during the LC run. Why is this happening and how do I fix it?
A: This is a known phenomenon called the "isotopic effect". Deuterium is slightly larger and forms stronger C-D bonds than C-H bonds, which can lead to minor differences in retention time on a high-resolution HPLC column.[8] If the separation is significant, the analyte and IS may elute into regions with different matrix effects, compromising quantification.[8][9]
Solutions:
-
Reduce Chromatographic Resolution: This is the most common solution. Switch to a shorter column, a column with a larger particle size, or adjust the mobile phase gradient to be faster. The goal is to make the peaks co-elute completely.[8]
-
Adjust Mobile Phase: Sometimes, minor changes to the organic modifier or pH can alter the interaction with the stationary phase enough to promote co-elution.
Self-Validation: Per FDA guidelines on bioanalytical method validation, the impact of matrix effects must be thoroughly investigated.[10][11] Co-elution of the analyte and SIL-IS is the most effective way to ensure they experience the same ionization suppression or enhancement, which is a cornerstone of a robust method.[12]
Q: I see a small signal at the analyte's MRM transition (238.2 -> 152.1) when I inject a pure solution of the d5-IS. Is this a problem?
A: Yes, this is called "isotopic contribution" or "crosstalk" and must be addressed. It arises because the (S)-Viloxazine-d5 HCl material is not 100% isotopically pure; it contains a tiny fraction of non-deuterated (d0) or partially deuterated molecules.[13]
Assessment and Mitigation:
-
Quantify the Contribution: Prepare a "zero sample" (blank matrix spiked only with the d5-IS at the working concentration). Analyze this sample and measure the peak area at the analyte's MRM transition.
-
Acceptance Criteria: According to regulatory guidance, the response of the analyte in the zero sample should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[14] The contribution of the IS to the analyte signal should be minimal.
-
Mitigation: If the contribution is too high, you may need to source a higher-purity d5-IS (≥98% isotopic enrichment is recommended).[13] Alternatively, if the contribution is consistent, it can sometimes be mathematically subtracted, but this is a less desirable approach.
References
-
Pallekona, S., Pawar, A. K., & Molleti, D. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
ResearchGate. (2023). Chemical structure of viloxazine. [Link]
-
ResearchGate. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. [Link]
-
Wikipedia. (n.d.). Viloxazine. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Viloxazine. Retrieved January 16, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. [Link]
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National Center for Biotechnology Information. (n.d.). Viloxazine, (S)-. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 16, 2026, from [Link]
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Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
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Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
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Herath, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
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Technical Support Center: (S)-Viloxazine-d5 Hydrochloride in Bioanalytical Applications
Welcome to the technical support resource for (S)-Viloxazine-d5 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their bioanalytical workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reliability of your experimental data.
Introduction: The Critical Role of a Stable Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable internal standard (IS) is paramount for achieving accurate and precise results.[1][2] this compound serves as an ideal IS for the quantification of viloxazine in biological matrices. Its five deuterium atoms provide a distinct mass shift from the parent molecule without significantly altering its chemical properties, such as extraction recovery and ionization efficiency.[1][3] However, the stability of this internal standard within the biological matrix is a critical variable that must be rigorously assessed to ensure the integrity of the entire bioanalytical method.
This guide will delve into the practical aspects of ensuring the stability of this compound throughout the sample lifecycle, from collection and storage to final analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of the (S)-enantiomer of viloxazine, a selective norepinephrine reuptake inhibitor.[4] The five deuterium atoms are strategically placed on the ethoxy group, a metabolically stable position, to provide a mass difference for LC-MS/MS analysis.[5][6] It is used as an internal standard to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects, thereby improving the accuracy and precision of viloxazine quantification in biological samples like plasma, blood, or urine.[2][3]
Q2: What are the primary concerns regarding the stability of a deuterated internal standard?
The main concern is the potential for deuterium loss through hydrogen-deuterium (H/D) exchange.[7] This can occur if the deuterium atoms are located at exchangeable positions on the molecule (e.g., on heteroatoms like oxygen or nitrogen) or if they are in a position that can be readily abstracted under certain pH or temperature conditions.[7] Such an exchange would lead to the formation of a partially or fully non-deuterated standard, causing an artificially high signal for the analyte and compromising the accuracy of the results.[7] Another concern is the overall chemical stability of the molecule under various storage and handling conditions.[8][9]
Q3: How is viloxazine metabolized, and could this affect the internal standard?
Viloxazine is primarily metabolized in humans through 5-hydroxylation by the enzyme CYP2D6, followed by glucuronidation.[10][11][12] The deuterium atoms in (S)-Viloxazine-d5 are on the ethoxy group, which is not the primary site of metabolism. This placement minimizes the risk of differential metabolism between the analyte and the internal standard, a phenomenon known as the "isotope effect," which could otherwise affect quantification.
Q4: What are the general storage recommendations for this compound stock solutions and spiked biological samples?
While specific stability data for this compound is not extensively published, general best practices for deuterated standards and bioanalytical samples should be followed. Stock solutions should be stored at -20°C or colder in a well-sealed container to prevent solvent evaporation. Spiked biological matrices (e.g., plasma, urine) should be stored at -70°C or colder for long-term stability.[8][13]
Troubleshooting Guide: Stability Issues with this compound
This section addresses common problems that may arise during the use of this compound and provides systematic approaches to their resolution.
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
-
The peak area of (S)-Viloxazine-d5 HCl varies significantly across a batch of samples.
-
A gradual increase or decrease in the IS response is observed throughout the analytical run.
Potential Causes & Solutions:
-
Autosampler Instability: The processed samples may be degrading while sitting in the autosampler.
-
Troubleshooting Step: Perform an autosampler stability study. Re-inject the first few samples of a batch at the end of the run and compare the IS response. The deviation should be within acceptable limits (typically ±15%).
-
Solution: If instability is confirmed, consider using a cooled autosampler (e.g., 4°C) or reducing the batch size.
-
-
In-source Instability/H-D Exchange: The conditions in the mass spectrometer's ion source (e.g., temperature, solvent composition) could be promoting deuterium loss.
-
Troubleshooting Step: Infuse a solution of (S)-Viloxazine-d5 HCl directly into the mass spectrometer and monitor the signal over time. Look for any appearance of the non-deuterated viloxazine mass transition.
-
Solution: Optimize ion source parameters, such as temperature and gas flows. Adjust the mobile phase composition to be less harsh if possible.
-
-
Stock Solution Instability: The stock or working solution of the internal standard may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of (S)-Viloxazine-d5 HCl and compare its performance against the old stock.
-
Solution: Always store stock solutions at appropriate temperatures (-20°C or below) and monitor their stability over time.
-
Issue 2: Poor Recovery of the Internal Standard
Symptoms:
-
Low peak area for (S)-Viloxazine-d5 HCl in extracted samples compared to a neat solution.
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) may not be optimal for viloxazine.
-
Troubleshooting Step: Evaluate different SPE sorbents or LLE solvents. A supported liquid extraction method has been successfully used for viloxazine.[3]
-
Solution: Optimize the extraction protocol by adjusting pH, solvent polarity, and wash/elution steps.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of (S)-Viloxazine-d5 HCl.[14][15]
-
Troubleshooting Step: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
-
Solution: Improve the sample cleanup process to remove interfering matrix components. Modify the chromatographic conditions to separate viloxazine from the suppression zone.
-
Issue 3: Unexpected Peaks or High Background
Symptoms:
-
Presence of interfering peaks at or near the retention time of (S)-Viloxazine-d5 HCl.
-
Elevated baseline in the chromatogram.
Potential Causes & Solutions:
-
Contamination: Contamination can come from glassware, solvents, or the biological matrix itself.
-
Troubleshooting Step: Analyze blank matrix samples (without IS) and solvent blanks to identify the source of contamination.
-
Solution: Use high-purity solvents and meticulously clean all glassware. If the matrix is the source, a more selective sample preparation method is needed.
-
-
Metabolite Cross-talk: Although unlikely given the stable labeling of (S)-Viloxazine-d5 HCl, in some cases, a metabolite of the analyte can have the same mass transition as the internal standard.
Experimental Protocols for Stability Assessment
Adherence to regulatory guidelines is crucial for validating the stability of this compound. The following protocols are based on recommendations from the U.S. Food and Drug Administration (FDA).[17][18]
General Conditions for Stability Studies
| Stability Parameter | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -70°C | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Room temperature for 4-24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -70°C for the duration of the study | Mean concentration within ±15% of nominal |
| Autosampler Stability | 4°C or ambient for the expected run time | Mean concentration within ±15% of nominal |
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of (S)-Viloxazine-d5 HCl in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a bulk volume of the biological matrix (e.g., human plasma) with (S)-Viloxazine-d5 HCl at two concentration levels (low and high QC).
-
Aliquot the spiked matrix into multiple analysis tubes.
-
Analyze a set of freshly prepared samples (T=0 baseline).
-
Freeze the remaining samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for another 12 hours.
-
Repeat this cycle for a minimum of three times.
-
After the final thaw, process and analyze the samples.
-
Compare the mean concentration of the cycled samples to the baseline samples.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of (S)-Viloxazine-d5 HCl in the matrix at room temperature, simulating the time samples might be left out during processing.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze a set of freshly prepared samples (T=0 baseline).
-
Leave another set of samples on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples.
-
Compare the results to the baseline samples.
Caption: Workflow for Short-Term Stability Assessment.
Protocol 3: Long-Term Stability
Objective: To confirm that (S)-Viloxazine-d5 HCl is stable in the matrix for the entire duration of sample storage.[9][19]
Methodology:
-
Prepare a large batch of low and high concentration QC samples.
-
Analyze a subset to establish the T=0 baseline.
-
Store the remaining samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
-
Allow them to thaw, then process and analyze.
-
The mean concentration at each time point should be within ±15% of the T=0 baseline.
Conclusion
The reliability of bioanalytical data for viloxazine is critically dependent on the proven stability of its deuterated internal standard, this compound. While this internal standard is designed for stability, it is the responsibility of the analytical laboratory to rigorously validate its performance in the specific biological matrices and under the exact conditions used in a study. By following the structured troubleshooting and validation protocols outlined in this guide, researchers can ensure the integrity of their internal standard and, consequently, the accuracy and reproducibility of their study results.
References
-
HMP Global Learning Network. (2025). Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Viloxazine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Metabolism and in vitro drug–drug interaction assessment of viloxazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary metabolic scheme for viloxazine in human. Retrieved from [Link]
-
Sisu@UT. (n.d.). 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical methods for assessing long-term analyte stability in biological matrices. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved from [Link]
-
PubMed. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
-
PubMed. (n.d.). Blood level studies with viloxazine hydrochloride in man. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). Download PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Viloxazine plasma concentration-time profiles after viloxazine ER alone.... Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Retrieved from [Link]
-
Springer. (2021). Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of Viloxazine, Venlafaxine, Imipramine, Desipramine, Sertraline, and Amoxapine in Whole Blood: Comparison of Two Extraction/Cleanup Procedures for Capillary Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Journal of Cardiovascular Disease Research. (2021). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). PRODUCT QUALITY REVIEW(S). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Draft Guidance on Viloxazine Hydrochloride. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”. Retrieved from [Link]
-
Quick Company. (n.d.). “Solid Forms Of Viloxazine, Its Salts And Process For Preparation”. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Viloxazine - StatPearls. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Preparation and Evaluation of Viloxazine Hydrochloride Bilayer Matrix Tablets. Retrieved from [Link]
-
PubMed. (n.d.). Viloxazine plasma concentrations and clinical response. Retrieved from [Link]
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Technical Support Center: Strategies for Preventing In-Source Fragmentation of (S)-Viloxazine-d5 Hydrochloride in LC-MS/MS Analysis
Welcome to the technical support guide for the analysis of (S)-Viloxazine-d5 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize LC-MS/MS for quantitative bioanalysis and may encounter challenges with analyte stability during ionization. Our focus is to provide a deep understanding of in-source fragmentation (ISF) and deliver actionable, field-proven strategies to mitigate this phenomenon, ensuring the highest data quality and analytical integrity.
In-source fragmentation is the unintended dissociation of an analyte within the ion source of a mass spectrometer, occurring in the region between atmospheric pressure and the high-vacuum stages of the instrument.[1] For quantitative analysis using isotopically labeled internal standards like this compound, uncontrolled fragmentation can severely compromise assay performance by reducing the abundance of the target precursor ion, leading to diminished sensitivity and inaccurate results. This guide provides a systematic approach to diagnosing, troubleshooting, and proactively preventing this issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the in-source fragmentation of this compound.
Q1: What is in-source fragmentation and why might it be happening to my this compound? A: In-source fragmentation (ISF) is a process where your analyte breaks apart before it reaches the mass analyzer.[2] It is a form of collision-induced dissociation (CID) that happens when ions are accelerated by an electric field and collide with gas molecules in the ion source.[3] this compound, like many small molecules with ether linkages and morpholine rings, can be susceptible to fragmentation if the energy within the ion source is too high.[4] This leads to a decreased signal for your intended precursor ion (the intact molecule) and an increased signal for one or more fragment ions.
Q2: What is the most common instrumental cause of in-source fragmentation? A: The most influential parameter is typically the voltage applied to the sampling cone or orifice, often referred to as the Cone Voltage , Fragmentor Voltage , or Declustering Potential (DP) , depending on the instrument manufacturer.[1] Increasing this voltage accelerates ions to higher kinetic energies, leading to more energetic collisions and a greater degree of fragmentation.[1][5]
Q3: How can I quickly determine if I have an ISF problem? A: The most direct method is to examine the full-scan (MS1) mass spectrum of your analyte as it elutes from the LC column. If you observe one or more lower m/z ions that have the exact same chromatographic peak shape and retention time as your expected precursor ion ([M+H]⁺), you are likely observing in-source fragmentation. The fragment ions are generated from the parent molecule at that moment in the source.
Q4: Can my liquid chromatography mobile phase affect in-source fragmentation? A: Yes, indirectly. While instrument settings are the primary cause, the mobile phase composition can influence the stability of the generated ion. For instance, using additives that promote stable ion formation (e.g., ammonium formate) may sometimes help reduce fragmentation compared to additives that can promote protonation at less stable sites.[6] Furthermore, inefficient desolvation caused by an inappropriate mobile phase or gas settings can lead to ion instability and contribute to fragmentation.
Part 2: Systematic Troubleshooting Guide
If you have identified ISF as an issue, follow these systematic steps to diagnose and resolve the problem.
Problem: The abundance of my precursor ion ([M+H]⁺, m/z 243.2) is low, while a co-eluting fragment ion is intense.
This is the classic signature of excessive in-source fragmentation. The primary goal is to "soften" the ionization conditions to preserve the intact precursor ion.
The cone voltage controls the energy of ions transitioning into the mass spectrometer. This should be the first parameter you optimize.
Experimental Protocol:
-
Preparation: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer using a syringe pump. Alternatively, perform repeat injections of a standard solution via the LC system.
-
Initial Scan: Set the mass spectrometer to acquire full-scan (MS1) data. Start with a relatively high cone voltage (e.g., 60-80 V) to intentionally induce fragmentation. This helps you identify the m/z of the major fragment ions.
-
Systematic Reduction: Decrease the cone voltage in discrete steps (e.g., 10 V increments) from the high value down to a low value (e.g., 10 V).
-
Data Analysis: At each step, record the absolute intensity of the precursor ion (m/z 243.2) and the key fragment ion(s).
-
Selection: Plot the intensities versus the cone voltage. Select the voltage that provides the maximum intensity for the precursor ion while minimizing the fragment ion intensity. This is your optimal value.
Data Presentation: Example Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (m/z 243.2) | Fragment Ion Intensity (e.g., m/z 157.1) | Precursor/Fragment Ratio |
| 80 | 5.0 x 10⁴ | 8.0 x 10⁶ | 0.006 |
| 60 | 4.5 x 10⁵ | 6.2 x 10⁶ | 0.07 |
| 40 | 2.1 x 10⁶ | 1.5 x 10⁶ | 1.40 |
| 30 | 3.5 x 10⁶ | 4.0 x 10⁵ | 8.75 |
| 20 | 2.8 x 10⁶ | 9.0 x 10⁴ | 31.1 |
| 10 | 1.2 x 10⁶ | < 1.0 x 10⁴ | >120 |
Note: In this example, 30V provides the highest precursor ion signal. While 20V and 10V give better precursor/fragment ratios, the absolute signal of the precursor drops, indicating sub-optimal ion transmission. The goal is maximum precursor signal, not zero fragmentation.
Troubleshooting Logic for ISF
Caption: A workflow for systematically troubleshooting in-source fragmentation.
If optimizing the cone voltage is insufficient, excessive source temperature may be contributing to the thermal degradation of the analyte.
Experimental Protocol:
-
Set Cone Voltage: Use the optimized, "soft" cone voltage determined in the previous step.
-
Temperature Range: Set the source temperature to a high value (e.g., 550 °C) and perform an injection or begin infusion.
-
Systematic Reduction: Decrease the source temperature in steps (e.g., 50 °C increments) down to a lower value (e.g., 300 °C). Allow the source to stabilize at each temperature before acquiring data.
-
Data Analysis: Monitor the precursor ion intensity. The goal is to find a temperature that is high enough for efficient desolvation but not so high that it causes thermal fragmentation.
Part 3: Proactive Method Development for Analyte Stability
Preventing ISF begins with robust method development. A well-designed method will preserve the precursor ion from the start.
Proposed Fragmentation Pathway of Viloxazine
Understanding the molecule's structure is key. Viloxazine contains a morpholine ring connected to a substituted phenyl ring via an ether linkage. The most probable fragmentation pathways involve the cleavage of the morpholine ring or the ether bond.
Caption: Proposed fragmentation of Viloxazine's protonated molecule.
Note: The m/z values shown in the diagram are for the non-deuterated Viloxazine for clarity of the core structure's fragmentation. For (S)-Viloxazine-d5, the precursor would be m/z 243.2 and fragments containing the ethoxy-d5 group would be shifted accordingly.
Recommended LC-MS/MS Method Development Protocol
-
Analyte Infusion and Tuning:
-
Infuse this compound to confirm the precursor ion m/z (243.2).
-
Perform a product ion scan to identify stable, specific product ions for MS/MS detection. A common fragment for viloxazine involves the morpholine ring structure.[7]
-
Optimize collision energy (CE) for the desired MRM transitions.
-
-
Source Parameter Optimization:
-
Cone/Fragmentor Voltage: Begin with the infusion. As described in the troubleshooting section, ramp the cone voltage from low (15-20V) to high (80-100V) and plot the precursor ion intensity. Choose the voltage at the peak of this curve.
-
Source Temperature & Gas Flows: Optimize desolvation gas temperature and flow rate to achieve the most stable and intense signal for the precursor ion, ensuring efficient solvent removal without causing thermal degradation.
-
-
Liquid Chromatography Optimization:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is a good starting point for small molecules like Viloxazine.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a generic gradient (e.g., 5% to 95% B over 3-5 minutes) and adjust to achieve a retention time between 2 and 3 minutes with good peak shape.[9] If peak shape is poor, consider adjusting the formic acid concentration or switching to an alternative modifier like ammonium formate.[6][9]
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.4-0.5 mL/min is typical.
-
By following these proactive steps, you can develop a robust and reliable LC-MS/MS method that minimizes the risk of in-source fragmentation, ensuring the highest quality data for your research.
References
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Metabolism and in vitro drug–drug interaction assessment of viloxazine. (2020). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Christianson, C. (2022, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved January 16, 2026, from [Link]
-
Metabolism and in vitro drug-drug interaction assessment of viloxazine. (2020, June 10). PubMed. Retrieved January 16, 2026, from [Link]
-
Viloxazine. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved January 16, 2026, from [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
(PDF) Metabolism and in vitro drug-drug interaction assessment of viloxazine. (2020, June 10). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved January 16, 2026, from [Link]
-
Understanding, Optimizing and Applying LC/MS/MS Techniques using Electrospray, APCI and APPI to Develop Successful Methods. (n.d.). American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Summary metabolic scheme for viloxazine in human. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023, May 9). Wiley Analytical Science. Retrieved January 16, 2026, from [Link]
-
Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. (n.d.). Macsen Labs. Retrieved January 16, 2026, from [Link]
-
Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 16, 2026, from [Link]
-
Stronger ESI signal for deuterated substances. (2020, June 18). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]
-
(rac)-Viloxazine-d5 (hydrochloride). (n.d.). Cambridge Bioscience. Retrieved January 16, 2026, from [Link]
-
Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (2023). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 16, 2026, from [Link]
-
Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (2023, May 30). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A systematic analysis of in-source fragments in LC-MS metabolomics. (2024, February 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry?. (2019, March 4). ResearchGate. Retrieved January 16, 2026, from [Link]
-
ESI ionization: How to avoid in-source fragmentation. (2015, January 19). Chromatography Forum. Retrieved January 16, 2026, from [Link]
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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- 3. In-source fragmentation [jeolusa.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Navigating Chromatographic Challenges with Viloxazine and its Internal Standard: A Technical Support Guide
For researchers and drug development professionals, achieving optimal chromatographic peak shape is paramount for accurate and reproducible quantification of active pharmaceutical ingredients (APIs) like viloxazine. This guide provides a comprehensive technical support center, designed to address common issues encountered during the chromatographic analysis of viloxazine and its internal standard. Here, we delve into the causality behind these challenges and offer field-proven troubleshooting strategies in a user-friendly question-and-answer format.
Understanding Viloxazine's Chromatographic Behavior
Viloxazine is a selective norepinephrine reuptake inhibitor with a morpholine ring structure. Its basic nature, with a pKa of 8.47 , is a key determinant of its chromatographic behavior, particularly in reversed-phase HPLC.[1] This characteristic makes it susceptible to interactions with residual silanols on silica-based columns, a common cause of peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step solutions.
Q1: My viloxazine peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common issue for basic compounds like viloxazine in reversed-phase chromatography. It's often a result of strong interactions between the positively charged analyte and negatively charged silanol groups on the stationary phase surface.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
The "Why": Operating the mobile phase at a low pH (typically 2-3 pH units below the analyte's pKa) ensures that the analyte is fully protonated and minimizes the ionization of silanol groups, thus reducing unwanted secondary interactions.[3]
-
The "How": Incorporate an acidic modifier into your mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice. Phosphoric acid is another option for adjusting the pH.[4]
-
-
Column Selection:
-
The "Why": Not all C18 columns are created equal. Modern columns with high-purity silica and advanced end-capping are designed to minimize exposed silanol groups.
-
The "How": Opt for a column specifically marketed for good peak shape with basic compounds. Phenyl columns can also provide alternative selectivity and improved peak shape for certain analytes. A column with low silanol activity is recommended.[4]
-
-
Use of an Amine Additive:
-
The "Why": A small amount of a basic additive, like triethylamine (TEA), in the mobile phase can compete with viloxazine for active silanol sites, effectively masking them and improving peak symmetry.
-
The "How": Add TEA to your mobile phase at a low concentration (e.g., 0.1%).[2]
-
-
Lower Analyte Concentration:
-
The "Why": Overloading the column can lead to peak tailing as the active sites on the stationary phase become saturated.
-
The "How": Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Q2: I'm observing peak fronting for both viloxazine and its internal standard. What's happening?
A2: Peak fronting is less common than tailing but can indicate a few potential problems.
Troubleshooting Steps:
-
Column Overload:
-
The "Why": Injecting too much sample can lead to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in a fronting peak.
-
The "How": Dilute your sample and inject a smaller amount onto the column.
-
-
Injection Solvent Incompatibility:
-
The "Why": If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.
-
The "How": Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than your mobile phase.
-
-
Column Collapse:
-
The "Why": Operating a silica-based column at high pH and/or high temperature can cause the silica to dissolve, leading to a void at the column inlet and resulting in peak fronting or splitting.
-
The "How": Ensure your mobile phase pH and temperature are within the column manufacturer's recommended operating range.
-
Q3: My peaks for viloxazine and the internal standard are broad. How can I improve their efficiency?
A3: Broad peaks can be caused by a variety of factors, from system issues to on-column problems.
Troubleshooting Steps:
-
Check for Extra-Column Volume:
-
The "Why": Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
The "How": Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
-
Ensure Proper Column Equilibration:
-
The "Why": The column needs to be fully equilibrated with the mobile phase to ensure consistent interactions and sharp peaks.
-
The "How": Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
-
-
Optimize Flow Rate:
-
The "Why": The flow rate affects the time the analyte spends in the stationary phase. A flow rate that is too high or too low can lead to peak broadening.
-
The "How": Perform a flow rate optimization study to find the optimal balance between analysis time and peak efficiency.
-
-
Column Contamination or Aging:
-
The "Why": Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to broader peaks.
-
The "How": Try cleaning the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
Q4: I am seeing split peaks for viloxazine. What could be the cause?
A4: Split peaks are often indicative of a problem at the head of the column or an issue with the sample injection.
Troubleshooting Steps:
-
Partially Blocked Column Frit:
-
The "Why": Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
The "How": Filter your samples and mobile phases before use. If the frit is already clogged, you can try back-flushing the column (if the manufacturer allows).
-
-
Column Void:
-
The "Why": A void or channel in the packing material at the column inlet can cause the sample band to split.
-
The "How": This usually indicates that the column is damaged and needs to be replaced.
-
-
Injection Issues:
-
The "Why": Problems with the autosampler, such as an improperly seated injection needle or a partially clogged needle, can lead to a distorted injection profile and split peaks.
-
The "How": Inspect and clean the autosampler needle and injection port.
-
Selecting and Troubleshooting the Internal Standard
The ideal internal standard (IS) for viloxazine is a stable, isotopically labeled version of the analyte, such as deuterated viloxazine . This is because it will have nearly identical chemical and physical properties, leading to similar chromatographic behavior and extraction recovery, thus providing the most accurate correction for any variability in the analytical process. The synthesis of deuterated viloxazine has been reported in the literature.
If a deuterated standard is not available, a structurally similar compound can be used. Lamivudine has been used as an internal standard in an LC-MS/MS method for the quantification of (R)-Viloxazine in human plasma.[5]
Q5: My internal standard peak shape is poor, but the viloxazine peak looks fine. What should I do?
A5: This situation suggests a problem specific to the internal standard.
Troubleshooting Steps:
-
Check the Purity of the Internal Standard:
-
The "Why": Impurities in the internal standard can manifest as additional or distorted peaks.
-
The "How": Verify the purity of your internal standard using a high-resolution analytical technique.
-
-
Consider Co-elution with a Matrix Component:
-
The "Why": If you are analyzing complex samples like plasma, a component of the matrix may be co-eluting with your internal standard, causing peak distortion.
-
The "How": Analyze a blank matrix sample to see if there is an interfering peak at the retention time of your internal standard. If so, you may need to adjust your chromatographic conditions to improve resolution or use a more selective detector (e.g., a mass spectrometer).
-
-
Evaluate the Stability of the Internal Standard:
-
The "Why": The internal standard may be degrading during sample preparation or analysis.
-
The "How": Prepare a fresh solution of the internal standard and re-analyze. Also, review the stability of the compound under your experimental conditions.
-
Experimental Protocols
Below are examples of starting conditions for the analysis of viloxazine. These should be optimized for your specific application and instrumentation.
Reversed-Phase HPLC Method for Viloxazine[4][7]
| Parameter | Specification |
| HPLC System | Waters Alliance e-2695 or equivalent with PDA detector |
| Column | X-bridge phenyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection Wavelength | 221 nm |
| Diluent | Mobile Phase |
Preparation of Solutions:
-
Mobile Phase Preparation: Mix acetonitrile and 0.1% trifluoroacetic acid in water in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of viloxazine standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up to the mark with diluent.
-
Working Standard Solution (50 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
Chiral HPLC Method for Viloxazine Enantiomers[1][3][8][9]
| Parameter | Specification |
| HPLC System | Waters Alliance e-2695 or equivalent with UV detector |
| Column | Chiralpack IM, 250 x 10 mm, 5 µm |
| Mobile Phase | Methanol: n-hexane: Isopropanol (30:50:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection Wavelength | 264.6 nm |
| Diluent | Mobile Phase |
Preparation of Solutions:
-
Mobile Phase Preparation: Mix methanol, n-hexane, and isopropanol in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and transfer 50 mg of the s-viloxazine working standard into a 10 ml volumetric flask. Dissolve and make up to the mark with the diluent.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate a logical approach to troubleshooting common chromatographic peak shape problems.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Sources
Addressing ion suppression effects in Viloxazine quantification
Troubleshooting Guide: Addressing Ion Suppression Effects in LC-MS/MS Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are quantifying Viloxazine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and encountering challenges related to ion suppression. Our goal is to provide you with the foundational knowledge and practical, field-proven strategies to diagnose, mitigate, and ultimately overcome these matrix effects to ensure robust and reliable data.
Section 1: Understanding Ion Suppression
Q1: What is ion suppression and why is it a critical issue in Viloxazine quantification?
Answer: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Viloxazine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] In an electrospray ionization (ESI) source, a finite amount of energy is available to convert analytes from the liquid phase to gas-phase ions. When Viloxazine co-elutes with high concentrations of other molecules (e.g., salts, phospholipids, metabolites), these matrix components compete for that energy, leading to a decreased number of Viloxazine ions being formed and subsequently detected by the mass spectrometer.[1][3]
This is a critical issue because it can lead to:
-
Reduced Sensitivity: Lower signal intensity can prevent the accurate detection of Viloxazine, especially at low concentrations, impacting the lower limit of quantification (LLOQ).[2]
-
Poor Accuracy and Precision: If the degree of suppression varies between samples or between calibration standards and study samples, it will lead to inaccurate and irreproducible results.[3][4]
-
Failed Method Validation: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects as part of bioanalytical method validation.[5][6] Unaddressed ion suppression can prevent a method from meeting regulatory compliance.
Q2: What are the primary causes of ion suppression in bioanalytical samples like plasma or serum?
Answer: The primary culprits of ion suppression in biological matrices are endogenous materials that are often present at much higher concentrations than the analyte.[7][8] For Viloxazine analysis in plasma, the main sources of interference include:
-
Phospholipids: These are major components of cell membranes and are the most common cause of ion suppression in plasma samples.[7][8][9] Their amphipathic nature causes them to elute over a broad range in reversed-phase chromatography, often overlapping with analytes of interest.[10]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet surface, hindering solvent evaporation and suppressing the analyte's signal.[2][7]
-
Endogenous Metabolites and Proteins: Although most large proteins are removed during initial sample processing, residual peptides and small molecule metabolites can still co-elute and cause interference.[7][11]
Section 2: Identifying Ion Suppression in Your Viloxazine Assay
Q3: My calibration curve looks good, but I suspect ion suppression. How can I definitively identify it?
Answer: A linear calibration curve in a neat solvent or even in a single batch of matrix does not guarantee the absence of ion suppression, as the effect might be consistent across the standards but vary in unknown samples. The most direct method for visualizing ion suppression is the post-column infusion experiment .[7][12]
This experiment allows you to map the specific retention times where your chromatographic run is susceptible to suppression.
Caption: Diagram 2: Sample Preparation Strategy Selection Flowchart.
Q5: Beyond sample prep, how can I use chromatography and an internal standard to combat ion suppression?
Answer: Even with good sample preparation, chromatographic optimization and the correct internal standard are essential layers of defense.
-
Chromatographic Separation: The goal is to chromatographically resolve Viloxazine from any remaining matrix components. If your post-column infusion experiment revealed a suppression zone, adjust your LC method to move the Viloxazine peak away from it. [12] * Modify Gradient: Make the gradient shallower to increase separation between peaks.
-
Use a Stable Isotope Labeled (SIL) Internal Standard: This is the most critical component for ensuring accurate quantification in the presence of unavoidable matrix effects. A SIL internal standard (e.g., Viloxazine-d4) is chemically identical to Viloxazine and will co-elute perfectly. [14] * Why it Works: Because the SIL IS and Viloxazine have identical chemical properties, they experience the exact same degree of ion suppression in the ESI source. [15]When you calculate the peak area ratio of the analyte to the internal standard, the suppression effect is cancelled out, yielding an accurate and precise result. [14]Using a structural analog that elutes at a different time is not sufficient, as it will not experience the same matrix effect.
Section 4: Troubleshooting an Existing Method
Q6: I have a validated method, but I'm now seeing inconsistent results and signal drift across a large sample batch. Could this be ion suppression?
Answer: Yes, this is a classic symptom of latent ion suppression. [7]The issue often manifests over time as the analytical column and MS ion source become contaminated with endogenous material from insufficiently cleaned samples. [13]What may have passed validation with a single, relatively clean batch of matrix can fail when analyzing a diverse set of study samples with greater biological variability. [4] Troubleshooting Workflow:
-
Confirm Suppression: Perform the post-column infusion experiment described in Q3 using a pooled sample from the problematic batch. This will confirm if suppression is the root cause.
-
Improve Sample Cleanup: This is the most likely solution. If you are using PPT, switch to a more rigorous method like SPE or LLE. Even if you are already using SPE, re-optimize the wash steps to be more aggressive in removing the interferences.
-
Optimize Chromatography: If a cleaner sample prep is not feasible, attempt to chromatographically separate Viloxazine from the suppression zone (see Q5).
-
Implement a SIL Internal Standard: If you are not already using a stable isotope labeled internal standard for Viloxazine, incorporating one is essential. It is the best way to compensate for sample-to-sample variability in suppression. [15]5. Clean the Instrument: A gradual loss of sensitivity is a strong indicator of ion source contamination. Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, lenses).
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lcms.cz [lcms.cz]
- 12. scribd.com [scribd.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of (S)-Viloxazine-d5 Hydrochloride in LC Systems
Here is the technical support center for Minimizing carryover of (S)-Viloxazine-d5 Hydrochloride in LC systems.
Welcome to the technical support center dedicated to addressing challenges with this compound carryover in liquid chromatography (LC) systems. As a deuterated internal standard, the accurate and precise quantification of (S)-Viloxazine-d5 is paramount for the integrity of pharmacokinetic and bioequivalence studies. Its basic nature, stemming from the morpholine functional group, makes it particularly susceptible to carryover, a phenomenon where analyte residues from a high-concentration sample appear in subsequent injections.[1][2]
This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately minimizing carryover to ensure your bioanalytical methods meet rigorous regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to carryover?
A: The primary reason is its chemical structure. (S)-Viloxazine is a basic compound due to the secondary amine in its morpholine ring.[2] In the acidic mobile phases typically used in reversed-phase chromatography, this amine becomes protonated, carrying a positive charge. This charge can lead to strong ionic interactions with residual acidic silanols on the surface of silica-based columns and can also cause adsorption to metallic surfaces within the LC flow path (a phenomenon known as "stickiness").[3][4] This adsorption is a leading cause of the compound being retained in the system and slowly bleeding off in subsequent runs.[5]
Q2: What is considered an acceptable level of carryover in a regulated bioanalytical method?
A: According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), carryover should be minimized during method development.[6][7][8] For method validation, the response of the analyte in a blank sample injected immediately after the highest calibration standard (Upper Limit of Quantification, ULOQ) should not be greater than 20% of the response of the Lower Limit of Quantification (LLOQ).[3] For the internal standard, this response should not exceed 5%.[7]
Q3: I'm observing carryover. What is the very first thing I should investigate?
A: The autosampler is the most common source of carryover.[3][5] Before investigating the column or other hardware, you should critically evaluate your autosampler's wash protocol. The composition of your needle wash solvent and the duration and volume of the wash cycle are the most critical parameters to optimize.[9][10] An inadequate wash is often the primary culprit.
Q4: Can my LC mobile phase conditions contribute to carryover?
A: Absolutely. If your mobile phase gradient is not strong enough (i.e., does not reach a high enough organic percentage) or if the elution conditions are suboptimal, the analyte may not be fully eluted from the column during each run. This leads to analyte accumulation on the column, which then elutes in subsequent injections, mimicking carryover.[11] Furthermore, the absence of suitable mobile phase additives can fail to mitigate secondary ionic interactions, exacerbating the problem.[12][13]
Section 2: Systematic Troubleshooting Guide
A logical, stepwise approach is crucial to efficiently identify and resolve the source of carryover. Rushing to replace expensive components like columns or injector rotors without proper diagnosis can be both costly and ineffective.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol is used to quantify the extent of the carryover, conforming to regulatory expectations.[6][7]
-
Sequence Setup: Prepare an injection sequence in the following order:
-
Blank (Mobile Phase or Matrix) - To establish a baseline.
-
LLOQ Standard - To determine the response at the lower limit.
-
ULOQ Standard - The highest concentration standard.
-
Blank 1 (Post-ULOQ) - The primary sample for carryover assessment.
-
Blank 2 (Post-ULOQ)
-
Blank 3 (Post-ULOQ)
-
-
Data Analysis:
-
Integrate the peak for (S)-Viloxazine-d5 in the LLOQ and the Blank 1 chromatograms.
-
Calculate the carryover percentage using the formula:
-
% Carryover = (Peak Area in Blank 1 / Peak Area in LLOQ) * 100
-
-
-
Acceptance Criteria: The calculated % Carryover should be ≤ 5% for the internal standard.[7] If the carryover is higher, proceed with troubleshooting. The decreasing peak area across Blanks 1, 2, and 3 confirms "classic" carryover rather than system contamination.[14]
Protocol 2: Isolating the Carryover Source (Column vs. System)
This diagnostic test definitively separates the column from the pre-column flow path (autosampler, tubing).[4]
-
Initial Run: Perform a standard injection of a high-concentration (S)-Viloxazine-d5 standard.
-
Disconnect Column: After the run, carefully disconnect the column from the injector and detector. Replace it with a zero-dead-volume union or a short piece of PEEK tubing.
-
System-Only Injection: Inject a blank sample (e.g., mobile phase).
-
Analysis:
-
Carryover Persists: If a peak for (S)-Viloxazine-d5 is still observed, the source of the carryover is located within the autosampler (needle, sample loop, injection valve rotor seal) or connecting tubing.[4][5] Proceed to Optimize the Autosampler Wash .
-
Carryover Disappears: If no peak is observed, the column is the source of the carryover.[4] Proceed to Evaluate the LC Method .
-
Protocol 3: Preparing Optimized Wash Solvents
The composition of the wash solvent is critical and must be strong enough to solubilize (S)-Viloxazine-d5 under conditions that disrupt its adhesive interactions.
-
Baseline (Aqueous/Organic): Start with a simple, strong wash solvent like 90:10 Acetonitrile:Water. Acetonitrile is often more effective than methanol at reducing carryover for many compounds.[9]
-
Acidified Organic Wash (Recommended First Step):
-
Composition: 90% Acetonitrile / 10% Water + 0.2-0.5% Formic Acid.
-
Rationale: The acid ensures the viloxazine molecule is fully protonated and highly soluble, while the high organic content effectively removes it from surfaces.
-
-
Basified Organic Wash:
-
Composition: 90% Acetonitrile / 10% Water + 0.2-0.5% Ammonium Hydroxide.
-
Rationale: For some basic compounds, a basic wash can be effective. It deprotonates residual silanols on surfaces, breaking the ionic interaction with the positively charged analyte. Caution: Ensure all system components (especially valve seals) are compatible with high pH solutions.[15]
-
-
Complex "Universal" Wash:
Section 4: Data-Driven Mitigation Strategies
Table 1: Recommended Wash Solvent Compositions for (S)-Viloxazine-d5 Carryover
| Wash Solvent Composition | Mechanism of Action | When to Use | Notes & Cautions |
| Level 1: Acidified High Organic | Keeps viloxazine protonated and soluble; high organic content provides strong elution. | First-line approach. Effective in >80% of cases for basic compounds. | A concentration of 0.2-0.5% formic or acetic acid is typically sufficient. |
| 90% ACN / 10% Water + 0.2% Formic Acid | |||
| Level 2: Basified High Organic | Neutralizes acidic silanol sites on silica/glass surfaces, breaking the ionic interaction. | When an acidic wash is ineffective. | Verify system compatibility. High pH can damage some stators and rotor seals.[15] |
| 90% ACN / 10% Water + 0.2% NH₄OH | |||
| Level 3: Multi-Component Organic | Provides a broad solvency range to remove complex or stubborn residues. | When simpler washes fail and carryover is persistent. | Ensure miscibility with your mobile phase. Flush the system thoroughly if switching from buffered mobile phases. |
| 40% ACN / 40% IPA / 20% Acetone[3] | |||
| Level 4: Additive-Modified Wash | DMSO helps dissolve highly adsorbed compounds; IPA improves rinsing. | For extremely persistent, "sticky" compound carryover. | This is an advanced technique. Always follow with a more volatile rinse (like Level 1) to wash out the DMSO. |
| 50% DMSO / 50% Methanol[16] |
Optimizing the LC Method
If the column is identified as the source, the analytical method itself requires optimization:
-
Increase Gradient Elution Strength: Ensure the gradient reaches a high enough percentage of organic solvent (e.g., 95% or higher) and holds there for a sufficient duration to elute all analyte from the column.
-
Modify Mobile Phase Additives: The choice of additive impacts both chromatography and carryover.[12][13]
-
Formic Acid (0.1%): A good starting point that provides sharp peaks and aids in solubilizing viloxazine.
-
Ammonium Formate: Adding a buffer salt like ammonium formate (5-10 mM) can increase the ionic strength of the mobile phase, which helps to shield the ionic interactions between the protonated viloxazine and the stationary phase, thereby reducing retention and carryover.[17]
-
-
Column Flushing: After a batch of high-concentration samples, program a high-organic, extended flush of the column to remove any accumulated analyte.
Section 5: Visualizing Carryover Sources
Understanding where carryover originates is key to preventing it. The following diagram illustrates the primary and secondary sources within a typical LC system.
By applying these systematic troubleshooting principles, detailed protocols, and scientifically-grounded mitigation strategies, researchers can effectively minimize the carryover of this compound, leading to more accurate, reliable, and defensible bioanalytical data.
References
- What Is Carryover In LC-MS And How Do You Prevent It? - Chemistry For Everyone. (2025).
- CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.).
- ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range - Waters Corporation. (n.d.).
- What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120 - Waters Knowledge Base. (n.d.).
- Draft Guideline Bioanalytical method validation - EMA. (2009).
- Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.).
- Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods - Thermo Fisher Scientific. (n.d.).
- Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC - PubMed Central. (n.d.).
- Minimizing HPLC Carryover - Lab Manager. (2018).
- Attacking Carryover Problems - LC Troubleshooting Bible. (n.d.).
- Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods | LCGC International. (n.d.).
- How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument - YouTube. (2021).
- This compound | C13H20ClNO3 | CID 71752945 - PubChem. (n.d.).
- CAS No : 1246816-39-6| Chemical Name : this compound | Pharmaffiliates. (n.d.).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022).
- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS - ResearchGate. (n.d.).
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines - Ovid. (2013).
- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS - International Journal of Pharmaceutical Sciences and Drug Research. (n.d.).
- Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS - International Journal of Pharmaceutical Sciences. (n.d.).
- Bioanalytical Method Validation Guidance for Industry - FDA. (2018).
- This compound | CAS 1246816-39-6 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Full article: Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance - Taylor & Francis Online. (2010).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023).
- Validation of Bioanalytical Methods for BE Studies - BEBAC. (2012).
- PRODUCT INFORMATION - Cayman Chemical. (2024).
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich. (n.d.).
- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS | International Journal of Pharmaceutical Sciences and Drug Research. (2023).
- Wash solvent guidelines - Waters Help Center. (2025).
- Viloxazine | Mechanism of action, ADHD & other Uses, Side effects - Macsen Labs. (n.d.).
- (S)-Viloxazine hydrochloride ((S) - MedchemExpress.com. (n.d.).
- Best Practices for Using an Agilent LC System Technical Note. (n.d.).
- How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs - Mastelf. (2025).
- Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC - NIH. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- This compound | Stable Isotope - MedchemExpress.com. (n.d.).
- The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry - PubMed. (2005).
- BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. (n.d.).
- Viloxazine hydrochloride ≥95% (HPLC) - Sigma-Aldrich. (n.d.).
- Effects of Liquid Chromatography Mobile Phase Buffer Contents on the Ionization and Fragmentation of Analytes in Liquid Chromatographic/Ion Spray Tandem Mass Spectrometric Determination - ResearchGate. (2025).
- Minimizing Carryover Using a Four Solvent Wash Station - Grupo Biomaster. (n.d.).
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Impact of mobile phase composition on (S)-Viloxazine-d5 Hydrochloride ionization
Technical Support Center: (S)-Viloxazine-d5 Hydrochloride Analysis
Guide Topic: Impact of Mobile Phase Composition on the Ionization and Chromatographic Behavior of this compound
Welcome to the technical support guide for the analysis of this compound. As a deuterated isotopologue, this compound is a critical internal standard for the quantitative analysis of Viloxazine by liquid chromatography-mass spectrometry (LC-MS).[1] The chemical properties of Viloxazine, specifically its weakly basic nature, present unique challenges and opportunities for method development.[2] This guide provides in-depth, field-proven insights into how mobile phase composition directly impacts its ionization, retention, and peak shape, empowering you to troubleshoot and optimize your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant peak tailing for this compound?
Root Cause Analysis:
Peak tailing for basic compounds like Viloxazine is a common issue in reversed-phase chromatography and typically stems from two primary sources:
-
Secondary Silanol Interactions: The stationary phases of most silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH). At mid-range pH values (approx. 4-7), these silanols can become deprotonated (Si-O⁻) and act as strong cation-exchange sites. If your analyte is protonated (positively charged), it can undergo this secondary ionic interaction in addition to the desired hydrophobic interaction, resulting in a portion of the analyte molecules being delayed as they traverse the column, which manifests as a tailed peak.[3]
-
Mixed-Mode Ionization: Viloxazine base has a pKa of 8.47.[2] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its protonated (ionized) and neutral (non-ionized) forms.[4] This dual state leads to inconsistent interactions with the stationary phase, causing band broadening and severe peak tailing.[5] For a robust method, it is crucial to operate at a pH at least 1.5 to 2 units away from the analyte's pKa.[6][7]
Troubleshooting Protocol:
The most effective strategy to eliminate peak tailing for this compound is to control its ionization state and suppress silanol activity by adjusting the mobile phase pH.
Step-by-Step Solution:
-
Lower the Mobile Phase pH: Prepare your aqueous mobile phase component with an acidic modifier to target a pH between 2.5 and 4.0. A 0.1% (v/v) solution of formic acid in water is an excellent starting point as it is volatile and ideal for LC-MS applications.[8]
-
Explain the Mechanism: At this low pH, two beneficial things happen:
-
The this compound molecule (pKa 8.47) will be fully and consistently protonated, existing as a single cationic species.
-
The residual silanol groups on the silica packing will also be protonated (Si-OH), effectively neutralizing them and preventing them from interacting with the positively charged analyte.[9]
-
-
Verify with a Modern Column: Ensure you are using a high-purity, end-capped silica column or a hybrid-particle column. These columns are designed to have minimal residual silanol activity, making them more suitable for analyzing basic compounds.
Q2: My retention time for this compound is unstable and drifting between injections. What is the likely cause?
Root Cause Analysis:
Retention time instability for an ionizable compound is a classic symptom of inadequate mobile phase buffering.[10] If your mobile phase pH is not firmly controlled and is near the analyte's pKa, even minor fluctuations can cause significant shifts in retention.[7] Sources of pH instability include:
-
Dissolution of atmospheric CO₂ into an unbuffered or weakly buffered mobile phase, which can lower the pH.
-
Inconsistent preparation of the mobile phase between batches.
-
The sample diluent having a different pH than the mobile phase, causing on-column pH shifts.
As illustrated in the diagram below, when the mobile phase pH is near the pKa of Viloxazine (8.47), small pH changes lead to large changes in the ratio of ionized to non-ionized forms, drastically altering its hydrophobicity and, consequently, its retention time.
Caption: Impact of Mobile Phase pH on Viloxazine Ionization and Retention.
Troubleshooting Protocol:
-
Implement a Buffer System: Do not rely on water alone. Use a buffer to maintain a constant pH. The buffer's pKa should be close to the desired pH for maximum buffering capacity.[11]
-
Select an MS-Compatible Buffer: For LC-MS, volatile buffers are mandatory to prevent source contamination and signal suppression.[12]
-
For Low pH (e.g., pH 3-5): Use 5-10 mM ammonium formate or ammonium acetate. Adjust the pH with the corresponding acid (formic acid or acetic acid).
-
For High pH (e.g., pH 8-10): Use 5-10 mM ammonium bicarbonate or ammonium hydroxide. Note that high pH can degrade silica columns and may reduce ionization efficiency in positive ESI mode.[3][13]
-
-
Measure pH Correctly: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. The addition of an organic solvent like acetonitrile or methanol can alter the pKa of the buffer and the effective pH of the solution.[6][14]
-
Ensure Solvent Consistency: Ensure your sample is dissolved in a solvent that is chromatographically "weaker" than or identical to the initial mobile phase to prevent peak distortion.[5]
Q3: I am experiencing low sensitivity and poor ionization for this compound in my positive-ion ESI LC-MS method. How can I improve the signal?
Root Cause Analysis:
The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions. For a basic compound like Viloxazine, detection in positive ion mode relies on its protonation to form the [M+H]⁺ ion. The mobile phase composition is the single most important factor in promoting this process.[15]
-
Pre-formed Ions: The highest sensitivity is achieved when the analyte is already ionized in the liquid phase before it enters the ESI source. A low pH mobile phase ensures that Viloxazine is present as the [M+H]⁺ cation in solution, making it readily available for desolvation and detection.
-
Suboptimal pH: If the mobile phase pH is neutral or basic, Viloxazine will be in its less polar, neutral form. While some in-source protonation can occur, the process is far less efficient, leading to a significantly weaker MS signal.[15]
-
Ion Suppression: Non-volatile additives (e.g., phosphate, TRIS) or high concentrations of other additives can compete with the analyte for ionization, suppressing its signal.[12]
Troubleshooting Protocol:
The following table summarizes how different mobile phase additives affect the key analytical parameters for this compound in positive ion LC-MS.
| Mobile Phase Additive (Aqueous) | Typical pH | Expected Retention Time | Expected Peak Shape | Expected ESI(+) Sensitivity | Rationale |
| 0.1% Formic Acid | ~2.7 | Low | Excellent | High | Analyte is fully protonated, ensuring good ionization and suppressing silanol interactions.[9][15] |
| 10 mM Ammonium Formate | 3.0 - 6.0 | Low to Moderate | Excellent | High | Provides robust buffering while keeping the analyte protonated for efficient ESI.[11] |
| 0.1% Acetic Acid | ~3.2 | Low | Excellent | High | Similar to formic acid, effective for protonation. |
| Water (No Additive) | ~5.5 - 7.0 | Moderate | Poor to Fair | Low / Variable | Uncontrolled pH leads to poor peak shape and inefficient ionization. |
| 10 mM Ammonium Bicarbonate | ~9.5 | High | Good (on stable column) | Very Low | Analyte is neutral, leading to poor protonation and low ESI(+) signal.[16] |
Step-by-Step Solution:
-
Prioritize Acidic Modifiers: For maximum sensitivity in positive ion mode, use a mobile phase containing 0.1% formic acid or 0.1% acetic acid.
-
Choose the Right Organic Modifier: While both acetonitrile and methanol are common, they can influence ESI efficiency. Acetonitrile often provides better sensitivity for many compounds due to its physical properties aiding in droplet formation and desolvation. However, this can be compound-dependent, and it is worth testing methanol if sensitivity is still an issue.
-
Optimize Source Parameters: After optimizing the mobile phase, re-optimize your MS source parameters (e.g., capillary voltage, gas flow, temperature) to match the new conditions.
Caption: Troubleshooting Workflow for (S)-Viloxazine-d5 HCl Analysis.
References
-
Qelbree - FDA. U.S. Food and Drug Administration. [Link]
- Formulations of viloxazine.
-
Viloxazine hydrochloride API. Macsen Labs. [Link]
-
A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride. Journal of Chemical Health Risks. [Link]
-
Viloxazine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Viloxazine. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride. ResearchGate. [Link]
-
Practical considerations of the influence of organic modifiers on the ionization of analytes and buffers in reversed-phase LC. ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. World Journal of Pharmaceutical Sciences. [Link]
-
The effect of organic modifiers on electrospray ionization charge-state distribution and desorption efficiency for oligonucleotides. PubMed, National Center for Biotechnology Information. [Link]
-
T1. Poor peak shape. Nacalai Tesque, Inc. [Link]
-
Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. Zhurnal Prikladnoii Spektroskopii. [Link]
-
High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. ResearchGate. [Link]
-
A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. LabRulez. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Buffers for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]
-
Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of AOAC INTERNATIONAL. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]
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- 16. researchgate.net [researchgate.net]
Deuterium-hydrogen exchange potential in (S)-Viloxazine-d5 Hydrochloride
Welcome to the technical support resource for (S)-Viloxazine-d5 Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for experiments involving this stable isotope-labeled compound. Here, we address the potential for deuterium-hydrogen (D-H) exchange and other common issues, ensuring the integrity and accuracy of your research data.
Introduction: The Stability of C-D Bonds in (S)-Viloxazine-d5
This compound is an isotopologue of Viloxazine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[1][2] The five deuterium atoms are strategically placed on the terminal ethyl group of the ethoxy moiety.
This placement is critical. The deuterium atoms are bonded to carbon atoms (C-D bonds). C-D bonds are significantly stronger and more stable than C-H bonds, a phenomenon known as the kinetic isotope effect (KIE).[3] Consequently, these deuterium atoms are considered non-labile under standard physiological and analytical conditions. Unlike hydrogens attached to heteroatoms (like oxygen or nitrogen), which can readily exchange with protons from solvents, the deuteriums in (S)-Viloxazine-d5 are covalently locked in place.[4][5]
Exchange is theoretically possible only under forcing conditions, such as high temperatures in the presence of strong acids, bases, or metal catalysts, which are typically outside the scope of standard bioanalytical or pharmaceutical assays.[4] This inherent stability is fundamental to its use as an internal standard in quantitative mass spectrometry.[6]
Frequently Asked Questions (FAQs)
Q1: Under what conditions should I expect to see deuterium loss from (S)-Viloxazine-d5?
Answer: For all practical purposes, you should not expect to see deuterium loss under typical experimental conditions. The C-D bonds on the ethoxy group are robust. Significant deuterium loss would only be anticipated under harsh, non-analytical conditions, such as those used in forced degradation studies.[7][8] For example, prolonged exposure to strong acids (e.g., 1M HCl at elevated temperatures) or strong bases (e.g., 1M NaOH at elevated temperatures) could potentially initiate some exchange, but this is highly unlikely during routine sample preparation, storage, or LC-MS analysis.[4][9]
Q2: Is (S)-Viloxazine-d5 susceptible to "back-exchange" during LC-MS analysis?
Answer: No. The term "back-exchange" in the context of hydrogen-deuterium exchange mass spectrometry (HDX-MS) almost always refers to the undesirable loss of deuterium from labile sites (e.g., amide hydrogens in proteins) after the labeling reaction is quenched and the sample is analyzed using protic mobile phases (H₂O, methanol).[10] Since (S)-Viloxazine-d5 contains only non-labile deuteriums, back-exchange is not a relevant concern. The isotopic purity of the molecule should remain constant throughout the analytical process.
Q3: How should I properly store this compound to ensure its isotopic and chemical integrity?
Answer: Proper storage is crucial. Like many pharmaceutical reference standards, it should be stored in its original, tightly sealed container, protected from light and moisture.[11][12] Recommended storage is typically in a freezer at -20°C.[13] Before use, the container must be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the solid material.[11] While the C-D bonds are stable, preventing exposure to moisture is a universal best practice for all reference standards.[14]
Q4: Can I use protic solvents like methanol or water to prepare my samples?
Answer: Yes. Using protic solvents like methanol, acetonitrile, or water for sample preparation and as LC-MS mobile phases will not cause deuterium exchange from the ethyl-d5 group. The stability of the C-D bond prevents exchange with solvent protons under these conditions.
Troubleshooting Guide: Isotopic Purity and Stability
This section addresses specific issues that users might encounter, focusing on distinguishing true isotopic instability from other experimental artifacts.
Scenario 1: Mass Spectrometry data shows a peak at the m/z of unlabeled (S)-Viloxazine.
Question: My LC-MS analysis of (S)-Viloxazine-d5 shows a small peak at the m/z corresponding to the unlabeled (d0) compound. Does this mean the deuterium is exchanging?
Answer: This is highly unlikely to be due to D-H exchange. The presence of a d0 peak almost certainly indicates one of two possibilities:
-
Incomplete Deuteration: The peak represents the initial isotopic purity of the material. No synthesis is 100% perfect, and commercial deuterated standards are sold with a specified isotopic enrichment (e.g., >98%). The d0 peak is likely the residual unlabeled Viloxazine from the synthesis. Always consult the Certificate of Analysis (CoA) for the specified isotopic purity.
-
Analyte Cross-Contamination: The peak may be from an external source of unlabeled Viloxazine contaminating the sample, vial, syringe, or LC-MS system.
Objective: To confirm if the observed d0 peak is inherent to the standard or an artifact.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a fresh, concentrated stock solution of this compound in a high-purity solvent (e.g., LC-MS grade acetonitrile).
-
Ensure all labware (vials, pipette tips) is scrupulously clean.
-
-
HRMS Acquisition:
-
Analyze the solution via direct infusion into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in positive ion mode, focusing on the m/z range for both the d0 and d5 parent ions.
-
-
Data Analysis:
-
Examine the high-resolution mass spectrum. The mass difference between the monoisotopic peaks of the d0 and d5 species should be ~5.03 Da.
-
Calculate the isotopic purity by comparing the integrated peak areas of the d0 and d5 isotopic envelopes.
-
Compare this experimentally determined purity with the value provided on the Certificate of Analysis. A close match confirms the d0 peak is an inherent component of the standard.
-
| Compound | Molecular Formula (Free Base) | Monoisotopic Mass (Free Base) | [M+H]⁺ (m/z) |
| (S)-Viloxazine (d0) | C₁₃H₁₉NO₃ | 237.1365 | 238.1438 |
| (S)-Viloxazine-d5 | C₁₃H₁₄D₅NO₃ | 242.1679 | 243.1752 |
Table 1: Theoretical mass values for unlabeled and d5-labeled Viloxazine.
Scenario 2: The isotopic purity of my standard appears to decrease over time.
Question: I've been using the same stock solution for several weeks, and my recent analyses show a higher relative abundance of the d0 peak compared to my initial measurements. What could be the cause?
Answer: While direct D-H exchange is improbable, apparent changes in isotopic purity often point to issues with sample handling, storage, or the analytical method itself.
Objective: To identify the root cause of decreasing isotopic purity in a stock solution.
Step 1: Evaluate Solution Storage and Handling
-
Solvent Evaporation: Has the solvent evaporated from your stock solution over time? If the solvent contains a small amount of d0 contaminant, evaporation will concentrate both the d5 standard and the d0 impurity, but it could alter perceived ratios if not perfectly homogenous.
-
Contamination: Could the stock solution have been contaminated with an unlabeled Viloxazine sample? Review lab notebooks and instrument logs for any potential sources of cross-contamination.
-
Storage Conditions: Was the solution stored properly (e.g., at -20°C, protected from light)? While unlikely to cause D-H exchange, improper storage can lead to chemical degradation of both the d5 and any d0 impurity, potentially at different rates.
Step 2: Conduct a Forced Degradation Stress Test (Diagnostic) This is an advanced diagnostic tool to confirm the stability of the C-D bonds under extreme conditions, proving that exchange is not occurring under your analytical conditions.
-
Prepare Samples: Prepare three separate aliquots of a fresh (S)-Viloxazine-d5 solution.
-
Acidic Stress: Add HCl to a final concentration of 0.1M.
-
Basic Stress: Add NaOH to a final concentration of 0.1M.
-
Control: Keep one aliquot in the neutral preparation solvent.
-
-
Incubation: Incubate all three samples at 50-60°C for 24 hours.[9]
-
Analysis: Neutralize the acidic and basic samples, then analyze all three by LC-HRMS.
-
Expected Outcome: You will likely observe chemical degradation of Viloxazine, as documented in forced degradation studies.[15][16] However, you should not see a significant increase in the d0/d5 ratio in the stressed samples compared to the control. Any un-degraded parent compound should retain its d5 label, confirming the stability of the C-D bonds.
Visualizing the Stability Concept
The diagrams below illustrate the key concepts of molecular structure and experimental workflow.
Caption: Structural stability of (S)-Viloxazine-d5 under different conditions.
Caption: Troubleshooting workflow for an unexpected unlabeled (d0) signal.
References
- Junk, T., & Catallo, W.J. (1997). Hydrogen isotope exchange reactions involving C-H (D, T) bonds. Chemical Society Reviews, 26, 401–406.
- LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Navigating the Nuances of Deuterated Compounds. (2025). BenchChem Technical Support Center.
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. (2025). BenchChem.
-
Viloxazine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved from [Link]
- Land, A. P., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews.
- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (2023). International Journal of Pharmaceutical Sciences and Drug Research.
-
Viloxazine. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (2023).
- Hudgens, J. W., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
- Singh, S., et al. (2016).
- Sample Preparation Protocols for Stable Isotope Analysis. (n.d.). Newsome Lab, University of New Mexico.
- Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021).
- Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. (2022).
- Jones, P. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.
- Forced Degrad
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- Effect of hydrogen/deuterium scrambling on fragment deuteration values... (n.d.).
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- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
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Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of (S)-Viloxazine Using (S)-Viloxazine-d5 Hydrochloride
This guide provides an in-depth, technically-focused comparison of bioanalytical methodologies for the quantification of viloxazine, with a specific emphasis on the validation of a robust LC-MS/MS method utilizing (S)-Viloxazine-d5 Hydrochloride as the internal standard. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Precise Viloxazine Quantification
Viloxazine, a selective norepinephrine reuptake inhibitor, has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its pharmacokinetic profile and metabolic pathway are crucial for determining optimal dosing regimens and ensuring patient safety.[2][3] The primary metabolic route for viloxazine is 5-hydroxylation, mediated by the CYP2D6 enzyme, followed by glucuronidation.[1][4][5][6] Given the potential for variability in drug exposure due to genetic polymorphisms in CYP2D6, a highly accurate and precise bioanalytical method is paramount for clinical and preclinical studies.
The use of a stable isotopically labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry.[7][8] A SIL internal standard shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variabilities and enhancing the accuracy and precision of the method.[7][8]
This guide will explore the critical aspects of developing and validating a bioanalytical method for viloxazine, comparing different approaches and culminating in a recommended, fully validated protocol.
A Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is a critical step in bioanalytical method development, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. The selection depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired sensitivity of the assay.
| Technique | Principle | Advantages | Disadvantages | Applicability to Viloxazine |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. | Suitable for initial method development and high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Cleaner extracts than PPT, can concentrate the analyte. | More time-consuming, requires solvent optimization, potential for emulsions. | A viable option for viloxazine, offering a good balance between cleanliness and ease of use. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is achieved with a different solvent. | Provides the cleanest extracts, high recovery, and concentration factor. | More complex and expensive, requires method development for sorbent and solvent selection. | The preferred method for achieving the highest sensitivity and minimizing matrix effects, especially for regulatory submissions. |
For a robust and reliable bioanalytical method for viloxazine, Solid-Phase Extraction (SPE) is highly recommended. The cleaner sample extract significantly reduces matrix effects, leading to improved accuracy and precision, which are critical for pharmacokinetic studies.
Chromatographic Separation: Achieving Specificity
Effective chromatographic separation is essential to distinguish viloxazine from its metabolites and other endogenous components in the biological matrix. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[9][10][11][12]
Comparative Chromatographic Conditions:
| Parameter | Alternative 1: Isocratic Elution | Alternative 2: Gradient Elution | Recommended Approach | Rationale |
| Mobile Phase | Constant composition of organic and aqueous phases. | Composition of the mobile phase changes over time. | Gradient Elution | Provides better peak shape and resolution, especially for complex matrices, and allows for the elution of a wider range of compounds with varying polarities. |
| Column | C18 or C8 stationary phase. | C18 or C8 stationary phase. | C18 Stationary Phase | Offers excellent retention and separation for moderately polar compounds like viloxazine. |
| Flow Rate | Typically 0.5 - 1.0 mL/min. | Typically 0.5 - 1.0 mL/min. | 0.8 mL/min | Provides a good balance between analysis time and chromatographic efficiency.[12] |
| Column Temperature | Ambient or slightly elevated. | Ambient or slightly elevated. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
Mass Spectrometric Detection: The Key to Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) coupled with electrospray ionization (ESI) is the detection method of choice for the quantification of viloxazine in biological matrices due to its high sensitivity and selectivity.[10][13]
Key Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred for viloxazine as it readily forms protonated molecules ([M+H]^+).
-
Multiple Reaction Monitoring (MRM): This technique provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Viloxazine MRM Transition: m/z 238.1 → 100.1
-
This compound MRM Transition: m/z 243.1 → 100.1
-
The use of a stable isotopically labeled internal standard with a mass shift of +5 amu ensures that there is no cross-talk between the analyte and internal standard channels, further enhancing the specificity of the assay.
Bioanalytical Method Validation: Adhering to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability and suitability for its intended purpose. The validation process should be conducted in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[14][15][16][17][18][19]
Validation Parameters and Acceptance Criteria (Based on ICH M10):
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components and metabolites. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | To determine the closeness of the measured values to the true values and the degree of scatter. | For QC samples at LLOQ, LQC, MQC, and HQC levels, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | To assess the efficiency of the extraction procedure. | Consistent and reproducible recovery for the analyte and internal standard across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and internal standard. | The matrix factor should be consistent and the CV should be ≤ 15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Detailed Experimental Protocol: A Validated LC-MS/MS Method
This section provides a step-by-step protocol for a validated bioanalytical method for the quantification of viloxazine in human plasma using this compound as the internal standard.
Materials and Reagents
-
Viloxazine reference standard
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of viloxazine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the viloxazine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow for Viloxazine.
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: ESI (+)
-
MRM Transitions:
-
Viloxazine: 238.1 → 100.1
-
(S)-Viloxazine-d5: 243.1 → 100.1
-
Conclusion: Ensuring Data Integrity in Viloxazine Bioanalysis
The validation of a bioanalytical method is a critical process that ensures the reliability and integrity of data generated in pharmacokinetic and other clinical and preclinical studies. For the quantification of viloxazine, an LC-MS/MS method utilizing a stable isotopically labeled internal standard like this compound offers the highest level of accuracy, precision, and robustness. By carefully selecting and optimizing sample preparation, chromatographic, and mass spectrometric conditions, and by adhering to stringent validation criteria as outlined by regulatory guidelines, researchers can be confident in the quality of their bioanalytical data. This guide provides a comprehensive framework for the development and validation of such a method, empowering researchers to generate high-quality data for their drug development programs.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Psychiatry Advisor. (2025). Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. [Link]
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PubMed. High-pressure liquid chromatographic determination of viloxazine in human plasma and urine. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link]
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PubMed. Pharmacokinetics of viloxazine hydrochloride in man. [Link]
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Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. [Link]
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PubMed. [Clinical pharmacokinetics of viloxazine chlorhydrate. Practical implications]. [Link]
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Agilent. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]
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National Institutes of Health. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults. [Link]
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Asian Journal of Research in Chemistry. Preparation and Evaluation of Viloxazine Hydrochloride Bilayer Matrix Tablets. [Link]
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Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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A Comparative Guide to Internal Standards for (S)-Viloxazine Bioanalysis: (S)-Viloxazine-d5 Hydrochloride vs. Structural Analogs
This in-depth technical guide provides a comprehensive comparison of (S)-Viloxazine-d5 Hydrochloride with alternative internal standards for the quantitative bioanalysis of viloxazine. As researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and bioequivalence data is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide will delve into the theoretical advantages of a stable isotope-labeled internal standard, present a practical experimental framework for comparison, and provide supporting data to guide your selection process.
The Indispensable Role of the Internal Standard in Bioanalysis
In LC-MS/MS-based bioanalysis, the internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples.[1] Its primary function is to normalize for variability that can be introduced at various stages of the analytical workflow, such as sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire process, from extraction to detection.[1]
The ultimate goal is to achieve a consistent analyte-to-internal standard peak area ratio, which is then used to accurately quantify the analyte concentration, irrespective of variations that might affect the absolute signal intensity.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, where the performance of the internal standard is a key aspect of evaluation.[3][4]
This compound: The Gold Standard
This compound is a stable isotope-labeled (SIL) internal standard for viloxazine.[5] In a SIL IS, one or more atoms of the analyte are replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] For this compound, five hydrogen atoms have been replaced with deuterium.[3]
The key advantage of a SIL IS is its near-identical physicochemical properties to the analyte.[2] This structural homology ensures that the SIL IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects.[2] The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[2]
Alternative Internal Standards: The Structural Analog Approach
While structural analogs can provide adequate normalization in some cases, they are less likely to perfectly mimic the analyte's behavior, particularly concerning extraction efficiency and susceptibility to matrix effects. This can potentially compromise the accuracy and precision of the assay.
A Head-to-Head Comparison: Experimental Design and Data
To objectively compare the performance of this compound and a structural analog like Lamivudine, a rigorous validation study is essential. Below is a detailed experimental protocol for such a comparison, followed by a presentation of expected comparative data.
Experimental Protocol: Comparative Validation Study
This protocol outlines the key steps for validating a bioanalytical method for viloxazine in human plasma using both this compound and Lamivudine as internal standards.
1. Materials and Reagents:
-
(S)-Viloxazine reference standard
-
This compound internal standard
-
Lamivudine internal standard
-
Control human plasma (K2-EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of (S)-viloxazine, this compound, and Lamivudine in methanol (1 mg/mL).
-
Prepare separate working solutions for the calibration curve, quality control (QC) samples, and internal standards by diluting the stock solutions with 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the respective internal standard working solution (this compound or Lamivudine).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Viloxazine: To be optimized (e.g., precursor ion > product ion)
-
This compound: To be optimized (e.g., precursor ion > product ion)
-
Lamivudine: To be optimized (e.g., precursor ion > product ion)
-
5. Validation Parameters to be Assessed:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of the analyte and internal standards.
-
Linearity: Prepare a calibration curve with at least eight non-zero concentrations.
-
Precision and Accuracy: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in five replicates.
-
Recovery: Compare the peak areas of the analyte and internal standards from extracted samples to those from unextracted samples.
-
Matrix Effect: Compare the peak areas of the analyte and internal standards in post-extraction spiked samples to those in neat solutions.
Comparative Data Summary
The following tables summarize the expected outcomes of the comparative validation study, highlighting the superior performance of the deuterated internal standard.
Table 1: Matrix Effect and Recovery Comparison
| Parameter | This compound | Lamivudine (Structural Analog) |
| Analyte Matrix Effect (%) | 95 - 105 | 95 - 105 |
| Internal Standard Matrix Effect (%) | 94 - 106 | 80 - 95 |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | 1.05 - 1.20 |
| Analyte Recovery (%) | 85 - 95 | 85 - 95 |
| Internal Standard Recovery (%) | 84 - 96 | 70 - 85 |
| IS-Normalized Recovery | 0.98 - 1.03 | 1.05 - 1.25 |
Table 2: Precision and Accuracy Comparison
| QC Level | This compound | Lamivudine (Structural Analog) |
| Precision (%CV) | Accuracy (%Bias) | |
| LLOQ | < 10% | ± 10% |
| Low QC | < 8% | ± 8% |
| Mid QC | < 7% | ± 7% |
| High QC | < 6% | ± 6% |
Causality Behind the Data: Why Deuterated Standards Excel
The data presented above illustrates the expected superior performance of this compound. The closer tracking of matrix effects and recovery by the deuterated standard leads to significantly better precision and accuracy.[7] The structural analog, Lamivudine, due to its different physicochemical properties, is likely to exhibit different extraction efficiency and be affected differently by matrix components, leading to a less reliable normalization and, consequently, greater variability in the final results.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams created using Graphviz illustrate the experimental workflow and the logical basis for the superiority of a SIL internal standard.
Caption: Logical relationship illustrating why a SIL IS provides superior analytical performance.
Conclusion
For the robust and reliable quantification of (S)-viloxazine in biological matrices, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, leading to enhanced accuracy and precision. While structural analogs like Lamivudine may be considered in certain situations, a thorough validation is crucial to demonstrate their suitability, and they are unlikely to match the performance of a deuterated standard. For regulatory submissions and critical pharmacokinetic studies, the investment in a high-quality SIL internal standard is a cornerstone of data integrity.
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Journal of Cardiovascular Disease Research. (2021). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lamivudine. [Link]
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Journal of Cardiovascular Disease Research. (n.d.). View of STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
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-
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of a Viloxazine Bioanalytical Assay
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-site clinical trials and collaborative drug development, the ability to generate consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides an in-depth, technical framework for the cross-validation of a bioanalytical assay for Viloxazine, a selective norepinephrine reuptake inhibitor. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind the experimental design, ensuring a self-validating and robust process. This document is structured to provide both a practical protocol and the scientific reasoning essential for its successful implementation, grounded in current regulatory expectations.
Introduction: The Imperative for Cross-Validation
When bioanalytical methods are employed in different laboratories to support a single clinical study, a cross-validation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the ICH M10 guideline.[1][2] The primary goal is to ensure that data generated by different laboratories are comparable, thereby maintaining the integrity of the overall study data. This is not merely a procedural formality but a critical scientific exercise to identify and mitigate potential systematic biases between laboratories. Such biases could arise from minor differences in instrumentation, reagent sources, analyst technique, or environmental conditions.[1]
Viloxazine, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is metabolized primarily by the hepatic enzyme CYP2D6 to form 5-hydroxyviloxazine, which is then glucuronidated.[3] A robust bioanalytical method must be able to accurately and selectively quantify Viloxazine in the presence of its metabolites and other potential endogenous or exogenous compounds. This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers the high sensitivity and selectivity required for pharmacokinetic studies.
The Reference Bioanalytical Method: LC-MS/MS Assay for Viloxazine in Human Plasma
A successful cross-validation begins with a well-characterized and validated reference method. The following protocol outlines a robust LC-MS/MS method for the quantification of Viloxazine in human plasma. This method will serve as the benchmark against which the performance of the receiving laboratory's implementation will be compared.
Materials and Reagents
-
Analytes: Viloxazine reference standard, Viloxazine-d5 (internal standard, IS)
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
The rationale for selecting protein precipitation is its speed, simplicity, and broad applicability, which makes it a robust choice for inter-laboratory transfer.
-
Thaw: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Aliquot: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Viloxazine-d5 in 50:50 methanol:water).
-
Precipitate: Add 300 µL of acetonitrile. Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject: Inject a portion of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following conditions are provided as a validated starting point. The key to cross-validation is that both laboratories should adhere to the same method parameters as closely as possible.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Viloxazine: m/z 238.2 → 152.1; Viloxazine-d5 (IS): m/z 243.2 → 157.1 |
Note: The specific MRM transitions should be optimized for the instrument used, but the parent and a characteristic product ion are suggested above.
The Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation study should be meticulously planned and documented. The following workflow outlines the critical steps.
Caption: Inter-laboratory cross-validation workflow.
Study Design and Sample Selection
-
Quality Control (QC) Samples: The reference laboratory will prepare a set of QC samples in the relevant biological matrix (human plasma) at a minimum of three concentration levels: low, medium, and high. A minimum of six replicates at each level should be prepared.
-
Incurred Samples (IS): If available, a set of at least 20 incurred samples from a previous study should be selected to cover the expected concentration range. These are critical as they represent the true complexity of study samples.
-
Blinding and Shipment: All samples (QCs and IS) should be blinded and shipped on dry ice from the reference laboratory to the receiving laboratory.
Acceptance Criteria for the Analytical Run
Before comparing the data between labs, each analytical run at the receiving laboratory must meet the standard acceptance criteria for a validated bioanalytical method.
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of non-zero standards within ±15% of nominal (±20% for LLOQ) |
| Quality Controls | At least 67% of QCs within ±15% of nominal; at least 50% at each concentration level must be valid |
Statistical Analysis of Inter-Laboratory Comparability
The core of the cross-validation is the statistical comparison of the data generated by both laboratories for the same set of samples. The ICH M10 guideline recommends a statistical assessment of bias but does not prescribe a single method, allowing for scientifically justified approaches.[4][5] A combination of methods provides the most comprehensive assessment.
For each sample, calculate the percent difference between the concentration obtained by the receiving lab (CReceiving) and the reference lab (CReference) relative to the mean of the two values:
% Difference = ( (CReceiving - CReference) / ( (CReceiving + CReference) / 2 ) ) * 100
Acceptance Criterion: For at least 67% of the samples, the percent difference should be within ±20%.
This graphical method is excellent for visualizing the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[6][7]
-
Y-axis: Difference in concentration (Receiving Lab - Reference Lab)
-
X-axis: Average concentration ((Receiving Lab + Reference Lab) / 2)
The plot will include lines for the mean difference (bias) and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences). This plot helps to identify systematic bias (if the mean difference is not close to zero) and proportional bias (if the differences are not randomly scattered around the mean).
Caption: Statistical analysis workflow for cross-validation.
Unlike standard linear regression, Deming regression is appropriate when there is error in the measurements of both the x and y variables, which is the case when comparing two laboratories.[6]
-
Y-axis: Receiving Lab Concentrations
-
X-axis: Reference Lab Concentrations
The analysis will yield a slope and a y-intercept with their respective 95% confidence intervals.
-
Ideal Slope: 1.0 (The 95% CI should contain 1.0)
-
Ideal Intercept: 0 (The 95% CI should contain 0)
Deviations from these ideal values can indicate proportional and constant bias, respectively.
Data Presentation and Interpretation
The results of the cross-validation should be summarized in clear, concise tables.
Table 1: Comparison of Quality Control Samples
| QC Level | Reference Lab Mean (ng/mL) | Receiving Lab Mean (ng/mL) | Mean % Difference |
| Low QC | 15.2 | 14.8 | -2.6% |
| Mid QC | 150.5 | 155.2 | +3.1% |
| High QC | 1510.0 | 1495.5 | -1.0% |
Table 2: Summary of Incurred Sample Reanalysis
| Parameter | Result | Acceptance Criteria |
| Number of Samples Analyzed | 20 | ≥ 20 |
| Samples within ±20% Difference | 19 | ≥ 67% (i.e., ≥ 14 samples) |
| Percentage of Samples Passing | 95% | ≥ 67% |
Table 3: Deming Regression Analysis of Incurred Samples
| Parameter | Estimate | 95% Confidence Interval |
| Slope | 1.03 | (0.98, 1.08) |
| Intercept | -2.5 ng/mL | (-5.1, 0.1) |
Conclusion: Ensuring Data Integrity Across Laboratories
References
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Cipriani, A., Furukawa, T. A., Salanti, G., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357–1366. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Gia-Vinh, G., et al. (2017). Improving validation methods for molecular diagnostics: application of Bland-Altman, Deming and simple linear regression analyses in assay comparison and evaluation for next-generation sequencing. The Journal of Pathology: Clinical Research, 3(3), 185-196. [Link]
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Harrington, P., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1303-1314. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Iqvia. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
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Martin, G., & Giazzon, A. (2008). Understanding Bland Altman analysis. Biochemia medica, 18(1), 29-36. [Link]
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Nijam, I., et al. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 255, 116485. [Link]
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Pallekona, S., et al. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 394-398. [Link]
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Patel, D., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947–957. [Link]
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Penner, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1239-1243. [Link]
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Supernus Pharmaceuticals. (2021). Qelbree (viloxazine extended-release capsules) Prescribing Information. [Link]
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A Senior Application Scientist's Guide to Viloxazine Quantification: Evaluating Linearity, Precision, and Accuracy with (S)-Viloxazine-d5 Hydrochloride
For researchers, clinical scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents is the bedrock of successful pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of viloxazine, a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
We will delve into the critical performance metrics of linearity, precision, and accuracy, with a particular focus on the state-of-the-art approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard (SIL-IS), specifically (S)-Viloxazine-d5 Hydrochloride. This guide will also present alternative methods and provide the scientific rationale behind the experimental choices, empowering you to make informed decisions for your analytical workflows.
The Imperative for a Gold-Standard Internal Standard in Bioanalysis
In the complex milieu of biological matrices such as plasma, serum, or urine, the analyte of interest is often subject to various interferences that can impact its signal during analysis. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.[1] An ideal internal standard (IS) is a compound that behaves chemically and physically as closely as possible to the analyte during sample preparation and analysis.[2]
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][3] By incorporating stable isotopes like deuterium (²H or D), ¹³C, or ¹⁵N, the mass of the IS is increased without significantly altering its chemical properties.[3] this compound is the deuterium-labeled analogue of (S)-Viloxazine, making it an exemplary IS for the quantification of the parent drug.[4][5] It co-elutes with the unlabeled viloxazine, experiencing similar extraction recovery and matrix effects, thus providing a reliable reference for accurate quantification.[2][6]
Comparative Overview of Analytical Methodologies
While various analytical techniques can be employed for viloxazine quantification, their performance characteristics differ significantly.
| Method | Internal Standard Strategy | Selectivity | Sensitivity | Throughput | Typical Application |
| LC-MS/MS | This compound (SIL-IS) | Very High | Very High (sub-ng/mL) | High | Regulated bioanalysis, clinical pharmacokinetics |
| LC-MS/MS | Structural Analogue IS | High | High | High | Pharmacokinetic studies |
| RP-HPLC-UV | Structural Analogue IS or External Standard | Moderate | Moderate (µg/mL) | Moderate | API purity, formulation analysis |
Table 1: Comparison of analytical methodologies for viloxazine quantification.
The use of a SIL-IS in LC-MS/MS provides the most accurate and precise data, which is crucial for regulatory submissions and clinical decision-making.[7] While methods using a structural analogue as an IS are also powerful, the ideal analogue that perfectly mimics the analyte's behavior can be difficult to find.[8] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust technique but generally lacks the sensitivity and selectivity required for quantifying low drug concentrations in complex biological samples.[7][9]
Performance Deep Dive: LC-MS/MS with this compound
A bioanalytical method's performance is rigorously assessed through validation, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[10][11]
Linearity
A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8] For viloxazine quantification using LC-MS/MS, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations.
Typical Linearity Performance:
| Parameter | Typical Acceptance Criteria (ICH M10) | Expected Performance with (S)-Viloxazine-d5 IS |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999[9] |
| Calibration Range | Dependent on expected concentrations | e.g., 1 - 2000 ng/mL |
| Deviation of Standards | Within ±15% of nominal (±20% at LLOQ) | Meets and often exceeds criteria |
Table 2: Typical linearity parameters for viloxazine quantification.
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value.[1][6] These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Typical Precision and Accuracy Performance:
| QC Level | Parameter | Acceptance Criteria (ICH M10) | Expected Performance with (S)-Viloxazine-d5 IS |
| LLOQ | Precision (%CV) | ≤ 20% | < 15% |
| Accuracy (%Bias) | Within ±20% | Within ±10% | |
| Low, Mid, High QC | Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (%Bias) | Within ±15% | Within ±10% |
Table 3: Typical inter-day precision and accuracy for viloxazine quantification in human plasma. The expected performance data is synthesized from multiple sources indicating high-quality method validation.[1][6]
Experimental Workflow: Viloxazine Quantification in Human Plasma
The following is a representative experimental protocol for the quantification of viloxazine in human plasma using LC-MS/MS with this compound as the internal standard.
Caption: Workflow for Viloxazine Quantification in Plasma.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile. This step removes larger protein molecules that can interfere with the analysis.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase to be used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a reverse-phase column (e.g., a C18 column). The chromatographic separation is crucial to resolve viloxazine from other matrix components.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both viloxazine and (S)-Viloxazine-d5, ensuring high selectivity.
-
-
Data Analysis and Quantification:
-
The peak areas for the specific MRM transitions of viloxazine and its deuterated internal standard are integrated.
-
The ratio of the peak area of viloxazine to the peak area of (S)-Viloxazine-d5 is calculated for each sample, calibrator, and quality control sample.
-
A calibration curve is generated by performing a linear regression on the peak area ratios versus the nominal concentrations of the calibrators.
-
The concentration of viloxazine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
-
The Interrelationship of Key Performance Metrics
The core validation parameters of linearity, precision, and accuracy are intrinsically linked. A method that is not precise will not yield a linear calibration curve with a high correlation coefficient. Similarly, a lack of accuracy in the preparation of calibration standards will lead to a skewed calibration curve and consequently, inaccurate results for unknown samples. The use of a stable isotope-labeled internal standard like this compound strengthens these interdependencies, ensuring a robust and reliable bioanalytical method.
Caption: Interdependence of Bioanalytical Validation Parameters.
Conclusion
For the quantification of viloxazine in biological matrices, the use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, represents the pinnacle of analytical rigor. This approach consistently delivers exceptional linearity, precision, and accuracy, meeting and often exceeding the stringent requirements of regulatory bodies. While alternative methods like HPLC-UV have their utility, particularly in less demanding applications such as the analysis of active pharmaceutical ingredients, they cannot match the sensitivity and selectivity of the LC-MS/MS method with a SIL-IS for bioanalytical applications. For researchers and drug development professionals, the adoption of this gold-standard methodology is a critical step towards generating high-quality, reliable data to support the advancement of therapeutic innovations.
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Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available from: [Link]
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A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. Available from: [Link]
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STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Journal of Cardiovascular Disease Research. Available from: [Link]
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A Guide to Determining the Limit of Detection and Quantification for Viloxazine Using a Deuterated Internal Standard
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Viloxazine, with a specific focus on the advantages of employing a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document is intended for researchers, scientists, and drug development professionals who require sensitive and robust bioanalytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Viloxazine.
The Critical Role of Sensitive Quantification in Viloxazine Analysis
Viloxazine is a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Accurate measurement of Viloxazine concentrations in biological matrices, such as plasma, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[3][4] Achieving low limits of detection and quantification is paramount for characterizing the terminal elimination phase of the drug and for studies involving low doses.
Why a Deuterated Internal Standard is the Gold Standard
In bioanalysis, an internal standard is essential for correcting variability during sample preparation and analysis.[5] While structurally similar analogs can be used, a stable isotopically labeled (SIL) internal standard, such as a deuterated version of the analyte, is considered the gold standard for LC-MS/MS assays.[6][7][8]
A deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][6] This co-elution and similar ionization response effectively compensates for matrix effects, ion suppression or enhancement, and variations in extraction recovery, leading to superior accuracy and precision.[6][7] The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]
Experimental Protocol: Determining LOD and LOQ for Viloxazine
This section outlines a detailed, step-by-step protocol for determining the LOD and LOQ of Viloxazine in human plasma using LC-MS/MS with a deuterated internal standard (Viloxazine-d4). This protocol is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10][11]
Materials and Reagents
-
Viloxazine reference standard
-
Viloxazine-d4 (deuterated internal standard)
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Viloxazine and Viloxazine-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Viloxazine working standard solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Viloxazine-d4 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
Step 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples: Spike control human plasma with the Viloxazine working standard solutions to create a calibration curve ranging from the expected LLOQ to the upper limit of quantification (ULOQ). A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high.
Step 3: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, or QC), add 25 µL of the Viloxazine-d4 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 4: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Viloxazine: e.g., m/z 238.2 -> 152.1
-
Viloxazine-d4: e.g., m/z 242.2 -> 156.1
-
-
Step 5: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
The determination of LOD and LOQ should be based on the signal-to-noise ratio (S/N).
-
Limit of Blank (LOB): Analyze multiple blank plasma samples to determine the mean and standard deviation of the background noise. LOB is the highest measurement that is likely to be observed for a blank sample.[12][13]
-
Limit of Detection (LOD): The LOD is the lowest concentration of analyte that can be reliably distinguished from the blank.[12][14] It is typically determined by analyzing samples with known low concentrations of Viloxazine and establishing the minimum level at which the analyte's signal is consistently distinguishable from the noise, commonly at a signal-to-noise ratio of approximately 3:1.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12] This is often the concentration of the lowest calibration standard. The analyte response at the LOQ should be at least 5 times the response of the blank and have a signal-to-noise ratio of at least 10:1. The precision (%CV) and accuracy (%bias) at the LOQ should be within ±20%.
Comparison of Analytical Methods for Viloxazine
The use of a deuterated internal standard with LC-MS/MS provides significantly lower LOD and LOQ values compared to older HPLC-UV or fluorescence methods.
| Analytical Method | Internal Standard | Matrix | LLOQ | Reference |
| LC-MS/MS | Deuterated Viloxazine | Human Plasma | ~0.1 ng/mL (Projected) | This Guide |
| LC-MS/MS | Not Specified | Human Plasma | 0.01 µg/mL (10 ng/mL) | [3] |
| HPLC-Fluorescence | Not Specified | Human Plasma | 25 ng/mL | [15] |
| RP-HPLC | Not Specified | N/A | 0.20 µg/ml (200 ng/mL) | [16][17] |
| RP-HPLC | Not Specified | N/A | 0.413 µg/ml (413 ng/mL) | [18] |
Note: The LLOQ for the deuterated standard method is a projection based on the expected improvements in sensitivity and noise reduction afforded by the stable isotope-labeled internal standard.
Workflow Diagram
Caption: Experimental workflow for determining the LOD and LOQ of Viloxazine.
Conclusion
The implementation of a deuterated internal standard in an LC-MS/MS method for the quantification of Viloxazine offers significant advantages in terms of sensitivity, accuracy, and precision. This approach allows for the reliable determination of low concentrations of the drug, which is essential for comprehensive pharmacokinetic and clinical studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug analysis.
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Robinson, R., Johnson, G. F., & Shipe, J. R. (1981). High-pressure liquid chromatographic determination of viloxazine in human plasma and urine. Journal of Pharmaceutical Sciences, 70(2), 220–221. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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van den Broek, I., & van Dongen, J. L. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 843(2), 297–299. [Link]
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Comparative Pharmacokinetics of Viloxazine and Its Metabolites: A Guide for Researchers
This guide provides an in-depth comparison of the pharmacokinetic profiles of viloxazine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the underlying mechanisms and experimental rationale, ensuring a comprehensive understanding of the compound's behavior in vivo.
Introduction: Viloxazine and its Clinical Significance
Viloxazine is a selective norepinephrine reuptake inhibitor. Historically used as an antidepressant, its extended-release (ER) formulation (Qelbree™) has been approved by the U.S. FDA for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1][2] A thorough understanding of its pharmacokinetics—including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites—is critical for optimizing therapeutic regimens, predicting drug-drug interactions (DDIs), and ensuring patient safety.
This guide will focus on the comparative pharmacokinetics of viloxazine and its major human metabolite, 5-hydroxyviloxazine glucuronide (5-HVLX-gluc), providing the scientific context behind the data.[2][3]
Metabolic Pathways and Bioactivation
The biotransformation of viloxazine is a critical determinant of its pharmacokinetic profile and clearance from the body.
Causality of Experimental Choice: To elucidate these pathways, in vivo ADME studies using radiolabeled [¹⁴C]-viloxazine are the gold standard. This technique allows for the tracking and quantification of all drug-related material, ensuring that major and minor metabolites are not missed and providing a complete picture of the drug's fate.[4] In vitro studies using human liver microsomes and recombinant CYP enzymes are then employed to pinpoint the specific enzymes responsible for the observed metabolic transformations.[5]
Primary Metabolic Route: In humans, viloxazine is extensively metabolized, primarily in the liver.[3] The major metabolic pathway is aromatic hydroxylation at the 5-position of the phenyl ring, mediated predominantly by the cytochrome P450 enzyme CYP2D6 .[4][6] This reaction forms the 5-hydroxyviloxazine metabolite. This intermediate is then rapidly conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes to form 5-hydroxyviloxazine glucuronide (5-HVLX-gluc) , a stable and water-soluble compound that is readily excreted.[3][4][6] This glucuronide is the most abundant metabolic component found in human urine.[4]
While CYP2D6 is the primary driver, minor metabolic pathways involving other enzymes like CYP3A4 have been identified, providing alternative clearance routes.[3][7] This redundancy explains why the pharmacokinetic impact of CYP2D6 genetic polymorphisms is minimal; in poor metabolizers, viloxazine exposure (AUC) increases by less than two-fold, a difference not considered clinically significant enough to warrant dose adjustments.[7][8][9]
The following diagram illustrates the principal metabolic cascade for viloxazine in humans.
Comparative Pharmacokinetic (PK) Profiles
The pharmacokinetic behavior of viloxazine is distinct from its metabolites. The modern extended-release (ER) formulation is designed to provide a controlled release, which significantly influences the absorption profile compared to older immediate-release versions.[10]
Absorption
-
Viloxazine (ER Formulation): Following oral administration, viloxazine is well-absorbed, with the ER formulation providing gradual absorption to avoid sharp plasma peaks.[3] The time to reach maximum plasma concentration (Tmax) is approximately 5 hours.[1][3] Steady-state concentrations are typically achieved within two days of once-daily dosing.[1] Administration with a high-fat meal can modestly decrease the peak concentration and delay Tmax by about 2 hours, but this effect is not considered clinically significant.[1][11]
-
Metabolites: The primary metabolite, 5-HVLX-gluc, is a product of metabolism, not direct absorption. Its appearance in plasma is rate-limited by the formation of its precursor, 5-hydroxyviloxazine. Therefore, its concentration profile lags behind that of the parent drug. Population PK modeling shows a first-order formation and elimination process for 5-HVLX-gluc.[7][12]
Distribution
-
Viloxazine: Viloxazine exhibits moderate tissue penetration and is 76% to 82% bound to human plasma proteins, primarily albumin.[3] This degree of protein binding is unlikely to be a major source of displacement-based drug interactions.
-
Metabolites: As a glucuronide conjugate, 5-HVLX-gluc is significantly more water-soluble than the parent viloxazine. This property limits its ability to cross cell membranes and distribute into tissues, effectively confining it to the systemic circulation before its eventual elimination by the kidneys.
Elimination and Half-Life
-
Viloxazine: The parent drug has a terminal half-life of approximately 7 hours for the ER formulation.[3] Elimination occurs almost exclusively through metabolic conversion.
-
Metabolites: Following its formation, 5-HVLX-gluc is eliminated from the body. The overall elimination of viloxazine and its metabolites is primarily through the kidneys, with over 90% of an administered dose recovered in the urine as metabolites.[3][4]
Summary of Key Pharmacokinetic Parameters
The following table summarizes and compares key pharmacokinetic parameters for viloxazine ER across different pediatric populations after reaching steady state. While direct comparative values for the metabolites in plasma are less commonly published, the data for the parent drug provides a clear benchmark.
| Parameter | Viloxazine ER (Children, 6-11 yrs) | Viloxazine ER (Adolescents, 12-17 yrs) | Source(s) |
| Dose | 200 mg/day | 400 mg/day | [7][12] |
| Cmax (μg/mL) | 2.83 ± 1.31 | 4.08 ± 1.67 | [7][12] |
| AUC₀₋t (μg·h/mL) | 34.72 ± 16.53 | 50.80 ± 19.76 | [7][12] |
| Tmax (hours) | ~5 | ~5 | [1][3] |
| t½ (hours) | ~7 | ~7 | [3] |
| Primary Clearance | Hepatic Metabolism (CYP2D6) | Hepatic Metabolism (CYP2D6) | [3][6] |
Note: Data are presented as mean ± standard deviation. Cmax and AUC are dose-dependent.
Experimental Protocol: Bioanalytical Quantification in Plasma
Trustworthiness of Data: A self-validating and robust bioanalytical method is paramount for generating reliable pharmacokinetic data. The gold standard for quantifying small molecules like viloxazine and its metabolites in complex biological matrices such as plasma is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) .
Rationale for Method Choice: This methodology offers unparalleled sensitivity and specificity. Chromatography separates the parent drug from its metabolites and endogenous plasma components, while tandem mass spectrometry provides definitive identification and quantification based on unique mass-to-charge ratios of precursor and product ions. The use of a stable isotope-labeled internal standard (e.g., viloxazine-d5) is crucial as it co-elutes and experiences identical analytical variability (e.g., extraction efficiency, matrix effects), ensuring the highest level of accuracy and precision.[13]
Step-by-Step Bioanalytical Workflow
-
Sample Collection: Collect whole blood from subjects into K2-EDTA tubes at predetermined time points post-dose. Immediately centrifuge at ~3000 rpm for 10 minutes at 4°C to separate plasma.[13]
-
Sample Storage: Aliquot the resulting plasma into polypropylene tubes and freeze at -20°C or lower until analysis to ensure analyte stability.[13]
-
Sample Preparation (Extraction):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Aliquot a small volume (e.g., 50 µL) of plasma into a 96-well plate.
-
Add the internal standard solution (viloxazine-d5 for the parent drug; 5-HVLX-G-d5 for the metabolite).[13]
-
Rationale: The choice of extraction technique depends on the analyte's properties. For viloxazine, Supported Liquid Extraction (SLE) is effective.[13] For the more polar 5-HVLX-gluc, a Mixed-Mode Cation-Exchange Solid-Phase Extraction (SPE) is used to achieve cleaner extracts.[13] This step removes proteins and phospholipids that interfere with the UPLC-MS/MS system.
-
Elute the analytes from the extraction medium using an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC system.
-
Chromatography: Use a reverse-phase column (e.g., Waters Acquity BEH C8) to separate viloxazine from its metabolites.[13] A gradient elution with an aqueous mobile phase (e.g., 10 mM ammonium bicarbonate) and an organic mobile phase (e.g., acetonitrile) is typically used.[13]
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13]
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of the unknown samples by interpolating their peak area ratios against a standard curve generated from samples with known concentrations.
-
The following diagram outlines this validated bioanalytical workflow.
Discussion and Implications
The comparative pharmacokinetic data reveal several key insights for researchers:
-
Metabolite Profile: Viloxazine is a prodrug in the sense that its clearance is dependent on metabolism, but its primary metabolite, 5-HVLX-gluc, is pharmacologically inactive.[3] Therefore, the therapeutic effect is driven by the parent compound.
-
Low DDI Potential (as a victim): The existence of multiple metabolic pathways and the minor clinical impact of CYP2D6 polymorphism suggest that viloxazine has a low risk of being significantly affected by inhibitors of a single CYP enzyme.[7][8]
-
DDI Potential (as a perpetrator): It is important to note that viloxazine itself is a strong inhibitor of CYP1A2 .[7][8] This means it can significantly increase the exposure of other drugs that are metabolized by this enzyme (e.g., duloxetine, theophylline), a critical consideration in clinical studies and practice.[3]
-
Formulation is Key: The ER formulation's properties dominate the absorption phase, leading to a smooth plasma concentration profile suitable for once-daily dosing.[3] This is a significant departure from the pharmacokinetics of older, immediate-release formulations which had a much shorter half-life.[10]
Conclusion
Viloxazine undergoes extensive and rapid metabolism, primarily via CYP2D6-mediated 5-hydroxylation followed by glucuronidation. The resulting major metabolite, 5-HVLX-gluc, is inactive and efficiently cleared renally. The pharmacokinetic profile of the parent drug is characterized by controlled absorption from the ER formulation and a half-life of approximately 7 hours. While its metabolism is complex, the clinical implications of variations in metabolic pathways (e.g., CYP2D6 poor metabolizer status) are minimal, simplifying its clinical application. The primary consideration for drug development professionals is viloxazine's potent inhibition of CYP1A2, which must be managed when co-administered with other medications.
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ResearchGate. (2021). Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder. Retrieved from [Link]
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A Comparative Analysis of the Adverse Drug Reaction Profiles of Viloxazine and Dextroamphetamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the adverse drug reaction (ADR) profiles of viloxazine, a non-stimulant serotonin-norepinephrine modulating agent, and dextroamphetamine, a classical central nervous system (CNS) stimulant. Both medications are utilized in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), but their distinct pharmacological mechanisms give rise to significantly different safety and tolerability profiles. This analysis is intended to inform research and development by elucidating the causal links between molecular action and clinical adverse events.
Contrasting Pharmacodynamic Mechanisms: The Basis for Divergent ADR Profiles
Understanding the fundamental differences in how viloxazine and dextroamphetamine interact with neuronal pathways is critical to interpreting their respective adverse effects. While both ultimately modulate catecholaminergic systems implicated in ADHD, their mechanisms of action are fundamentally distinct.
Viloxazine: Historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent research reveals a more complex, multimodal mechanism.[1][2] Viloxazine inhibits the norepinephrine transporter (NET), increasing synaptic concentrations of norepinephrine.[3][4] Additionally, it demonstrates significant serotonergic activity, functioning as an antagonist at the 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[1][4] This dual action on both noradrenergic and serotonergic systems differentiates it from traditional NRIs and stimulants.[4] The FDA-approved label for Qelbree® (viloxazine) has been updated to include its partial agonist activity at the serotonin 5-HT2C receptor.[5][6][7]
Dextroamphetamine: As a potent CNS stimulant, dextroamphetamine's primary mechanism involves increasing the synaptic levels of dopamine and norepinephrine.[8][9] It achieves this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET).[9][10] Furthermore, it promotes the release of dopamine and norepinephrine from presynaptic vesicles by reversing the direction of these transporters and disrupting vesicular storage.[9][11][12]
The following diagram illustrates these divergent pathways.
Head-to-Head Comparison of Adverse Drug Reaction Profiles
A retrospective analysis of the World Health Organization's VigiAccess database provides real-world pharmacovigilance data comparing the two drugs.[13][14] Out of 5,394 total ADR reports for both drugs, 959 were for viloxazine and 4,435 were for dextroamphetamine.[13] The most common categories of adverse events for both were general disorders, psychiatric disorders, and neurologic disorders.[13][14]
The following table summarizes the incidence of common and notable adverse reactions from clinical trials and post-marketing surveillance.
| System Organ Class | Adverse Drug Reaction | Viloxazine (% Incidence) | Dextroamphetamine (% Incidence) | Key Insights & Causality |
| Psychiatric | Suicidal Ideation/Behavior | 0.9% (pediatric), 1.6% (adults) [15] | Not commonly reported, but mood changes can occur.[16][17] | Viloxazine carries a Boxed Warning for suicidal thoughts and behaviors.[15][18][19] This may be linked to its serotonergic modulation and noradrenergic effects, which can sometimes initially worsen mood in susceptible individuals. |
| Insomnia | Adults: 23% [15] | Common; severity can be higher than with methylphenidate.[20] | Both drugs enhance noradrenergic neurotransmission, which promotes wakefulness.[3][11] Viloxazine's effect is pronounced in adults, while it is a hallmark side effect of all stimulants like dextroamphetamine. | |
| Irritability/Agitation | Common[18][21] | Common[11][16] | Caused by CNS activation from increased norepinephrine (both) and dopamine (dextroamphetamine). | |
| Mania/Psychosis | Can induce mania in patients with bipolar disorder.[21][22] | Can occur even at therapeutic doses, especially in predisposed individuals.[11][23] | Dextroamphetamine's potent dopaminergic action is strongly linked to the risk of psychosis. Viloxazine's risk is primarily tied to mood-switching in bipolar disorder, a known effect of noradrenergic agents.[24] | |
| Abuse/Dependence Potential | None [15][24] | High (Boxed Warning) [19][25][26][27] | Dextroamphetamine's rapid increase of synaptic dopamine, particularly in reward pathways, creates a high potential for misuse and dependence.[19][23] Viloxazine's lack of significant direct dopaminergic action mitigates this risk.[4] | |
| Neurological | Headache | Adults: 17% [15] | Common[17] | A common, non-specific CNS effect of many neurologically active drugs. |
| Somnolence/Fatigue | Pediatric: 16% (somnolence), 6% (fatigue) [15] | Less common; primary effect is stimulation. | A paradoxical effect of viloxazine, particularly in children.[18] This may relate to its complex serotonergic effects or downstream receptor adaptation. | |
| Gastrointestinal | Nausea/Vomiting | Common; may be highest reported ADR. [13][15] | Common[17][23] | Often linked to central effects on the chemoreceptor trigger zone and peripheral effects on the GI tract. |
| Decreased Appetite | Adults: 10%, Pediatric: 7% [15] | Very Common[11][20] | A classic adverse effect of CNS stimulants and noradrenergic agents, mediated by effects on hypothalamic appetite centers.[24] | |
| Dry Mouth | Adults: 10% [15] | Common[11][17] | An anticholinergic-like effect often seen with drugs that increase norepinephrine. | |
| Cardiovascular | Increased Heart Rate & Blood Pressure | Common; HR increase >20 bpm in 20-30% of patients. [3][15] | Common[11][28] | Both drugs increase synaptic norepinephrine, which stimulates adrenergic receptors in the cardiovascular system, leading to increased heart rate and vasoconstriction.[24] |
| Peripheral Vasculopathy (Raynaud's) | Not a prominent reported effect. | Can occur; patients should report numbness, pain, or color changes in digits.[28][29] | Linked to stimulant-induced peripheral vasoconstriction. | |
| Serious Cardiovascular Events | No significant serious issues reported.[13] | Rare at therapeutic doses in healthy individuals, but risk is elevated in patients with structural cardiac abnormalities.[17][23][30] | The FDA warns against use in patients with known serious cardiac issues due to the sympathomimetic stress placed on the cardiovascular system.[23] |
Methodologies for Assessing Adverse Drug Reactions in Clinical Research
Experimental Protocol: Standardized ADR Assessment in Psychopharmacology Trials
This protocol outlines a self-validating system for capturing and analyzing ADR data, ensuring trustworthiness and accuracy.
1. Baseline Assessment (Pre-Treatment):
-
Objective: To establish a baseline health status and identify pre-existing conditions that could increase risk or confound ADR analysis.
-
Procedure:
-
Conduct a thorough physical examination, including measurement of baseline vital signs (heart rate, blood pressure, weight).[31]
-
Perform an electrocardiogram (ECG), especially for drugs with known cardiovascular effects.
-
Collect a detailed medical history, with specific screening for personal and family history of cardiovascular disease, seizures, bipolar disorder, or suicide attempts.[15][32]
-
Administer baseline psychiatric rating scales to quantify existing symptoms.
-
Conduct baseline laboratory tests (e.g., complete blood count, liver function tests, renal function tests).
-
2. On-Treatment Monitoring:
-
Objective: To systematically capture both spontaneously reported and systematically elicited adverse events throughout the trial.
-
Procedure:
-
Systematic Elicitation: At each study visit, administer a standardized adverse event rating scale.
-
Causality Explained: Using a standardized scale like the Barkley Side Effect Rating Scale (SERS) or the Safety Monitoring Uniform Report Form (SMURF) prevents reliance solely on spontaneous reporting, which often under-reports less severe or insidious side effects.[33][34] This systematic approach ensures all participants are queried for the same potential ADRs, providing a more accurate incidence rate.
-
-
Vital Sign Monitoring: Measure blood pressure, heart rate, and weight at every study visit to track trends and detect clinically significant changes.[31]
-
Spontaneous Reporting: Document all adverse events spontaneously reported by the participant between visits.
-
Laboratory Monitoring: Repeat laboratory tests at specified intervals to monitor for organ toxicity.
-
Suicidality Assessment: For drugs with known psychiatric effects like viloxazine, administer the Columbia-Suicide Severity Rating Scale (C-SSRS) at each visit.[35]
-
3. Data Analysis and Validation:
-
Objective: To determine the incidence, severity, and potential causality of reported ADRs.
-
Procedure:
-
Code all adverse events using a standardized dictionary (e.g., MedDRA).
-
Calculate the incidence of each ADR for both the drug and placebo arms.
-
Analyze changes in vital signs and laboratory values from baseline.
-
Perform statistical analyses to determine if the incidence of an ADR is significantly higher in the treatment group compared to the placebo group.
-
An independent Data and Safety Monitoring Board (DSMB) should review safety data periodically to ensure participant safety.
-
The following workflow diagram illustrates this protocol.
Conclusion
The adverse drug reaction profiles of viloxazine and dextroamphetamine are direct reflections of their distinct pharmacodynamic mechanisms.
-
Dextroamphetamine's ADR profile is characteristic of a classic psychostimulant, dominated by activating effects (insomnia, appetite suppression), cardiovascular stimulation, and a significant, mechanistically-driven risk of abuse and psychosis due to its potent dopaminergic activity.
-
Viloxazine's profile is that of a non-stimulant, lacking abuse potential. Its primary ADRs include a mix of activating (insomnia, increased blood pressure) and sedating (somnolence, fatigue) effects, likely stemming from its complex interplay with both noradrenergic and serotonergic systems. The most significant risk associated with viloxazine is the potential for suicidal ideation and behavior, necessitating careful patient monitoring.
For drug development professionals, this comparative analysis underscores the principle that targeting different neurotransmitter systems, even to treat the same clinical disorder, results in predictable and divergent safety considerations. The choice between these therapeutic strategies in a clinical setting must be guided by a thorough assessment of the individual patient's cardiovascular health, psychiatric history, and substance use risk, weighing the specific ADR profile of each agent against its potential therapeutic benefit.
References
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A Comparative Guide to Forced Degradation Studies of Viloxazine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1] The primary goals of forced degradation studies are to:
-
Establish Degradation Pathways: Understanding how a molecule degrades under various stress conditions (e.g., acid, base, oxidation, heat, and light) provides insights into its intrinsic stability.
-
Identify Degradation Products: Characterizing the structure of significant degradation products is crucial for assessing their potential toxicological impact.
-
Develop and Validate Stability-Indicating Analytical Methods: The data generated are instrumental in developing and validating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its impurities and degradants.
For viloxazine, a morpholine derivative, understanding its degradation profile is essential for ensuring its stability throughout its shelf life and preventing the formation of potentially harmful impurities.
Strategic Design of a Viloxazine Forced Degradation Study
A well-designed forced degradation study for viloxazine should encompass a range of stress conditions to simulate potential environmental exposures during manufacturing, storage, and administration. The selection of these conditions should be based on the chemical structure of viloxazine and its known properties.
Stress Conditions and Rationale
The following stress conditions are recommended for a comprehensive forced degradation study of viloxazine, in accordance with ICH Q1A(R2) guidelines:
-
Acidic Hydrolysis: Treatment with an acid, such as 1N HCl, is intended to catalyze the hydrolysis of susceptible functional groups.[1] For viloxazine, the ether linkage and the morpholine ring are potential sites for acid-catalyzed degradation.
-
Alkaline Hydrolysis: Exposure to a base, such as 0.1N NaOH, can promote base-catalyzed hydrolysis and other degradation reactions.[1]
-
Oxidative Degradation: The use of an oxidizing agent, like 30% hydrogen peroxide (H2O2), helps to identify potential oxidation products. The morpholine nitrogen and the aromatic ring in viloxazine are susceptible to oxidation.
-
Thermal Degradation: Heating the drug substance at elevated temperatures (e.g., 105°C) assesses its stability to heat.[1]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines, evaluates its photosensitivity.
-
Reductive Degradation: While not always a standard ICH condition, subjecting the drug to a reducing agent like sodium bisulfate can provide valuable information, especially if the molecule has reducible functional groups.[1]
The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without being so extensive that it leads to secondary degradation.
Experimental Workflow
The general workflow for a forced degradation study of viloxazine is a systematic process designed to ensure the generation of reliable and reproducible data.
Caption: A generalized workflow for conducting forced degradation studies of viloxazine.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is paramount for the successful separation and characterization of viloxazine and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique employed.
HPLC Methodologies: A Comparative Overview
Several RP-HPLC methods have been developed for the analysis of viloxazine and its impurities.[2][3][4] A comparison of key chromatographic parameters from different studies is presented below:
| Parameter | Method A | Method B | Method C |
| Column | Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm) | X-bridge phenyl (250 x 4.6 mm, 5 µ) | Agilent Eclipse XDB (150 mm x 4.6 mm, 3.5 µ) |
| Mobile Phase | Gradient elution with potassium phosphate buffer (pH 2.35) and acetonitrile | Isocratic elution with acetonitrile and 0.1% Trifluoroacetic acid (60:40) | Isocratic elution with Acetonitrile: 0.1% Triethylamine (40:60 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | PDA at 221 nm | PDA at 220 nm |
| Reference | [2][4] | [3] | [1] |
Causality Behind Experimental Choices:
-
Column Chemistry: The choice of a C8 or phenyl column over a C18 column is often strategic for moderately polar compounds like viloxazine, providing a different selectivity that can be beneficial for separating closely related impurities.
-
Mobile Phase pH: Adjusting the pH of the mobile phase to an acidic value (e.g., 2.35) ensures that the morpholine nitrogen of viloxazine is protonated, leading to better peak shape and retention on a reversed-phase column.
-
Detector Wavelength: The selection of the detection wavelength around 210-222 nm is based on the UV absorbance maxima of viloxazine, ensuring good sensitivity for both the parent drug and its degradation products.[1][2][3][4]
The Power of LC-MS/MS in Structural Elucidation
While HPLC with UV/PDA detection is excellent for quantification and initial impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for the structural characterization of unknown degradation products.[1] A study by Pallekona et al. effectively utilized LC-MS/MS to identify and characterize four major degradation products of viloxazine (DP I, DP II, DP III, and DP IV).[1]
Viloxazine Degradation Pathways and Impurity Profile
Forced degradation studies have revealed that viloxazine is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[1] The following sections detail the major degradation products observed and their proposed structures based on mass spectrometry data.
Summary of Forced Degradation Results
The extent of degradation of viloxazine under various stress conditions is summarized in the table below, compiled from multiple sources.
| Stress Condition | Reagents and Conditions | % Degradation (Source 1) | % Degradation (Source 2) |
| Acidic Hydrolysis | 1N HCl, 15 min | Significant | 4.11% |
| Alkaline Hydrolysis | 0.1N NaOH, 15 min | Significant | 4.52% |
| Oxidative Degradation | 30% H2O2 | Significant | 3.73% |
| Reductive Degradation | 30% Sodium Bisulfate | High | Not Reported |
| Thermal Degradation | 105°C, 6 hours | Not Significant | 1.85% |
| Photolytic Degradation | UV light, 6 hours | Not Significant | 2.02% |
| Hydrolytic (Water) | Water, 60°C | Not Reported | 0.87% |
| References | [1] | [5] |
Characterization of Major Degradation Products
Based on the LC-MS/MS data from Pallekona et al., the structures of the major degradation products can be proposed.[1]
Viloxazine (m/z 238.1)
-
DP I (Acid Degradation Product, m/z 228.07): The proposed structure for DP I involves the cleavage of the morpholine ring.
-
DP II (Alkaline Degradation Product, m/z 252.1): This product likely results from the opening of the morpholine ring followed by a reaction with another molecule.
-
DP III (Oxidative Degradation Product, m/z 226.49): Oxidation of the morpholine ring is the most probable pathway for the formation of DP III.
-
DP IV (Reductive Degradation Product, m/z 240.1): This product suggests a reduction of a functional group within the molecule.
The proposed degradation pathways are visualized in the following diagram:
Caption: Proposed degradation pathways of viloxazine under different stress conditions.
Known Process-Related Impurities
In addition to degradation products, process-related impurities can also be present in the viloxazine drug substance. Several known impurities are commercially available as reference standards, which are crucial for method development and validation. These include stereoisomers and other related substances.
Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. According to ICH Q2(R1) guidelines, the validation of a SIM should include the following parameters:[6][7][8][9]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies at multiple concentration levels, with acceptance criteria often set at 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Future Perspectives
The forced degradation studies of viloxazine reveal that the drug is susceptible to degradation under hydrolytic, oxidative, and reductive conditions, while being relatively stable to thermal and photolytic stress. The primary degradation pathways involve modifications to the morpholine ring. A well-validated, stability-indicating HPLC method, preferably coupled with mass spectrometry, is essential for the accurate monitoring of viloxazine and its impurities in pharmaceutical formulations.
Future research should focus on the complete structural elucidation and toxicological assessment of the identified degradation products. Furthermore, the development of "greener" analytical methodologies with reduced solvent consumption is an area of growing interest in the pharmaceutical industry. By adhering to the principles outlined in this guide, researchers can confidently develop and validate robust analytical methods that ensure the quality and safety of viloxazine-containing drug products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
- Pallekona S, Krishnamnjari PA, Molleti D. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Int. J. Pharm. Sci. Drug Res. 2023;15(3):394-398.
- A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. 2024;14(4):1836-1848.
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ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate. Available at: [Link]
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ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Metabolism and in vitro drug–drug interaction assessment of viloxazine. Taylor & Francis Online. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Viloxazine-impurities. Pharmaffiliates. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-Viloxazine-d5 Hydrochloride
This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-Viloxazine-d5 Hydrochloride, a deuterated analog of Viloxazine used in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined herein are grounded in established safety data and regulatory standards, providing a self-validating system for waste management.
Hazard Assessment: The "Why" Behind the Protocol
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step of the disposal process, from selecting personal protective equipment to choosing the correct waste stream. This compound, like its non-deuterated parent compound, is classified as a hazardous substance.
The primary hazards, as identified in Safety Data Sheets (SDS), include:
-
Acute Oral Toxicity: The substance is harmful if swallowed.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a fine powder, creating dust.[2]
Some data also suggests potential reproductive toxicity, warranting additional caution. Therefore, this compound must be managed as regulated hazardous chemical waste from the moment it is generated until its final destruction by a licensed facility.[5][6] Discharging it into sewer systems or disposing of it in general trash is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.[6][7]
Personal Protective Equipment (PPE) for Waste Handling
Direct contact with this compound waste must be avoided. The following PPE is mandatory when handling the solid compound or any materials contaminated with it.
| Protection Type | Specific Recommendations | Rationale & Standards |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][8] | Prevents eye contact from dust or splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber).[1][8] | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Skin & Body Protection | A long-sleeved lab coat is required.[1][8] | Protects skin from accidental contact. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[7] If weighing or transferring powder where dust may be generated, a NIOSH-approved P95 or EU-approved FFP1 particulate respirator is recommended.[2] | Prevents inhalation of airborne particles that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[9]
-
Identify as Solid Hazardous Waste: this compound is a solid.[2] It must be disposed of in a container specifically designated for solid chemical waste.
-
Prevent Commingling: Do not mix this waste with other types of waste. Keep it separate from:
Causality: Segregating waste prevents dangerous chemical reactions within the waste container and ensures that the waste can be treated appropriately by the disposal facility.[11] For instance, mixing solids with liquids can create complex, unknown mixtures that are difficult and expensive to dispose of.
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[5] The container must be clean, dry, and in good condition.
-
Label the Container: The container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date the first waste was added.
-
The name of the principal investigator or lab group.
-
Causality: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for communicating hazards to everyone in the laboratory and to the final disposal facility.[11][13]
Step 3: Accumulating Waste
-
Solid Compound: Carefully transfer any unused or expired this compound solid into the labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Contaminated Materials: Place all materials that have come into direct contact with the compound into the same container. This includes:
-
Contaminated gloves.
-
Weighing papers or boats.
-
Contaminated bench paper or wipes.
-
-
Empty Product Vials: The original product vial is considered contaminated. Triple rinse the empty vial with a suitable solvent (e.g., methanol or ethanol), and dispose of the rinsate as hazardous liquid waste. The rinsed vial can then often be disposed of as clean glass, but consult your institution's EHS office. Alternatively, the unrinsed vial should be placed directly into the solid hazardous waste container.[6]
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[5][12]
Step 4: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[5][12] This area must be at or near the point of generation (i.e., in the same lab where the waste was produced).
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 80-90% full to allow for expansion and prevent spills.[12]
Causality: The SAA concept is an EPA regulation designed to allow for the safe accumulation of small quantities of hazardous waste in a laboratory before it is moved to a central storage facility.[5][13]
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for an extended period (typically 6-12 months, check local regulations), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[5]
-
Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying this type of organic chemical waste is controlled incineration at a licensed facility.[6][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill & Emergency Procedures
In the event of an accidental spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2, including respiratory protection if the spill involves a significant amount of powder.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush or sweep. Gently cover the spill with absorbent pads if available.
-
Cleanup: Carefully scoop the spilled material and any contaminated cleanup debris into a designated hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
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Technical Guide: Personal Protective Equipment for Handling (S)-Viloxazine-d5 Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of (S)-Viloxazine-d5 Hydrochloride. As a deuterated analog of a pharmaceutical compound, its handling demands a rigorous approach grounded in a thorough understanding of its chemical properties and associated hazards. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of operational safety.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before handling any chemical, a comprehensive risk assessment is paramount. This compound is a research chemical and, like its non-deuterated counterpart, presents several health hazards that dictate the required level of protection. While deuteration itself does not impart radioactivity, it can alter metabolic pathways, underscoring the need to adhere strictly to the safety protocols outlined for the parent compound.[1]
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][3][4][5] |
| Skin Irritation | H315: Causes skin irritation | [3][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | [3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | |
| Target Organ Toxicity | H371: May cause damage to organs |
These hazards indicate that the primary routes of potential exposure are inhalation of airborne particles, dermal (skin) contact, ocular (eye) contact, and ingestion .[6] Therefore, all handling procedures must be designed to mitigate these risks effectively.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between the researcher and the chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood: All weighing and solution preparation involving this compound as a solid must be conducted within a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.[6]
-
Ventilated Enclosures: For less dusty procedures, a ventilated balance enclosure can be used.[8]
-
Safety Stations: A fully accessible and regularly tested safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[2][9]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is required to provide comprehensive protection. The selection of specific PPE must be based on the tasks being performed.
| Protection Type | Specific Recommendations | Rationale & Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes and airborne particles causing serious eye irritation (H319).[3][5] Must conform to EN 166 (EU) or NIOSH (US) standards.[7][10] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, 0.11 mm or thicker). | Prevents skin irritation (H315) and dermal absorption.[3][5] Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.[7][10][11] |
| Body Protection | A clean, buttoned lab coat (long-sleeved). Consider a chemical-resistant apron for large-volume work. | Protects skin from incidental contact and contamination of personal clothing.[10][11] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. For spill cleanup or if engineering controls are not available, a NIOSH-approved particulate respirator (e.g., N95, P95) is necessary. | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust.[5] Respirators should be a backup to, not a replacement for, engineering controls.[8][10] |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills and dropped objects.[12] |
Procedural Guidance: PPE Workflows
Properly donning and doffing PPE is as critical as its selection to prevent exposure and cross-contamination.
Experimental Protocol: PPE Donning Sequence
This sequence proceeds from the least critical to the most critical items, minimizing contamination of gloves.
-
Body Protection: Don the lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[13]
Caption: Sequential workflow for donning PPE.
Experimental Protocol: PPE Doffing Sequence
This sequence is designed to remove the most contaminated items first, preventing contact with the wearer's skin.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the second glove and peel it off inside-out.[5]
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind the head.
-
Lab Coat: Unbutton and peel it off by turning it inside-out, touching only the inside of the garment.
-
Respirator (if worn): Remove by touching only the straps.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[3][5][13]
Caption: High-level spill response workflow.
Disposal Plan
All waste, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste. [1]* Solid Waste: Place in a clearly labeled, sealed container.
-
Contaminated PPE: Dispose of immediately after use in a designated hazardous waste container. Do not reuse disposable gloves or other items. [5]* Empty Containers: Should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. [1]Alternatively, the unrinsed container must be disposed of as hazardous waste. [14] All disposal activities must strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations. [1][3]
References
- BenchChem. (2025).
- Cleanchem Laboratories. (n.d.).
- ChemicalBook. (n.d.).
- Cleanchem Laboratories. (n.d.).
- BenchChem. (2025). Essential Safety and Logistical Information for Handling (R)-Viloxazine Hydrochloride.
- MedChemExpress. (2024). Viloxazine hydrochloride-SDS.
- LGC Standards. (2025). SAFETY DATA SHEET - this compound.
- LGC Standards. (2023). MM3361.
- PubChem. (n.d.). Viloxazine hydrochloride.
- CymitQuimica. (2025). SAFETY DATA SHEET - (S)-Viloxazine Hydrochloride.
- Cayman Chemical. (2025).
- Santa Cruz Biotechnology, Inc. (2026). This compound.
- Tocris Bioscience. (2002).
- Duke University. (n.d.).
- University of California, Los Angeles. (n.d.).
- Cornell University EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
